Tarloxotinib Bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2ClN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636180-98-7 | |
| Record name | Tarloxotinib bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARLOXOTINIB BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unlocking the Arsenal: A Technical Guide to Tarloxotinib Bromide's Mechanism of Action in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Tarloxotinib Bromide, a novel hypoxia-activated prodrug, with a specific focus on its therapeutic activity in the challenging microenvironment of hypoxic tumors. By harnessing the unique physiological conditions of solid tumors, Tarloxotinib offers a targeted approach to inhibit key oncogenic signaling pathways while minimizing systemic toxicities. This document details the molecular activation, downstream signaling effects, and preclinical efficacy of Tarloxotinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism: Hypoxia-Activated Prodrug Approach
This compound is ingeniously designed as a prodrug that remains largely inactive in well-oxygenated, healthy tissues. Its activation is contingent on the low-oxygen conditions, or hypoxia, that are a hallmark of the microenvironment in most solid tumors.[1][2] This tumor-selective activation is the cornerstone of its therapeutic strategy, aiming to concentrate the active drug where it is most needed, thereby widening the therapeutic window and reducing off-target effects.[2][3]
The conversion of the inactive prodrug, Tarloxotinib, to its potent, active metabolite, Tarloxotinib-E , is a process of one-electron reduction that occurs under hypoxic conditions.[4] This bioactivation leads to the fragmentation of the prodrug molecule and the release of Tarloxotinib-E, an irreversible pan-HER tyrosine kinase inhibitor.[2][5] This targeted release mechanism is designed to spare normal tissues from the potent effects of the active drug, which is particularly advantageous in minimizing toxicities associated with the inhibition of wild-type Epidermal Growth Factor Receptor (EGFR).[2]
Caption: Activation of this compound in Hypoxic vs. Normoxic Environments.
Downstream Signaling Pathways and Cellular Effects
Once activated within the tumor, Tarloxotinib-E exerts its anti-cancer effects by irreversibly inhibiting multiple members of the ErbB (or HER) family of receptor tyrosine kinases, including EGFR, HER2, and HER4.[2][5] These receptors are critical drivers of cell proliferation, survival, and differentiation, and their aberrant activation is a common feature in many cancers.
Tarloxotinib-E has been shown to potently inhibit the phosphorylation and activation of EGFR and HER2, as well as HER2/HER3 heterodimers.[2] This blockade of receptor activation leads to the suppression of downstream signaling cascades, most notably the PI3K/AKT and MAPK (ERK) pathways. The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on HER-family signaling.[2]
References
- 1. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Tarloxotinib Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib Bromide, also known as TH-4000, is a clinical-stage, hypoxia-activated prodrug designed as a potent and irreversible pan-HER kinase inhibitor. Its unique mechanism of action, which involves selective activation within the hypoxic tumor microenvironment, offers a promising therapeutic window for treating various solid tumors driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of this compound, along with its targeted signaling pathways and relevant clinical data.
Chemical Structure and Properties
This compound is the bromide salt of the Tarloxotinib cation. The chemical structure is characterized by a pyrido[3,4-d]pyrimidine core, which is a common scaffold for kinase inhibitors. This core is substituted with a 3-bromo-4-chloroanilino group at the C4 position and a reactive acrylamide "warhead" at the C6 position, which is crucial for its irreversible binding to the target kinases. The hypoxia-activated moiety is a 1-methyl-4-nitro-1H-imidazol-5-yl group attached via a linker to the acrylamide.
Chemical Structure:
-
IUPAC Name: [(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]azanium bromide[1]
-
Molecular Formula: C₂₄H₂₄BrClN₉O₃⁺ · Br⁻
-
Molecular Weight: 681.77 g/mol [2]
| Property | Value | Reference |
| Molecular Formula (cation) | C₂₄H₂₄BrClN₉O₃⁺ | [3] |
| Molecular Weight (cation) | 601.86 g/mol | [3] |
| Charge | +1 | [3] |
| Stereochemistry | Achiral | [2] |
| Physical Description | Solid powder |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core pyrido[3,4-d]pyrimidine scaffold, followed by the introduction of the various substituents and finally, the formation of the quaternary ammonium salt. While a detailed, step-by-step protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on patent literature and known synthetic methodologies for similar compounds.
The final step in the synthesis of this compound involves the quaternization of a tertiary amine precursor with 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole. This reaction forms the quaternary ammonium salt which is the prodrug form.
Experimental Protocol for Quaternization (General Procedure)
This protocol is based on a similar reaction described for the synthesis of other quaternary ammonium salt prodrugs.
-
Dissolution: The tertiary amine precursor, N-(4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-enamide, is dissolved in a suitable aprotic solvent such as chloroform (CHCl₃) or dimethylformamide (DMF).
-
Addition of Alkylating Agent: To this solution, 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the quaternization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound as a solid.
Synthesis Workflow
References
Tarloxotinib Bromide: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tarloxotinib Bromide represents a novel strategy in precision oncology, functioning as a hypoxia-activated prodrug (HAP) designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor to the tumor microenvironment.[1] Solid tumors frequently exhibit regions of significant hypoxia, a feature that is exploited by Tarloxotinib to achieve tumor-specific activation.[2][3] The prodrug itself, Tarloxotinib, is relatively inert and engineered to limit systemic exposure and associated toxicities.[4][5] Within the low-oxygen environment of a tumor, it undergoes enzymatic reduction and fragmentation to release its active metabolite, Tarloxotinib-E.[4][6]
Tarloxotinib-E is a potent, irreversible, covalent inhibitor of the HER (ErbB) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[2][4] This targeted inhibition blocks key downstream signaling pathways, such as PI3K/AKT and MAPK, leading to suppressed cell proliferation and induction of apoptosis in cancer cells with activating mutations in EGFR, HER2, or those driven by NRG1 fusions.[4][7] Preclinical and clinical studies have demonstrated that this tumor-selective activation results in a higher concentration of the active drug in tumor tissue compared to normal tissues like plasma and skin, potentially widening the therapeutic window and minimizing dose-limiting toxicities, such as rash and diarrhea, commonly associated with systemic EGFR inhibitors.[3][7][8]
Clinical development has primarily focused on non-small cell lung cancer (NSCLC) with specific genetic alterations, such as EGFR exon 20 insertion mutations and HER2-activating mutations, for which effective and well-tolerated therapies are needed.[9][10] While showing promise in these populations, trials in other cancers like squamous cell carcinoma of the head, neck, and skin have not demonstrated meaningful clinical benefit.[11] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
Tarloxotinib is designed as a prodrug that remains largely inactive in well-oxygenated, normal tissues.[3] Its structure includes a 4-nitroimidazole "trigger" moiety appended to the active kinase inhibitor.[12] This trigger renders the molecule a substrate for one-electron reductases that are overexpressed in hypoxic conditions.
Hypoxia-Activated Cleavage
In the hypoxic tumor microenvironment (typically <1% O₂), one-electron oxidoreductases reduce the nitro group of the trigger moiety, forming a nitro radical anion.[5][6] In the absence of oxygen, which would otherwise re-oxidize this radical, a series of fragmentation reactions occurs. This process cleaves the trigger from the active drug, releasing the neutral, cell-permeable effector molecule, Tarloxotinib-E.[6][12] The prodrug itself possesses a permanent positive charge, which limits its ability to cross cell membranes, thereby minimizing activity in normoxic tissues.[4]
Inhibition of HER/ErbB Signaling
Once released, Tarloxotinib-E acts as a pan-HER kinase inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition.[2] This action blocks the phosphorylation and activation of these receptors and their heterodimers (e.g., HER2/HER3), thereby inhibiting downstream signaling cascades critical for tumor cell growth and survival, including the PI3K/AKT and RAS/MAPK pathways.[4][8]
Preclinical Data
In Vitro Efficacy
Tarloxotinib-E has demonstrated potent activity against a range of patient-derived cancer models harboring oncogenic alterations in the ErbB family.[4] Under normoxic conditions, the prodrug (Tarloxotinib) shows significantly less activity.[4] Tarloxotinib-E effectively inhibits the phosphorylation of EGFR, HER2, and HER3 and downstream effectors like pAKT and pERK1/2.[4] In growth inhibitory assays, Tarloxotinib-E was shown to be more potent than erlotinib and afatinib in some wild-type EGFR cell lines and demonstrated potent efficacy against various HER2-mutant cell lines.[2][13]
Table 1: In Vitro Potency (IC₅₀) of Tarloxotinib-E vs. Other TKIs in HER2-Mutant Models
| Cell Line | HER2 Mutation | Tarloxotinib-E (nM) | Poziotinib (nM) | Afatinib (nM) | Osimertinib (nM) | Pyrotinib (nM) |
|---|---|---|---|---|---|---|
| Ba/F3 | A775_G776insYVMA | < 5 | < 5 | 10.6 | 13.9 | 7.9 |
| Ba/F3 | G776delinsVC | < 5 | < 5 | 11.2 | 14.8 | 8.8 |
| Ba/F3 | P780_Y781insGSP | < 5 | < 5 | 10.3 | 12.8 | 7.6 |
| H1781 | A775_G776insYVMA | < 5 | < 5 | 12.4 | 14.5 | 8.5 |
Data synthesized from in vitro studies.[13]
In Vivo Efficacy and Pharmacokinetics
In multiple murine xenograft models, including those derived from patients with EGFR exon 20 insertions, HER2 mutations, and NRG1 fusions, Tarloxotinib treatment led to significant tumor growth inhibition or regression.[8][14] Pharmacokinetic analyses are a cornerstone of the prodrug's validation, consistently showing that the active metabolite, Tarloxotinib-E, achieves markedly higher concentrations in tumor tissue compared to plasma or skin.[4][7] This differential distribution supports the hypothesis of a widened therapeutic index.[15]
Table 2: Summary of Key Preclinical In Vivo Studies
| Cancer Model | Genetic Alteration | Treatment | Outcome | Citation |
|---|---|---|---|---|
| CUTO14, CUTO17 Xenografts | EGFR ex20ins | Tarloxotinib (26 or 48 mg/kg, weekly) | Significant tumor growth inhibition | [14] |
| H1781, Calu-3 Xenografts | HER2 ex20ins, HER2 amp | Tarloxotinib (26 or 48 mg/kg, weekly) | Significant tumor growth inhibition | [14] |
| OV-10-0050 PDX Model | CLU-NRG1 Fusion | Tarloxotinib (48 mg/kg, weekly) | Tumor growth inhibition | [14] |
| SCCHN/SCCS PDX & CDX | EGFR/HER Pathway | Tarloxotinib (Human MTD equivalent) | Tumor growth inhibition, shutdown of p-EGFR |[16] |
Clinical Development and Efficacy
Tarloxotinib has been evaluated in several clinical trials across different cancer types. Phase 1 trials established a maximum tolerated dose (MTD) of 150 mg/m² administered intravenously once weekly.[4]
Table 3: Overview of Major Clinical Trials for Tarloxotinib
| Trial ID | Phase | Patient Population | Status (as of late 2023) |
|---|---|---|---|
| NCT03805841 (RAIN-701) | 2 | NSCLC with EGFR ex20ins or HER2-activating mutations; other solid tumors with NRG1/ERBB fusions | Completed[17] |
| NCT02449681 | 2 | Recurrent/Metastatic Squamous Cell Carcinoma of Head & Neck (HNSCC) or Skin (CSCC) | Completed[11] |
| NCT02454842 | 2 | EGFR-mutant, T790M-negative NSCLC after TKI progression | Terminated |
| NCT05313009 | 1b/2 | KRAS G12C-mutated unresectable or metastatic NSCLC (in combination with Sotorasib) | Active, not recruiting[18] |
Efficacy in NSCLC and Other Solid Tumors
The Phase 2 RAIN-701 study (NCT03805841) provided key proof-of-concept for Tarloxotinib.[4] In a cohort of NSCLC patients with HER2-activating mutations, an objective response rate (ORR) of 44% (4 out of 9 patients) was observed.[10] A particularly dramatic clinical response was documented in a patient with a lung adenocarcinoma harboring a HER2 exon 20 p.A775_G776insYVMA mutation, validating the drug's mechanism of action in a clinical setting.[4][7]
Efficacy in Head & Neck and Skin Cancers
In contrast, the Phase 2 trial in patients with recurrent or metastatic HNSCC or CSCC (NCT02449681) did not meet its primary endpoint.[11] The study reported an objective response rate of only 3% (1 partial response in a CSCC patient) and concluded that Tarloxotinib did not provide a clinically meaningful benefit for this patient population.[11] The median progression-free survival was 2.0 months, and the median overall survival was 5.7 months.[11]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance is a significant challenge. In vitro studies have identified potential mechanisms of resistance to Tarloxotinib-E. By exposing cell lines with EGFR exon 20 insertions to the drug over time, secondary mutations in EGFR, specifically T790M or C797S, were identified.[5] Similarly, in HER2-mutant models, a secondary C805S mutation in HER2 and overexpression of HER3 have been implicated as mechanisms of acquired resistance.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are synthesized from published studies on Tarloxotinib.
Cell Culture and Reagents
-
Cell Lines: Patient-derived cell lines (e.g., CUTO14, H1781) and established lines (e.g., Calu-3) harboring EGFR exon 20 insertions, HER2 mutations, or NRG1 fusions were used.[4] Ba/F3 pro-B cells were engineered to express various HER2 mutations.[13]
-
Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[4]
-
Compounds: this compound and its active form, Tarloxotinib-E, were synthesized. Other TKIs like afatinib, gefitinib, and osimertinib were obtained from commercial sources for comparison.[4]
Immunoblotting
-
Cells were seeded and allowed to adhere overnight.
-
Treatment with indicated doses of TKIs (e.g., afatinib, gefitinib, osimertinib, Tarloxotinib-E) was carried out for a specified duration (e.g., 2 hours).[4]
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against p-EGFR, p-HER2, p-HER3, p-AKT, p-ERK1/2, and total protein counterparts, followed by incubation with HRP-conjugated secondary antibodies.
-
Blots were developed using an enhanced chemiluminescence (ECL) substrate and imaged.[4]
Cell Proliferation and Apoptosis Assays
-
Proliferation: Cell viability was assessed using assays like CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with serial dilutions of the drugs for 72 hours before measuring ATP content as an indicator of viability. IC₅₀ values were calculated using non-linear regression analysis.
-
Apoptosis: Apoptosis induction was measured by quantifying caspase 3/7 activation using a luminescent assay (Caspase-Glo® 3/7). Cells were treated with 1 µmol/L of the indicated TKIs for 12, 24, or 48 hours.[4]
Animal (Xenograft) Studies
-
Ethics: All animal studies were conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Implantation: Nude mice were subcutaneously implanted in the flank with cancer cells (e.g., 3 x 10⁶ cells) resuspended in a 1:1 mixture of media and Matrigel.[4]
-
Treatment: When tumors reached a volume of 0.15–0.25 cm³, mice were randomized into treatment groups (e.g., vehicle, Tarloxotinib, afatinib). Tarloxotinib was typically administered once weekly via intraperitoneal (i.p.) or intravenous (i.v.) injection.[14]
-
Monitoring: Tumor volume was monitored regularly using caliper measurements (Volume = 0.5 x length x width²). Body weight was monitored as a measure of toxicity.[8][14]
Hypoxia Measurement
-
Pimonidazole Staining: To measure hypoxia in xenograft models, mice were injected with pimonidazole, a 2-nitroimidazole compound that binds to thiol-containing proteins in hypoxic cells. Tumors were then excised, sectioned, and stained with an anti-pimonidazole antibody for immunohistochemical analysis.[4]
-
PET Imaging: In clinical trials and some preclinical models, the PET imaging agent [18F]-HX4 has been used to non-invasively assess hypoxic tumor volume at baseline and after treatment.[3][16]
Conclusion
This compound is a rationally designed hypoxia-activated prodrug that has validated the novel approach of exploiting the tumor microenvironment to achieve targeted delivery of a potent pan-HER inhibitor.[4][7] This strategy concentrates the active drug, Tarloxotinib-E, within tumors, offering a potential improvement in the therapeutic index over conventional, systemically active TKIs.[8] Clinical data has provided strong proof-of-concept for its efficacy in NSCLC patients with specific HER2-activating mutations, a population with high unmet medical need.[10] However, its lack of efficacy in other cancer types, such as HNSCC, underscores the importance of patient selection based on both the presence of targetable HER family alterations and potentially the degree of tumor hypoxia.[11] Ongoing research into mechanisms of resistance and potential combination therapies, including with immune checkpoint inhibitors, will further define the clinical utility of this innovative therapeutic agent.[18][19]
References
- 1. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 1stoncology.com [1stoncology.com]
- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Facebook [cancer.gov]
- 19. biorxiv.org [biorxiv.org]
The Hypoxia-Activated Prodrug Tarloxotinib Bromide (TH-4000): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarloxotinib Bromide (formerly TH-4000) is a novel, hypoxia-activated prodrug designed as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document provides a comprehensive technical guide on the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. By leveraging the hypoxic microenvironment characteristic of many solid tumors, this compound was developed to selectively deliver its potent tyrosine kinase inhibitor (TKI) payload to cancer cells, thereby minimizing systemic toxicities associated with conventional EGFR/HER2 inhibitors. This guide includes detailed summaries of key experimental data, methodologies for pivotal preclinical and clinical studies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction and Rationale
The development of tyrosine kinase inhibitors targeting the EGFR/HER2 signaling pathways has been a significant advancement in oncology. However, dose-limiting toxicities, such as skin rash and diarrhea, often restrict their therapeutic window.[1] Many solid tumors exhibit regions of hypoxia (low oxygen), a microenvironment that is associated with aggressive disease and resistance to conventional therapies.[2][3][4] this compound was engineered to exploit this tumor-specific feature.[4][5]
Developed by Threshold Pharmaceuticals and licensed from the University of Auckland, this compound is a prodrug that remains largely inactive in well-oxygenated tissues.[4][5] Upon encountering the hypoxic conditions within a tumor, the prodrug undergoes bioreductive cleavage, releasing its active effector molecule, a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1][2][6] This targeted activation mechanism aims to concentrate the therapeutic agent at the tumor site, enhancing its anti-cancer activity while mitigating systemic adverse effects.[1]
Mechanism of Action
This compound's mechanism of action is a multi-step process initiated by the unique tumor microenvironment.
-
Hypoxia-Induced Activation: The core of this compound's design is a hypoxia-sensitive 2-nitroimidazole trigger. In low-oxygen environments, this trigger is reduced by intracellular reductases, leading to the fragmentation of the prodrug.
-
Release of the Effector Molecule: This fragmentation unmasks the active tyrosine kinase inhibitor, referred to as TH-4000E or Tarloxotinib-Effector.[1][7]
-
Irreversible EGFR/HER2 Inhibition: Tarloxotinib-Effector is a potent, covalent inhibitor of EGFR (ErbB1) and HER2 (ErbB2), and also shows activity against other HER family members.[1][2][6][7] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.
-
Downstream Signaling Inhibition: By blocking EGFR and HER2 phosphorylation, Tarloxotinib-Effector effectively shuts down downstream signaling pathways critical for cancer cell proliferation, survival, and growth, including the PI3K/AKT and MAPK/ERK pathways.
Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the activity and selectivity of this compound and its active effector molecule.
Data Summary
| Cell Line | Cancer Type | Target Mutation | IC50 (Tarloxotinib-E) (nM) | Reference |
| CUTO14 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |
| CUTO17 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |
| CUTO18 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |
| H1781 | NSCLC | HER2 exon 20 insertion | ~50-100 | [2] |
| H2170 | NSCLC | HER2 amplification | ~50-100 | [2] |
| Calu-3 | NSCLC | HER2 amplification | ~50-100 | [2] |
| MDA-MB-175VIII | Breast Cancer | DOC4-NRG1 fusion | ~100-200 | [2] |
| BT-474 | Breast Cancer | HER2+ | Potent Inhibition | [7] |
| SK-BR-3 | Breast Cancer | HER2+ | Potent Inhibition | [7] |
| HCC-1954 | Breast Cancer | HER2+ | Potent Inhibition | [7] |
| JIMT-1 | Breast Cancer | HER2+ | Potent Inhibition | [7] |
Experimental Protocols
-
Cell Proliferation (MTS) Assay:
-
Cancer cell lines were seeded in 96-well plates at a density of 2 x 10³ cells per well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound or Tarloxotinib-Effector for 72 hours under normoxic conditions.
-
Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.
-
Absorbance was measured at 490 nm, and IC50 values were calculated using GraphPad Prism software.[2]
-
-
Apoptosis Assay:
-
Cells were seeded in 96-well plates as described for the proliferation assay.
-
Following treatment with the indicated inhibitors, the IncuCyte Caspase-3/7 Green Apoptosis Assay reagent was added.
-
Plates were imaged every 4 hours for up to 4 days using the IncuCyte ZOOM system to monitor apoptosis in real-time.[2]
-
-
Western Blotting for Phosphoprotein Analysis:
-
Cells were treated with inhibitors for the specified duration.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Membranes were blocked and incubated with primary antibodies against phosphorylated and total EGFR, HER2, HER3, AKT, and ERK.
-
Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence detection system.
-
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in various xenograft models.
Data Summary
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| PC9 (WT/Δ19 EGFR) | NSCLC | 15 mg/kg, weekly, IP | Tumor regression; overcame erlotinib resistance | [2] |
| HCC827 (Δ19 EGFR) | NSCLC | 15 mg/kg, weekly, IP | Tumor regression | |
| CUTO14 | NSCLC | 48 mg/kg, weekly, IP | Tumor growth inhibition | [2] |
| H1781 | NSCLC | 48 mg/kg, weekly, IP | Tumor growth inhibition | [2] |
| OV-10-0050 (NRG1 fusion) | Ovarian Cancer | 48 mg/kg, weekly, IP | Near complete response | [2] |
| HER2+ Breast Cancer Models | Breast Cancer | 50 mg/kg | Effective tumor suppression with reduced liver damage | [7] |
| SCCHN/SCCS PDX & CDX | Head & Neck/Skin | 150 mg/m² human equivalent dose | Efficacious, with marked shutdown of p-EGFR | [7] |
Experimental Protocols
-
Xenograft Tumor Models:
-
Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of immunodeficient mice.
-
When tumors reached a predetermined volume, mice were randomized into treatment and control groups.
-
This compound was administered, typically via intraperitoneal (IP) injection, at specified doses and schedules.[2]
-
Tumor volumes and body weights were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic and biomarker analysis.
-
-
Pharmacokinetic Analysis:
-
Following administration of this compound, blood and tumor tissue samples were collected at various time points.
-
Concentrations of the prodrug and its active effector molecule were quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]
-
Pharmacokinetic parameters such as Cmax, AUC, and half-life were calculated.
-
Clinical Development
This compound has been investigated in several Phase 2 clinical trials across different cancer types.
Key Clinical Trials
Data Summary
| Trial ID | Patient Population | Phase | Key Endpoints | Dosing Regimen | Status | Reference |
| NCT02454842 | EGFR-mutant, T790M-negative NSCLC progressing on a TKI | 2 | Objective Response Rate (ORR), Progression-Free Survival (PFS) | 150 mg/m² IV weekly | Completed | [5][6] |
| NCT02449681 | Recurrent/metastatic squamous cell carcinoma of head & neck (SCCHN) or skin (SCCS) | 2 | ORR | 150 mg/m² IV weekly | Completed | [4] |
| RAIN-701 (NCT03805841) | NSCLC with EGFR exon 20 or HER2-activating mutations; solid tumors with NRG1/HER fusions | 2 | ORR | 150 mg/m² IV weekly | Terminated | [8] |
| NCT03743350 | NSCLC with Exon 20 or HER2-activating mutations | - | - | - | - | [9] |
Clinical Efficacy and Safety
-
NSCLC (EGFR exon 20 insertion and HER2-activating mutations): In the RAIN-701 trial, Tarloxotinib demonstrated anti-tumor activity.[10] For patients with EGFR exon 20 insertions, 55% achieved stable disease.[10] In the HER2-activating mutation cohort, the disease control rate was 66% (22% partial response, 44% stable disease).[10]
-
SCCHN and SCCS: The trial in squamous cell carcinomas did not demonstrate clinically meaningful benefit, with an objective response rate of 3%.
-
Safety Profile: Across studies, Tarloxotinib was generally well-tolerated.[10] The most common treatment-related adverse events were dose-dependent and included rash, QT prolongation, nausea, infusion reactions, vomiting, and diarrhea.[6][10] Notably, the incidence of severe rash and diarrhea, common toxicities of systemic EGFR inhibitors, was low.[10]
Experimental Protocols (Clinical Trial Design)
-
Patient Selection: Eligible patients were enrolled based on specific tumor histology and molecular characteristics (e.g., EGFR/HER2 mutation status) and had typically progressed on prior lines of therapy.
-
Treatment Administration: this compound was administered as a 1-hour intravenous infusion, typically on a weekly schedule (Days 1, 8, 15, and 22 of a 28-day cycle).[5][6]
-
Efficacy Evaluation: Tumor responses were assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the unique biology of the tumor microenvironment to achieve targeted drug delivery. The extensive preclinical data demonstrated its hypoxia-dependent activation and potent inhibition of EGFR and HER2 signaling pathways, leading to significant anti-tumor activity in a variety of cancer models. While clinical development has shown mixed results, the promising activity in specific molecularly defined patient populations, such as those with HER2-activating mutations, underscores the potential of this hypoxia-activated prodrug strategy. The development of this compound provides a valuable case study in the design and evaluation of tumor-targeted cancer therapeutics. Although the global highest R&D status is currently listed as discontinued, the principles behind its design continue to inform the development of next-generation targeted therapies.[7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Tarloxotinib-E: The Active Metabolite of Tarloxotinib Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tarloxotinib-E, the active metabolite of the hypoxia-activated prodrug Tarloxotinib Bromide. It details the mechanism of action, pharmacokinetics, metabolism, and clinical and preclinical efficacy of this potent pan-HER kinase inhibitor.
Introduction
This compound is a novel, hypoxia-activated prodrug designed for targeted cancer therapy.[1] In the low-oxygen (hypoxic) environment characteristic of solid tumors, it is converted to its active metabolite, Tarloxotinib-E.[1][2] This active form is a potent, covalent, and irreversible pan-ErbB tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[1][3] This targeted activation mechanism is intended to concentrate the therapeutic agent within the tumor microenvironment, thereby minimizing systemic toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[1][4] Tarloxotinib has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR exon 20 insertions, HER2-activating mutations, or NRG1 fusions.[1][5][6]
Mechanism of Action
Tarloxotinib's innovative design exploits the hypoxic nature of many tumors.[1][2] The prodrug, which has a permanent positive charge, is less able to enter cells.[1] Under hypoxic conditions, a one-electron reduction of the nitroimidazole trigger on tarloxotinib occurs, a process facilitated by metalloreductases such as STEAP4.[7][8] This reduction leads to the fragmentation of the prodrug and the release of the neutral, cell-permeable "warhead," Tarloxotinib-E.[1][7] In normoxic (normal oxygen) tissues, the nitro radical anion intermediate is rapidly re-oxidized, regenerating the inactive prodrug and preventing the release of Tarloxotinib-E.[1]
Once activated, Tarloxotinib-E irreversibly binds to and inhibits the kinase activity of HER family members, including EGFR, HER2, and HER4.[1][3] This action blocks the phosphorylation and activation of these receptors and their downstream signaling pathways, namely the MAPK (pERK1/2) and PI3K/AKT (pAKT) pathways, which are critical for cancer cell proliferation and survival.[1][3]
Figure 1: Tarloxotinib activation and downstream signaling pathway.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have confirmed the tumor-selective accumulation of Tarloxotinib-E.[1] In murine xenograft models, significantly higher concentrations of the active metabolite were found in tumor tissue compared to plasma or skin.[1][4] This differential distribution is key to the drug's therapeutic window, aiming to maximize anti-tumor efficacy while minimizing off-target toxicities.[1] For instance, one study showed that in healthy, high-oxygen tissues, the half-life of tarloxotinib was about one hour, whereas in low-oxygen tumor tissues, it was approximately 80 hours.[2]
Table 1: Pharmacokinetic Profile of Tarloxotinib and Tarloxotinib-E in a PDX Mouse Model
| Tissue | Time Point | Tarloxotinib Conc. (Mean ± SEM) | Tarloxotinib-E Conc. (Mean ± SEM) |
|---|---|---|---|
| Tumor | 2 hours | 11.0 ± 1.5 µM | 1.5 ± 0.2 µM |
| 24 hours | 1.5 ± 0.3 µM | 1.8 ± 0.3 µM | |
| 168 hours | < 0.1 µM | 0.5 ± 0.1 µM | |
| Skin | 2 hours | 2.0 ± 0.5 µM | < 0.1 µM |
| 24 hours | < 0.1 µM | < 0.1 µM | |
| 168 hours | < 0.1 µM | < 0.1 µM | |
| Blood | 2 hours | 4.0 ± 0.8 µM | < 0.1 µM |
| 24 hours | < 0.1 µM | < 0.1 µM | |
| 168 hours | < 0.1 µM | < 0.1 µM |
Data derived from graphical representation in a preclinical study.[9]
Figure 2: Experimental workflow for pharmacokinetic analysis.
Preclinical Efficacy
In Vitro Studies
Tarloxotinib-E has demonstrated potent activity against a range of cancer cell lines with HER-family oncogenes.[1] It effectively inhibits cell signaling and proliferation in models with EGFR exon 20 insertion mutations, HER2 (ERBB2) mutations and amplification, and NRG1 fusions.[1][4] In growth inhibitory assays, Tarloxotinib-E showed significantly greater potency than its prodrug form under normoxic conditions and was comparable or superior to other TKIs like afatinib, osimertinib, and poziotinib in certain HER2-mutant models.[10][11] For instance, the IC50 values of Tarloxotinib-E for HER2-mutant Ba/F3 cells were less than 5 nM.[10] Furthermore, the IC50 for the inactive prodrug (tarloxotinib) against wild-type HER2 was found to be over 72 to 800 times higher than that of the active Tarloxotinib-E against mutant cells, indicating a wide therapeutic window.[7][10]
Table 2: In Vitro IC50 Values (nM) for Cell Proliferation
| Cell Line | Oncogenic Driver | Tarloxotinib-E (Active) | Tarloxotinib (Prodrug) | Afatinib | Osimertinib | Poziotinib |
|---|---|---|---|---|---|---|
| EGFR Exon 20 | ||||||
| CUTO14 | EGFR ex20ins | 8.8 | >3000 | 18 | 100 | - |
| CUTO17 | EGFR ex20ins | 1.8 | >3000 | 10 | 100 | - |
| CUTO18 | EGFR ex20ins | 1.0 | >3000 | 10 | 100 | - |
| Ba/F3 | A763_Y764insFQEA | 1.1 | 180 | 3.3 | 29 | 0.4 |
| Ba/F3 | V769_D770insASV | 0.8 | 130 | 1.6 | 21 | 0.4 |
| HER2 Mutant | ||||||
| H1781 | HER2 ex20ins | 2.5 | 400 | 11 | 100 | - |
| Ba/F3 | A775_G776insYVMA | 1.0 | 180 | 1.6 | 13 | 0.9 |
| Ba/F3 | G778_P780dup | 1.1 | 180 | 1.9 | 15 | 1.0 |
| NRG1 Fusion | ||||||
| MDA-MB-175vII | DOC4-NRG1 | 11 | >3000 | 10 | 100 | - |
Data compiled from multiple preclinical studies.[1][7][10]
In Vivo Studies
In vivo studies using murine xenograft models of various patient-derived tumors have shown that tarloxotinib administration leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][8] For example, in an NRG1 ovarian cancer patient-derived xenograft model, a 48 mg/kg dose of tarloxotinib resulted in a 100% reduction in tumor size compared to a 150% increase in the control group.[8] These preclinical results validate the hypoxia-activated prodrug strategy, demonstrating its ability to translate into anti-tumor activity in a living system.[1]
Figure 3: General experimental workflow for in vitro efficacy studies.
Clinical Studies
The RAIN-701 (NCT03805841) trial was a Phase 2, open-label, single-arm study evaluating the efficacy and safety of tarloxotinib in patients with advanced NSCLC.[5][6][12] The study included separate cohorts for patients with EGFR exon 20 insertion mutations and those with HER2-activating mutations who had progressed on prior therapies.[5][13]
Results presented from this trial indicated that tarloxotinib demonstrated anti-tumor activity and was generally well-tolerated.[14] In the EGFR exon 20 cohort, over half of the patients achieved stable disease.[14] In the HER2-activating mutation cohort, two-thirds of patients achieved either a partial response or stable disease.[14] The safety profile was notable for low rates of severe rash and diarrhea, common dose-limiting toxicities for systemic EGFR inhibitors.[14]
Table 3: Clinical Trial Data (RAIN-701, NCT03805841)
| Parameter | EGFR Exon 20 Insertion Cohort | HER2-Activating Mutation Cohort | Overall (N=23) |
|---|---|---|---|
| Efficacy | |||
| Objective Response Rate (ORR) | - | 44% (4/9) | - |
| Stable Disease | 55% (6/11) | - | - |
| Disease Control Rate (DCR) | - | 66% | - |
| Common Treatment-Emergent Adverse Events (TEAEs, >20%) | |||
| Prolonged QTc | - | - | 60.9% |
| Rash | - | - | 43.5% |
| Nausea | - | - | 21.7% |
| Diarrhea | - | - | 21.7% |
| Grade ≥3 TEAEs | |||
| Prolonged QTc | - | - | 34.8% |
| Rash | - | - | 4.3% |
| Diarrhea | - | - | 4.3% |
Data compiled from clinical trial reports and presentations.[7][10][14]
Mechanisms of Acquired Resistance
As with other targeted therapies, acquired resistance to Tarloxotinib-E is a potential challenge. In vitro studies have identified several mechanisms. In models with HER2 mutations, a secondary C805S mutation in HER2 was identified as a resistance mechanism.[10] Additionally, overexpression of HER3, leading to reactivation of downstream signaling, was found to confer resistance in H1781 cells.[10][15] For EGFR exon 20 insertion mutations, acquired resistance was associated with the development of secondary T790M or C797S mutations, depending on the specific original mutation.[7]
Experimental Protocols
Growth Inhibitory (MTS) Assay
Cancer cells were seeded in 96-well plates and allowed to adhere.[1][11] They were then treated with various concentrations of Tarloxotinib-E, the prodrug, or other TKIs for 72 hours.[1][11] Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8 (MTS) reagent, according to the manufacturer's protocol.[7] Absorbance was measured, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[10]
Immunoblotting (Western Blot)
Cells were treated with specified doses of the drugs for a short duration (e.g., 2 hours).[1][3] Following treatment, cells were lysed, and protein concentrations were determined.[3] Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of EGFR, HER2, AKT, and ERK1/2.[1][3] Detection was performed using secondary antibodies and a chemiluminescence system.[3]
Establishment of Resistant Clones
To study acquired resistance, parental cell lines (e.g., Ba/F3 with HER2 or EGFR mutations) were cultured with N-ethyl-N-nitrosourea (ENU) to induce random mutagenesis.[7][10] Alternatively, cells were subjected to chronic, escalating exposure to Tarloxotinib-E.[10] Clones capable of growing in the presence of high concentrations of the drug were isolated and expanded for further analysis to identify resistance mechanisms.[7][10]
Pharmacokinetic Analysis
After a single intravenous dose of tarloxotinib to tumor-bearing mice, blood, tumor, and skin samples were collected at various time points (e.g., 2, 24, and 168 hours).[1][9] The concentrations of both tarloxotinib and Tarloxotinib-E in the collected tissues were then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Conclusion
Tarloxotinib-E is a potent, irreversible pan-HER kinase inhibitor that is selectively generated from its prodrug, this compound, within the hypoxic tumor microenvironment.[1] This innovative approach has demonstrated significant preclinical efficacy against a range of cancers driven by EGFR exon 20 insertions, HER2 mutations, and NRG1 fusions, by effectively inhibiting critical downstream signaling pathways.[1][4] Pharmacokinetic data confirms the preferential accumulation of Tarloxotinib-E in tumors, providing a mechanistic basis for its improved therapeutic window.[1][4] Clinical data, while preliminary, has shown encouraging anti-tumor activity and a manageable safety profile, particularly with regard to common EGFR TKI-related toxicities.[14] The identification of potential resistance mechanisms, such as secondary mutations in HER2 and EGFR, provides a roadmap for future research and the development of subsequent therapeutic strategies.[7][10] Tarloxotinib-E represents a promising targeted therapy that validates the novel mechanism of a hypoxia-activated prodrug in a clinical setting.[1]
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
- 7. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [theoncologynurse.com]
- 14. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 15. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Tarloxotinib Bromide for Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge, as these tumors are largely resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). Tarloxotinib bromide emerges as a novel therapeutic strategy, employing a hypoxia-activated prodrug approach to deliver a potent pan-ErbB inhibitor, tarloxotinib-E, directly to the tumor microenvironment. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial data in the context of NSCLC with EGFR exon 20 insertions. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Introduction: The Challenge of EGFR Exon 20 Insertions in NSCLC
EGFR activating mutations are well-established oncogenic drivers in NSCLC, with exon 19 deletions and the L858R point mutation being the most common. These mutations confer sensitivity to several generations of EGFR TKIs. However, in-frame insertions in exon 20 of EGFR, which account for approximately 10% of all EGFR mutations in NSCLC, result in a distinct conformational change in the ATP-binding pocket of the kinase domain.[1][2] This alteration sterically hinders the binding of approved EGFR inhibitors, leading to de novo resistance.[3] Consequently, patients with EGFR exon 20 insertion-positive NSCLC have limited targeted treatment options and a poor prognosis.
Mechanism of Action: Hypoxia-Activated Targeting
This compound is a hypoxia-activated prodrug designed to overcome the limitations of systemic EGFR inhibition.[1][2] The core of its mechanism lies in the selective release of its active metabolite, tarloxotinib-E, within the hypoxic tumor microenvironment.[1][2]
Under low-oxygen conditions, which are characteristic of solid tumors, this compound is reduced by one-electron oxidoreductases. This reduction leads to the formation of a nitro radical anion. In the absence of molecular oxygen, this intermediate undergoes subsequent fragmentation, releasing the potent, irreversible pan-ErbB tyrosine kinase inhibitor, tarloxotinib-E.[1] This targeted activation minimizes systemic exposure to the active drug, thereby aiming to reduce the on-target toxicities, such as rash and diarrhea, that are commonly associated with non-selective EGFR inhibitors.[4]
References
- 1. Clinical Trial: NCT03805841 - My Cancer Genome [mycancergenome.org]
- 2. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1stoncology.com [1stoncology.com]
Tarloxotinib Bromide for NRG1 Fusion-Positive Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuregulin 1 (NRG1) gene fusions are increasingly recognized as actionable oncogenic drivers across a range of solid tumors. These fusions lead to ligand-dependent, persistent activation of the HER3 (ErbB3) signaling pathway, typically through heterodimerization with HER2 (ErbB2), driving tumor cell proliferation and survival. Tarloxotinib bromide is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER tyrosine kinase inhibitor, tarloxotinib-E, to the tumor microenvironment. This targeted delivery mechanism aims to maximize efficacy against HER-family-driven cancers, including those with NRG1 fusions, while minimizing systemic toxicities associated with non-selective HER inhibition. This document provides a comprehensive technical overview of tarloxotinib, its mechanism of action, preclinical evidence in NRG1 fusion models, and relevant experimental protocols.
Introduction: The NRG1 Fusion Oncogene and Tarloxotinib
NRG1 Fusions in Oncology
NRG1 fusions are rare genomic alterations, occurring in approximately 0.2% of all solid tumors[1][2][3]. They are, however, enriched in certain subtypes, such as invasive mucinous adenocarcinoma (IMA) of the lung[2][4][5]. These fusions typically join the 5' end of a partner gene to the 3' end of the NRG1 gene, preserving the Epidermal Growth Factor (EGF)-like domain of the NRG1 protein[6]. This results in a chimeric protein where the fusion partner drives aberrant expression or localization of the NRG1 ligand domain, leading to autocrine or paracrine activation of the HER2/HER3 signaling cascade[2][7][8]. This constitutive signaling promotes cancer cell growth and survival, making the HER pathway an attractive therapeutic target[7].
Tarloxotinib: A Hypoxia-Activated Prodrug
Tarloxotinib is a novel prodrug that remains largely inactive in healthy, well-oxygenated tissues[1][9]. The low-oxygen (hypoxic) conditions characteristic of the solid tumor microenvironment trigger the release of its active metabolite, tarloxotinib-E[9][10]. Tarloxotinib-E is a potent, irreversible, covalent pan-HER kinase inhibitor that targets EGFR, HER2, and HER4[10][11][12]. This tumor-selective activation is designed to create a wide therapeutic window, concentrating the potent anti-cancer agent within the tumor while sparing healthy tissues from dose-limiting toxicities like rash and diarrhea that are common with systemically active pan-HER inhibitors[1][9][10].
Mechanism of Action
Hypoxic Activation
Tarloxotinib's design leverages the unique physiology of solid tumors. In areas of normal oxygen tension, the prodrug is stable and inactive. However, in the hypoxic tumor core, enzymatic reduction cleaves the prodrug, releasing the active warhead, tarloxotinib-E. This process is mediated by reductases such as STEAP4, which may serve as a potential biomarker for sensitivity[12][13].
Caption: Hypoxia-dependent activation of Tarloxotinib in the tumor microenvironment.
NRG1 Fusion Signaling Pathway and Inhibition
NRG1 fusions result in the overexpression of the NRG1 ligand, which binds to the HER3 receptor[2][8]. While HER3 has minimal intrinsic kinase activity, its binding by NRG1 induces the formation of a potent signaling heterodimer with HER2[2][7][11]. The HER2 kinase domain then transphosphorylates HER3, creating docking sites for adaptor proteins that activate downstream pro-survival pathways, primarily the PI3K-AKT and MAPK-ERK pathways[2][8][14]. Tarloxotinib-E, as a pan-HER inhibitor, covalently binds to and irreversibly inhibits the kinase activity of HER2, thereby blocking the transphosphorylation of HER3 and shutting down the entire signaling cascade.
Caption: Tarloxotinib-E inhibits the NRG1 fusion-HER2/HER3 signaling pathway.
Preclinical Efficacy in NRG1 Fusion Models
Preclinical studies have demonstrated the potent activity of tarloxotinib against cancer models driven by NRG1 fusions.
In Vitro Studies
In cell line models, the active metabolite, tarloxotinib-E, has shown significant potency. It effectively inhibits the phosphorylation of HER2 and HER3, as well as downstream effectors AKT and ERK, at concentrations between 10-100 nM[11][14].
Table 1: In Vitro Activity of Tarloxotinib-E
| Cell Line | Genetic Alteration | Key Finding | Potency Comparison | Reference |
|---|---|---|---|---|
| MDA-MB-175vII | DOC4-NRG1 Fusion | Effective inhibition of pHER2, pHER3, pAKT, and pERK. | ~10-fold more potent than afatinib. | [11][14] |
| Multiple | NRG1 Alterations | Tarloxotinib (prodrug) was >45-fold less potent than Tarloxotinib-E under normoxic conditions. | N/A |[1][14] |
In Vivo Studies
The anti-tumor activity of tarloxotinib has been confirmed in patient-derived xenograft (PDX) models. These studies highlight the drug's ability to cause profound and durable tumor regression.
Table 2: In Vivo Efficacy of Tarloxotinib
| Model | Genetic Alteration | Treatment | Outcome vs. Control | Reference |
|---|---|---|---|---|
| Ovarian Cancer PDX (OV-10-0050) | CLU-NRG1 Fusion | Tarloxotinib 48 mg/kg | 100% tumor size reduction | [2][13] |
| Ovarian Cancer PDX (OV-10-0050) | CLU-NRG1 Fusion | Vehicle (Control) | 150% tumor size increase |[2][13] |
Pharmacokinetic analyses from in vivo models confirmed the intended mechanism of action, showing markedly higher concentrations of the active tarloxotinib-E in tumor tissue compared to plasma or skin[10][11].
Clinical Development
Tarloxotinib was evaluated in the RAIN-701 clinical trial (NCT03805841), a Phase 2 study for patients with advanced solid tumors harboring specific HER-family alterations[7][15].
Table 3: RAIN-701 Clinical Trial (NCT03805841) Details
| Parameter | Description |
|---|---|
| Title | A Study of Tarloxotinib in Patients With NSCLC (EGFR Exon 20 Insertion, HER2-activating Mutations) & Other Solid Tumors With NRG1/ERBB Gene Fusions |
| Phase | 2 |
| Design | Open-label, single-arm study |
| Cohorts | Cohort A: NSCLC with EGFR exon 20 insertionCohort B: NSCLC with HER2 activating mutationCohort C: Advanced solid tumors with NRG1, EGFR, HER2, or HER4 fusions |
| Primary Outcome | Objective Response Rate (ORR) per RECIST v1.1 |
| Status | Terminated (Reason not specified in available sources) |
While the trial included a cohort for NRG1 fusion-positive cancers, specific outcomes for this group have not been published, and the study was ultimately terminated[12].
Key Experimental Protocols
Detection of NRG1 Fusions
Identifying patients with NRG1 fusions is critical for targeted therapy. Due to the large size of the NRG1 gene and the diversity of fusion partners, RNA-based sequencing is the most reliable detection method[6][12].
-
Methodology: RNA-Based Next-Generation Sequencing (NGS)
-
Sample Collection: Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tissue.
-
RNA Extraction: Isolate total RNA from the tumor specimen. Quality control is performed to ensure RNA integrity.
-
Library Preparation: Prepare a sequencing library from the extracted RNA. For targeted approaches, anchored multiplex PCR or hybrid capture-based methods are used to enrich for sequences containing NRG1 and potential fusion partners.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis: Align sequencing reads to the human reference genome. Utilize specialized fusion-calling algorithms to identify reads that span the breakpoint of a potential NRG1 gene fusion. The fusion must be "in-frame" to produce a functional protein.
-
Caption: A representative workflow for the detection of NRG1 fusions via RNA-based NGS.
In Vitro Drug Sensitivity (Cell Viability) Assays
These assays are fundamental for determining a drug's potency (e.g., IC50) against cancer cell lines.
-
Methodology: Resazurin Reduction Assay
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-175vII) into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of tarloxotinib-E (and the tarloxotinib prodrug as a control). Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add a resazurin-based solution to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin[16][17].
-
Measurement: After a 1-4 hour incubation, measure fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Western Blot for Phospho-Protein Analysis
This technique is used to verify that a drug inhibits its intended target within a signaling pathway.
-
Methodology: Immunoblotting
-
Cell Treatment: Culture NRG1 fusion-positive cells and treat them with various concentrations of tarloxotinib-E for a short period (e.g., 2 hours)[11].
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-HER2, anti-p-HER3, anti-p-AKT) and total protein controls.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal with increasing drug concentration indicates target inhibition.
-
Potential Resistance Mechanisms
While specific resistance mechanisms to tarloxotinib in the context of NRG1 fusions are not well-documented, data from its use in HER2-mutant cancers provide valuable insights. Acquired resistance can emerge through:
-
Secondary HER2 Mutations: A secondary C805S mutation in HER2 has been identified in vitro that confers resistance to tarloxotinib-E[9][18][19].
-
Bypass Signaling: Upregulation and overexpression of HER3 can create a bypass signal, reactivating the downstream PI3K/AKT pathway even in the presence of the drug[9][18][19][20]. This suggests that combination therapies, potentially with anti-HER3 antibodies, could be a strategy to overcome resistance[18][20].
Conclusion
This compound represents a rationally designed therapeutic strategy for NRG1 fusion-positive cancers. Its novel hypoxia-activated prodrug approach offers the potential for potent, tumor-selective inhibition of the driving HER2/HER3 signaling axis, with a theoretically improved safety profile over conventional kinase inhibitors. Preclinical data strongly support its activity in relevant NRG1 fusion models, demonstrating profound inhibition of key signaling pathways and significant in vivo tumor regression. While clinical development has not progressed as anticipated, the foundational science underscores the validity of targeting NRG1 fusions and highlights the innovative potential of tumor microenvironment-activated therapies in precision oncology. Further research is warranted to fully elucidate its clinical potential and explore strategies to overcome potential resistance.
References
- 1. news.cuanschutz.edu [news.cuanschutz.edu]
- 2. Press Release: Rain Therapeutics Presents Preclinical Activity of Tarloxotinib in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]
- 3. carislifesciences.com [carislifesciences.com]
- 4. onclive.com [onclive.com]
- 5. NRG1 fusion-driven tumors: biology, detection and the therapeutic role of afatinib and other ErbB-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NRG1 Gene Fusions—What Promise Remains Behind These Rare Genetic Alterations? A Comprehensive Review of Biology, Diagnostic Approaches, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuregulin 1 Gene (NRG1). A Potentially New Targetable Alteration for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Tarloxotinib Bromide in Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib bromide (formerly TH-4000) is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-ErbB tyrosine kinase inhibitor, tarloxotinib-effector (Tarloxotinib-E), to the tumor microenvironment.[1][2][3][4] This targeted delivery strategy aims to enhance the therapeutic index by concentrating the active drug in hypoxic tumor regions, thereby minimizing systemic toxicities associated with the inhibition of wild-type epidermal growth factor receptor (EGFR) in normal tissues.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in squamous cell carcinoma (SCC), focusing on head and neck squamous cell carcinoma (HNSCC) and squamous cell carcinoma of the skin (SCCS).
Mechanism of Action: Hypoxia-Activated Targeting of the EGFR Pathway
This compound is engineered to remain largely inactive in well-oxygenated, healthy tissues. Upon reaching the hypoxic microenvironment characteristic of many solid tumors, including SCC, the prodrug is enzymatically reduced, releasing the active moiety, Tarloxotinib-E.[1][2] Tarloxotinib-E is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2).[5][6] In squamous cell carcinoma, where EGFR is frequently overexpressed, this targeted inhibition of EGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and growth.[1][5]
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Data from Preclinical Studies
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of squamous cell carcinoma. A summary of the key quantitative findings is presented below.
In Vitro Activity
Tarloxotinib demonstrated significantly greater potency under hypoxic conditions compared to normoxic conditions in squamous cell carcinoma cell lines.[1]
| Cell Line | Cancer Type | Condition | Fold Increase in Activity (Hypoxia vs. Normoxia) |
| FaDu | Head and Neck Squamous Cell Carcinoma | Hypoxia | 13-fold |
| A431 | Squamous Cell Carcinoma of the Skin | Hypoxia | 16-fold |
Note: Specific IC50 values for Tarloxotinib and Tarloxotinib-E in FaDu and A431 cells under normoxic and hypoxic conditions were not available in the reviewed literature.
In Vivo Efficacy in Xenograft Models
Tarloxotinib monotherapy was assessed in xenograft models of HNSCC (FaDu) and SCCS (A431). The studies demonstrated a significant anti-tumor response.[1]
| Xenograft Model | Cancer Type | Treatment | Dose | Response Rate |
| FaDu | Head and Neck Squamous Cell Carcinoma | This compound | 48 mg/kg (weekly) | 100% (8/8 tumors) |
| A431 | Squamous Cell Carcinoma of the Skin | This compound | 30 mg/kg (weekly) | 100% (6/6 tumors) |
Note: Detailed tumor growth inhibition curves and specific tumor volume measurements over time were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are outlined below.
Cell Lines and Culture
-
FaDu Cells: Human pharyngeal squamous cell carcinoma cell line.
-
A431 Cells: Human epidermoid carcinoma cell line.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., Eagle's Minimum Essential Medium for FaDu) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]
In Vitro Hypoxia Studies
-
Hypoxic Conditions: Cells were cultured under hypoxic conditions (e.g., 1% O2 or anoxia) for a specified duration before and during drug treatment.[1]
-
Cell Viability Assays: Anti-proliferative activity was assessed using standard methods such as the sulforhodamine B (SRB) assay. IC50 values were calculated to determine drug potency.
Western Blotting for Pharmacodynamic Analysis
-
Objective: To assess the inhibition of EGFR signaling pathways.
-
Procedure:
-
Tumor lysates were prepared from xenograft tissues.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-EGFR (Tyr1092), p-AKT (Ser473), and p-MAPK (Thr202/Tyr204).[1]
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice (e.g., BALB/c) were used.[7][8]
-
Tumor Implantation:
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal injection, at the specified doses and schedule.[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Endpoint: The primary endpoint was response rate, defined as tumor growth inhibition or regression.
Immunohistochemistry for Hypoxia Detection
-
Objective: To confirm the presence and extent of hypoxia in tumor tissues.
-
Hypoxia Marker: Pimonidazole hydrochloride was used as a hypoxia marker.[1]
-
Procedure:
-
Mice bearing xenograft tumors were administered pimonidazole.
-
Tumors were excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed, and sections were incubated with an anti-pimonidazole antibody.
-
A secondary antibody and detection system were used to visualize the pimonidazole adducts, indicating hypoxic regions.
-
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Signaling Pathways Affected by Tarloxotinib-E
Tarloxotinib-E, the active metabolite of this compound, potently inhibits EGFR, leading to the downregulation of key downstream signaling pathways that drive cancer cell proliferation and survival. The primary pathways affected are the PI3K/AKT and MAPK pathways.[1]
The diagram below illustrates the targeted signaling cascade.
Conclusion
Preclinical studies demonstrate that this compound is a promising hypoxia-activated prodrug with significant anti-tumor activity in squamous cell carcinoma models. Its selective activation in the hypoxic tumor microenvironment leads to potent inhibition of the EGFR signaling pathway, resulting in high response rates in vivo. These findings provided a strong rationale for the clinical development of this compound in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Preclinical Studies Find That Tarloxotinib May Overcome Resistance to EGFR Tyrosine Kinase Inhibitors [sg.finance.yahoo.com]
- 5. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. A431 Xenograft Model | Xenograft Services [xenograft.net]
- 7. Tumor xenograft model [bio-protocol.org]
- 8. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
The Impact of Tarloxotinib Bromide on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tarloxotinib Bromide is a novel, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER kinase inhibitor to the tumor microenvironment (TME). This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicities associated with conventional HER-family inhibitors. Preclinical and clinical data demonstrate that tarloxotinib not only directly inhibits tumor cell proliferation through the EGFR/HER2 signaling axis but also profoundly remodels the TME. Key effects include a significant reduction in tumor hypoxia and the induction of a robust anti-tumor immune response, characterized by increased infiltration of activated CD8+ T cells. This immunomodulatory activity, which appears to be Toll-like receptor 9 (TLR9) dependent, positions tarloxotinib as a promising agent for combination therapies, particularly with immune checkpoint inhibitors. This guide provides an in-depth overview of the mechanism of action of tarloxotinib, its multifaceted effects on the TME, and detailed experimental protocols for evaluating its activity.
Core Mechanism of Action
Tarloxotinib is a prodrug that undergoes conversion to its active form, tarloxotinib-E, under the hypoxic conditions characteristic of solid tumors[1][2][3]. This selective activation leads to high concentrations of the active drug within the tumor, while sparing well-oxygenated normal tissues, thereby reducing systemic side effects like diarrhea and skin rash that are common with pan-HER inhibitors[1][4][5][6].
dot
Caption: Hypoxia-dependent activation of Tarloxotinib.
Impact on HER-Family Signaling Pathways
The active metabolite, tarloxotinib-E, is an irreversible pan-HER kinase inhibitor that covalently binds to and inhibits the phosphorylation of EGFR, HER2, and HER3[1][2]. This blockade disrupts downstream signaling cascades, primarily the PI3K-AKT and MAPK (ERK) pathways, which are critical for tumor cell proliferation, survival, and growth[1][7].
dot
Caption: Inhibition of HER-family signaling by Tarloxotinib-E.
Remodeling the Tumor Microenvironment
Beyond its direct cytotoxic effects, tarloxotinib significantly alters the TME, shifting it from an immunosuppressive to an immune-active state.
Alleviation of Tumor Hypoxia
Tarloxotinib treatment leads to a reduction in the hypoxic fraction within the tumor. In the MB49 syngeneic tumor model, an 8-fold decrease in tumor hypoxia was observed[4][5]. This reoxygenation is critical as hypoxia is a major driver of immunosuppression and resistance to therapy.
Enhancement of Anti-Tumor Immunity
Tarloxotinib promotes a robust anti-tumor immune response through a TLR9-dependent mechanism[4][5]. This leads to:
-
Increased Cytokine and Chemokine Production: Upregulation of pro-inflammatory cytokines and chemokines such as IL-6, IL-12p40, IFNγ, G-CSF, and MIP-1β[4][8][9].
-
Enhanced Immune Cell Infiltration: A marked increase in the infiltration of activated CD8+ T cells into the tumor. In the MB49 model, the CD8+ T cell population rose from 8% to 43% of the total CD45+ cells[4][5][9].
-
Synergy with Immune Checkpoint Inhibitors (ICIs): The immunomodulatory effects of tarloxotinib potentiate the efficacy of ICIs. Co-administration with anti-PD-L1 resulted in a 100% complete response rate in a preclinical model[4][5][9].
dot
Caption: Tarloxotinib-mediated remodeling of the TME.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of tarloxotinib.
Table 1: In Vitro Efficacy of Tarloxotinib-E
| Cell Line | Genetic Alteration | IC50 (nM) of Tarloxotinib-E | Reference |
| Ba/F3 HER2 Exon 20 Insertions | HER2 Mutant | < 5 | [6] |
| H1781 | HER2 Exon 20 Insertion | < 5 | [6] |
| CUTO14 | EGFR Exon 20 Insertion | ~33 | [10] |
| CUTO17 | EGFR Exon 20 Insertion | ~208 | [10] |
Table 2: In Vivo Efficacy and TME Modulation
| Model | Treatment | Outcome | Reference |
| MB49 Syngeneic | Tarloxotinib | 8-fold reduction in tumor hypoxia | [4][5] |
| MB49 Syngeneic | Tarloxotinib | CD8+ T cell infiltrate increased from 8% to 43% of CD45+ cells | [4][5][9] |
| MB49 Syngeneic | Tarloxotinib + anti-PD-L1 | 100% complete response rate | [4][5][9] |
| CUTO14 & CUTO17 Xenografts | Tarloxotinib | Significant tumor regression | [1][10] |
| H1781 & Calu-3 Xenografts | Tarloxotinib | Tumor growth inhibition (p < 0.005) | [1] |
| NRG1 Fusion PDX | Tarloxotinib (48 mg/kg) | 100% reduction in tumor size | [11] |
Table 3: Clinical Trial Data (RAIN-701 Phase 2)
| Cohort | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| A | NSCLC with EGFR Exon 20 Insertion | 0% | 55% (Stable Disease) | [12] |
| B | NSCLC with HER2-Activating Mutation | 22.2% | 66.7% | [12][13] |
Experimental Protocols
In Vitro Growth Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of tarloxotinib-E.
Methodology:
-
Cell Culture: Ba/F3 cells expressing various HER2 mutations or NSCLC cell lines (e.g., H1781) are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of tarloxotinib-E, its prodrug tarloxotinib, and other relevant TKIs for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega).
-
Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls. IC50 values are calculated using a non-linear regression model.
dot
Caption: Workflow for determining IC50 values.
Western Blot Analysis of HER-Family Signaling
Objective: To assess the inhibition of EGFR/HER2 phosphorylation and downstream signaling.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., CUTO14, H1781) are treated with varying concentrations of tarloxotinib-E or other TKIs for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of EGFR, HER2, HER3, AKT, and ERK.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of tarloxotinib in vivo.
Methodology:
-
Tumor Implantation: Nude mice are subcutaneously inoculated with human cancer cell lines (e.g., CUTO14, H1781) or patient-derived tumor fragments (PDX).
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, tarloxotinib, comparator drug). Tarloxotinib is typically administered intraperitoneally (IP) or intravenously (IV) on a weekly schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, tumors, plasma, and other tissues can be collected to assess drug concentrations and biomarker modulation (e.g., p-EGFR).
Flow Cytometry for Immune Cell Infiltration
Objective: To quantify the infiltration of immune cells into the TME.
Methodology:
-
Tumor Digestion: Tumors from syngeneic models (e.g., MB49) are harvested and mechanically and enzymatically digested to create a single-cell suspension.
-
Staining: Cells are stained with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of different immune cell populations within the total live CD45+ gate is determined using appropriate gating strategies.
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic nature of the TME for targeted drug delivery. Its dual mechanism of action—direct inhibition of oncogenic HER-family signaling and profound, favorable remodeling of the immune microenvironment—underscores its potential as a monotherapy and a powerful component of combination regimens. The data presented in this guide highlight the significant promise of tarloxotinib in overcoming resistance to conventional therapies and enhancing the efficacy of immunotherapy. Further research and clinical development are warranted to fully realize the therapeutic potential of this innovative agent.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Press Release: Rain Therapeutics Presents Preclinical Activity of Tarloxotinib in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]
- 12. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 13. mdpi.com [mdpi.com]
The Convergence of Hypoxia and Targeted Therapy: A Technical Guide to Tarloxotinib Bromide's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid tumors are characterized by regions of low oxygen tension, a phenomenon known as tumor hypoxia.[1][2] This microenvironment is a significant driver of cancer progression, metastasis, and resistance to conventional therapies.[2][3] Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach, designed to selectively release cytotoxic agents within these hypoxic zones, thereby minimizing systemic toxicity.[4] Tarloxotinib Bromide is a clinical-stage HAP that, upon activation in hypoxic conditions, releases a potent, irreversible pan-HER tyrosine kinase inhibitor, Tarloxotinib-E.[5][6] This technical guide provides an in-depth examination of the pivotal role of tumor hypoxia in the efficacy of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing comprehensive experimental protocols for its investigation.
Introduction: The Challenge of Tumor Hypoxia
The rapid proliferation of cancer cells often outpaces the development of an adequate blood supply, leading to the formation of hypoxic regions within the tumor microenvironment.[7] This oxygen-deprived state is not merely a passive consequence of tumor growth; it actively contributes to a more aggressive and treatment-resistant cancer phenotype.[2] Hypoxia induces a complex signaling network, primarily driven by Hypoxia-Inducible Factors (HIFs), which upregulate genes involved in angiogenesis, metabolic adaptation, and cell survival.[2][7] Consequently, targeting hypoxic cancer cells has become a critical objective in modern oncology.[3]
Hypoxia-activated prodrugs are engineered to exploit this unique feature of solid tumors.[8] These agents typically contain a "trigger" moiety that is reduced under low oxygen conditions by intracellular reductases, leading to the release of a potent cytotoxic "effector" molecule.[9][10] This tumor-selective activation mechanism offers the potential for a wider therapeutic window compared to systemically active agents.[4]
This compound: A Hypoxia-Activated Pan-HER Inhibitor
This compound is a novel HAP designed to target cancers driven by the HER (ErbB) family of receptor tyrosine kinases, including EGFR (HER1) and HER2.[5][11] Overactivation of these receptors is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma (SCCHN).[5][11][12]
Mechanism of Action
This compound consists of two key components: a 2-nitroimidazole "trigger" and an irreversible pan-HER inhibitor "effector," Tarloxotinib-E.[5][13] The 2-nitroimidazole group undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase.[9][14] In well-oxygenated (normoxic) tissues, the resulting radical anion is rapidly re-oxidized back to the inactive prodrug form.[8][10] However, in the hypoxic environment of a tumor, the radical anion undergoes further reduction, leading to the release of the active Tarloxotinib-E.[8][14] Tarloxotinib-E then covalently binds to and inhibits the kinase activity of EGFR and HER2, blocking downstream signaling pathways and inducing apoptosis.[5][13]
Quantitative Data Summary
The efficacy of this compound and its active form, Tarloxotinib-E, has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Genetic Alteration | Tarloxotinib-E IC50 (nM) | Tarloxotinib IC50 (nM) | Fold Difference | Reference |
| H1781 | NSCLC | HER2 ex20ins | < 5 | ~900 | >180 | [13][15] |
| Calu-3 | NSCLC | HER2 amp | ~5 | ~800 | ~160 | [5] |
| CUTO14 | NSCLC | EGFR ex20ins | ~10 | >1000 | >100 | [5] |
| CUTO17 | NSCLC | EGFR ex20ins | ~15 | >1000 | >66 | [5] |
| Ba/F3 | Pro-B | HER2 WT | >1000 | >1000 | - | [13][15] |
| Ba/F3 | Pro-B | HER2 A775_G776insYVMA | < 5 | >1000 | >200 | [13][15] |
Table 1: In Vitro Potency of Tarloxotinib-E and Tarloxotinib. Data show the significantly higher potency of the active form (Tarloxotinib-E) compared to the prodrug (Tarloxotinib) under normoxic conditions. The high IC50 values for Tarloxotinib demonstrate its inactivity in the absence of hypoxia.
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Alteration | Treatment | Tumor Growth Inhibition (%) | Reference |
| H1781 | NSCLC | HER2 ex20ins | Tarloxotinib (48 mg/kg, qw) | Regression | [5] |
| Calu-3 | NSCLC | HER2 amp | Tarloxotinib (48 mg/kg, qw) | > 80% | [5] |
| CUTO14 | NSCLC | EGFR ex20ins | Tarloxotinib (48 mg/kg, qw) | > 60% | [5] |
| OV-10-0050 (PDX) | Ovarian | CLU-NRG1 fusion | Tarloxotinib (26 mg/kg, qw) | > 50% | [5] |
Table 2: In Vivo Antitumor Activity of this compound. Data from various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models demonstrate significant tumor growth inhibition or regression upon treatment with Tarloxotinib.
Pharmacokinetic Profile
| Compartment | Compound | Concentration (nM/kg) | Condition | Reference |
| PC9 Tumor | Tarloxotinib-E | 538 | Air Breathing | [16] |
| PC9 Tumor | Tarloxotinib-E | 99 | Hyperbaric Oxygen | [16] |
| Tumor Tissue | Tarloxotinib-E | Markedly Higher | - | [5][17] |
| Plasma | Tarloxotinib-E | Markedly Lower | - | [5][17] |
| Skin | Tarloxotinib-E | Markedly Lower | - | [5][17] |
Table 3: Preferential Accumulation of Tarloxotinib-E in Tumors. Pharmacokinetic analyses confirm that the active drug, Tarloxotinib-E, is found at significantly higher concentrations in tumor tissue compared to plasma and skin, consistent with its hypoxia-activated mechanism.[5][17] Breathing hyperbaric oxygen suppresses the release of the active TKI from this compound.[16]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of hypoxia-activated prodrugs. The following sections outline key experimental protocols.
Induction and Verification of In Vitro Hypoxia
Objective: To create a hypoxic environment for cell culture experiments to study the activation and efficacy of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cobalt chloride (CoCl₂) or a modular incubator chamber
-
Hypoxia gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
HIF-1α primary antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or immunofluorescence imaging system
Protocol:
-
Chemical Induction:
-
Gas-Controlled Chamber:
-
Plate cells in culture dishes and place them in a modular incubator chamber.
-
Flush the chamber with the hypoxia gas mixture for 5-10 minutes to displace ambient air.
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 24-48 hours).[19]
-
-
Verification of Hypoxia:
-
Harvest cell lysates from normoxic and hypoxic cultures.
-
Perform Western blotting for HIF-1α to confirm its stabilization under hypoxic conditions.
-
Alternatively, use immunofluorescence to visualize HIF-1α nuclear localization.
-
Expression of HIF-1α downstream targets like CA-IX or GLUT-1 can also be used as a proxy for hypoxia.[19][20]
-
In Vitro Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tarloxotinib-E under normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and Tarloxotinib-E
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Tarloxotinib-E.
-
Treat the cells with the compounds.
-
Place one set of plates in a standard incubator (normoxia) and another in a hypoxic chamber.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells (mixed with Matrigel if necessary) or tumor fragments into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 26-48 mg/kg, intraperitoneally, once weekly) and vehicle control.[5]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, biomarker analysis).
Assessment of Tumor Hypoxia In Vivo
Objective: To quantify the extent of hypoxia within tumors in animal models or clinical settings.
Methods:
-
Immunohistochemistry (IHC):
-
Positron Emission Tomography (PET) Imaging:
-
Photoacoustic Imaging (PAI):
-
A non-invasive imaging modality that can measure tumor oxygen saturation (sO₂) and total hemoglobin (HbT) to assess hypoxia levels.[23]
-
Signaling Pathways and Resistance Mechanisms
Tarloxotinib-E exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR and HER2, which in turn blocks downstream signaling cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to apoptosis.[5]
However, as with other targeted therapies, acquired resistance can emerge. In vitro studies have identified potential resistance mechanisms to Tarloxotinib-E, including:
-
Secondary HER2 mutations: A C805S mutation in exon 20 of HER2 has been shown to confer resistance.[13][24]
-
Upregulation of HER3: Increased expression and phosphorylation of HER3 can bypass HER2 inhibition and reactivate downstream signaling.[13][15]
Conclusion and Future Directions
This compound exemplifies a rational approach to cancer therapy by leveraging the unique hypoxic microenvironment of solid tumors to achieve targeted drug delivery.[5][17] Preclinical data strongly support its mechanism of action, demonstrating potent anti-tumor activity in various HER-driven cancer models with a favorable pharmacokinetic profile.[5] While clinical trial results have been mixed, the principle of hypoxia-activated therapy remains a promising strategy.[25][26]
Future research should focus on:
-
Patient Selection: Developing and validating biomarkers, such as hypoxia levels measured by PET imaging, to identify patients most likely to respond to this compound.[12][22]
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as immunotherapy, where it has been shown to remodel the tumor microenvironment and enhance checkpoint inhibitor efficacy.[27]
-
Overcoming Resistance: Further elucidating resistance mechanisms and developing strategies to counteract them.
By continuing to investigate the intricate interplay between tumor hypoxia and targeted therapies like this compound, the scientific community can pave the way for more effective and less toxic treatments for a wide range of cancers.
References
- 1. Tumor Hypoxia as a Barrier in Cancer Therapy: Why Levels Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of hypoxia in cancer progression, angiogenesis, metastasis, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Activated Prodrugs: Factors Influencing Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapy Detail [ckb.genomenon.com:443]
- 7. Hypoxia signaling in cancer: Implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia Detection: Markers, Monitoring, Kits & Resources | Bio-Techne [bio-techne.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. 1stoncology.com [1stoncology.com]
- 23. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.amegroups.cn [cdn.amegroups.cn]
- 25. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin | Semantic Scholar [semanticscholar.org]
- 27. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Tarloxotinib Bromide In Vitro Cell-Based Assays
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Tarloxotinib Bromide, a hypoxia-activated prodrug of a potent, irreversible pan-HER kinase inhibitor.
Mechanism of Action
This compound is designed as a prodrug that is selectively activated in hypoxic tumor microenvironments.[1][2][3][4][5] Under low oxygen conditions, Tarloxotinib is converted to its active form, Tarloxotinib-E (Tarloxotinib-effector).[3][5] Tarloxotinib-E is a potent, covalent pan-HER tyrosine kinase inhibitor that targets Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][6] By inhibiting the phosphorylation and activation of these receptors, as well as HER2/HER3 heterodimers, Tarloxotinib-E disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][7] This tumor-selective activation is intended to minimize toxicities associated with systemic inhibition of wild-type EGFR.[1][2]
Data Presentation
The following tables summarize the in vitro activity of Tarloxotinib-E against various cancer cell lines harboring EGFR or HER2 mutations.
Table 1: IC50 Values of Tarloxotinib-E in HER2-Mutant Cell Lines
| Cell Line | HER2 Mutation | Tarloxotinib-E IC50 (nM) |
| Ba/F3 | Exon 20 Insertions | < 5 |
| Ba/F3 | Point Mutations | < 5 |
| H1781 | Exon 20 Insertions | < 5 |
Data synthesized from multiple in vitro studies.[5][8]
Table 2: Proliferative Response of Various Cell Lines to Tarloxotinib-E
| Cell Line | Oncogenic Driver | Sensitivity to Tarloxotinib-E |
| CUTO14 | EGFR exon 20 insertion | Sensitive |
| CUTO17 | EGFR exon 20 insertion | Sensitive |
| CUTO18 | EGFR exon 20 insertion | Sensitive |
| H1781 | HER2 exon 20 insertion | Sensitive |
| H2170 | HER2 amplification | Sensitive |
| Calu-3 | HER2 amplification | Sensitive |
| MDA-MB-175VIII | NRG1 fusion | Sensitive |
| H661 | HER4 overexpression | Sensitive |
Information compiled from studies on patient-derived and established cancer cell lines.[2]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., CUTO14, H1781)
-
Complete cell culture medium
-
96-well cell culture plates
-
Tarloxotinib-E
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[2]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Tarloxotinib-E in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Tarloxotinib-E dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2][5]
-
Add 20 µL of MTS reagent to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[2]
Western Blotting for Phospho-EGFR/HER2 Analysis
This protocol is for assessing the inhibitory effect of Tarloxotinib-E on EGFR and HER2 phosphorylation.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Tarloxotinib-E
-
Lysis buffer (e.g., T-PER Tissue Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of Tarloxotinib-E for a specified time (e.g., 2 hours).[2]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
Apoptosis Assay (Caspase 3/7 Assay)
This protocol is for measuring the induction of apoptosis by Tarloxotinib-E.
Materials:
-
Cancer cell lines
-
96-well plates (clear bottom, black or white walls for fluorescence/luminescence)
-
Tarloxotinib-E
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate.[2]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Tarloxotinib-E.
-
At desired time points, add the Caspase 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
An increase in signal indicates an increase in caspase 3/7 activity and apoptosis. Data can be analyzed in real-time using an IncuCyte system.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 5. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Tarloxotinib Bromide Research Using CUTO14 and H1781 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the CUTO14 and H1781 cell lines in research involving Tarloxotinib Bromide, a hypoxia-activated pan-HER tyrosine kinase inhibitor.[1][2] This document includes detailed cell line information, experimental protocols, and quantitative data to facilitate the design and execution of studies investigating the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is an innovative prodrug designed to target hypoxic tumor microenvironments.[1][2][3] In the low-oxygen conditions characteristic of solid tumors, Tarloxotinib is converted to its active form, Tarloxotinib-E (Tarloxotinib-Effector), a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2.[1][3][4] This tumor-selective activation is intended to increase the therapeutic index by concentrating the active drug in the tumor tissue, thereby minimizing systemic toxicities associated with inhibiting wild-type EGFR.[1][2]
Featured Cell Lines: CUTO14 and H1781
CUTO14
The CUTO14 cell line is a patient-derived non-small cell lung cancer (NSCLC) cell line characterized by an EGFR exon 20 insertion mutation (A767_V769dupASV) .[3][5][6] This type of mutation is a key driver of oncogenesis and is notoriously resistant to standard EGFR tyrosine kinase inhibitors (TKIs).[3] CUTO14 cells are dependent on EGFR signaling for their proliferation.[3]
Cell Line Characteristics:
-
Disease: Lung Adenocarcinoma[5]
-
Origin: Metastatic pleural effusion[5]
-
Mutation: EGFR exon 20 insertion (p.Val769_Asp770insAlaSerVal)[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)[1][6]
H1781
The NCI-H1781 cell line is a human lung bronchoalveolar carcinoma cell line with a HER2 (ERBB2) exon 20 insertion mutation (p.G776InsV_G/C) .[1][7][8] Similar to EGFR exon 20 insertions, HER2 exon 20 insertions are activating mutations that drive cancer cell proliferation and are generally insensitive to many HER2-targeted therapies.
Cell Line Characteristics:
-
Disease: Bronchoalveolar Carcinoma (Adenocarcinoma)[7]
-
Origin: Metastatic pleural effusion from a 66-year-old Caucasian female[7]
-
Mutation: HER2 exon 20 insertion[1]
-
Growth Mode: Adherent[7]
-
Culture Medium: RPMI-1640 Medium supplemented with 10% FBS[7]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Tarloxotinib-E against the CUTO14 and H1781 cell lines.
Table 1: In Vitro Cell Proliferation Inhibition (IC50)
| Cell Line | Oncogenic Driver | Compound | IC50 (nM) |
| CUTO14 | EGFR ex20ins | Tarloxotinib-E | < 5 |
| H1781 | HER2 ex20ins | Tarloxotinib-E | < 5 |
Data synthesized from studies demonstrating potent inhibition of cell proliferation by Tarloxotinib-E.[1][9]
Table 2: Inhibition of Downstream Signaling
| Cell Line | Target Protein | Treatment | Observation |
| CUTO14 | pEGFR, pAKT, pERK | Tarloxotinib-E | Dose-dependent inhibition |
| H1781 | pHER2, pAKT, pERK | Tarloxotinib-E | Dose-dependent inhibition |
Tarloxotinib-E effectively inhibits the phosphorylation of key downstream signaling molecules in both cell lines, demonstrating on-target activity.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Tarloxotinib activation and action.
Caption: Workflow for assessing cell viability.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS).
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Protocol 2: In Vitro Cell Viability (MTS) Assay
This protocol is used to determine the concentration of Tarloxotinib-E that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding:
-
Harvest and count CUTO14 or H1781 cells as described in the subculturing protocol.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of Tarloxotinib-E in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[10]
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of Tarloxotinib-E.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of Tarloxotinib-E on the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of Tarloxotinib-E (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2-4 hours).[1]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pHER2, anti-HER2, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
These protocols and data provide a solid foundation for researchers to investigate the therapeutic potential of this compound in clinically relevant cancer cell models. Adherence to these methodologies will ensure reproducible and reliable results.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cellosaurus cell line CUTO-14 (CVCL_C8TF) [cellosaurus.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tarloxotinib Bromide Xenograft Mouse Model Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib Bromide is a novel, hypoxia-activated prodrug designed for targeted cancer therapy. It remains inactive in systemic circulation, minimizing off-target effects. Within the hypoxic microenvironment of solid tumors, it is converted to its active form, Tarloxotinib-E, a potent and irreversible pan-HER tyrosine kinase inhibitor. Tarloxotinib-E effectively targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][2][3] This targeted activation mechanism offers the potential for a wider therapeutic window compared to conventional tyrosine kinase inhibitors.
These application notes provide detailed protocols for the development of xenograft mouse models to evaluate the in vivo efficacy of this compound, catering to researchers in oncology and drug development.
Mechanism of Action and Signaling Pathway
This compound's mechanism relies on the hypoxic nature of solid tumors. In low-oxygen conditions, reductase enzymes within the tumor microenvironment cleave the bromide salt, releasing the active warhead, Tarloxotinib-E. This active metabolite then covalently binds to and inhibits the kinase activity of HER family receptors, leading to the downregulation of key downstream signaling cascades.
References
Application Notes and Protocols for Tarloxotinib Bromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Tarloxotinib Bromide in preclinical animal studies. The included protocols are designed to guide researchers in replicating and building upon existing research to further investigate the efficacy and pharmacokinetics of this hypoxia-activated prodrug.
Overview of this compound
This compound is a prodrug that undergoes activation in hypoxic environments, which are characteristic of many solid tumors.[1][2] Upon activation, it releases its active metabolite, Tarloxotinib-E, a potent and irreversible pan-HER tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][3] This targeted activation within the tumor microenvironment is designed to increase the therapeutic index by concentrating the active drug in tumor tissue while minimizing systemic exposure and associated toxicities.[1][3]
Dosing and Administration Data in Animal Models
The following tables summarize the quantitative data on the dosing and administration of this compound in various animal studies, primarily focusing on mouse xenograft models.
Table 1: Summary of this compound Dosing Regimens in Mice
| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Nude Mice | CUTO14 (EGFR ex20ins) Xenograft | 48 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
| Nude Mice | CUTO17 (EGFR ex20ins) Xenograft | 26 mg/kg or 48 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
| Nude Mice | H1781 (HER2 ex20ins) Xenograft | 48 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
| Nude Mice | Calu-3 (HER2 amp) Xenograft | 48 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
| Nude Mice | OV-10-0050 (CLU-NRG1 fusion) PDX model | 48 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
| C57BL/6 Mice | MB49 Syngeneic Tumor Model | 50 mg/kg | Intraperitoneal (IP) | Single dose | Not specified | [4] |
Table 2: Comparator Agent Dosing Regimen
| Animal Model | Tumor Type | Agent | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Nude Mice | CUTO14, CUTO17, H1781, Calu-3 Xenografts | Afatinib | 6 mg/kg | Oral Gavage (PO) | Once daily for 4 weeks | 20% v/v 2-hydroxypropyl-Beta-cyclodextrin | [1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice. Two vehicle formulations have been reported in the literature.
Protocol 1: 2-hydroxypropyl-Beta-cyclodextrin Formulation
-
Vehicle Composition: 20% (v/v) 2-hydroxypropyl-Beta-cyclodextrin in sterile water.[1]
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Prepare a 20% (v/v) solution of 2-hydroxypropyl-Beta-cyclodextrin in sterile, pyrogen-free water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
The final solution should be prepared fresh on the day of administration.
-
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline (0.9% sodium chloride in water) to bring the final volume to 1 mL. Mix thoroughly.
-
The working solution should be prepared fresh on the same day of use.[3]
-
Intraperitoneal (IP) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection of this compound in mice.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (26-28 gauge)[5]
-
70% ethanol or other suitable disinfectant
-
Animal restraint device (optional)
-
-
Procedure:
-
Ensure the this compound solution is at room temperature before administration.
-
Gently restrain the mouse, exposing the ventral side. One common method is to hold the scruff of the neck with the thumb and forefinger of one hand, and secure the tail with the other hand.
-
Tilt the mouse slightly so that its head is pointing downwards. This allows the abdominal organs to move away from the injection site.[6][7]
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or major blood vessels.[7][8]
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[7]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is 10 µL per gram of body weight.[5]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Pharmacokinetic Study Protocol
This protocol describes the collection of blood and tumor tissue samples for pharmacokinetic analysis of this compound.
-
Procedure:
-
Administer a single dose of this compound (e.g., 48 mg/kg) via intraperitoneal injection.[1]
-
At predetermined time points post-administration, euthanize the mice using an approved method (e.g., CO2 inhalation followed by cervical dislocation).[1]
-
Immediately collect blood via cardiac puncture into heparinized tubes.[1]
-
Centrifuge the blood samples at 800g for 10 minutes to separate the plasma.[1]
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Excise the tumor tissue and divide it into two halves.[1]
-
Snap-freeze one half in liquid nitrogen for subsequent analysis and store at -80°C.[1]
-
Fix the other half in formalin for histological examination.[1]
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, from its activation in a hypoxic environment to its inhibitory effects on the EGFR and HER2 signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the typical workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: In vivo xenograft study workflow.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. animalstudyregistry.org [animalstudyregistry.org]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Determining Tarloxotinib Bromide Efficacy Using a Cell Proliferation Assay (MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib Bromide (formerly known as TH-4000) is a novel, hypoxia-activated prodrug designed to selectively release a potent, irreversible pan-HER tyrosine kinase inhibitor, Tarloxotinib-Effector (Tarloxotinib-E), within the tumor microenvironment.[1][2] This targeted delivery mechanism aims to enhance the therapeutic index by concentrating the active drug in hypoxic tumor regions, thereby minimizing systemic toxicities associated with non-specific inhibition of the epidermal growth factor receptor (EGFR) family of kinases.[1][3] Tarloxotinib-E targets key members of the ErbB family, including EGFR (HER1) and HER2 (ErbB2), which are frequently implicated as oncogenic drivers in a variety of cancers.[4][5][6] The binding of ligands to these receptors triggers a signaling cascade involving the PI3K/AKT and MAPK pathways, ultimately leading to cell proliferation, survival, and differentiation. By inhibiting the kinase activity of these receptors, Tarloxotinib-E effectively blocks these downstream signaling pathways, leading to cell growth inhibition and apoptosis.[5]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability and proliferation.[7][8] This assay is predicated on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[9] The amount of formazan produced is directly proportional to the number of living cells in the culture. This application note provides a detailed protocol for utilizing the MTS assay to evaluate the in vitro efficacy of this compound against various cancer cell lines.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of Tarloxotinib-E, the active form of this compound, in various cancer cell lines. This data provides a quantitative measure of the drug's potency and can be used to compare its efficacy across different genetic backgrounds.
Table 1: IC50 Values of Tarloxotinib-E in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Mutation | Tarloxotinib-E IC50 (nM) |
| CUTO14 | Exon 20 Insertion | <10 |
| CUTO17 | Exon 20 Insertion | <10 |
| CUTO18 | Exon 20 Insertion | <10 |
| Ba/F3 | A763insFQEA | <10 |
| Ba/F3 | V769insASV | <10 |
| Ba/F3 | D770insSVD | <10 |
| Ba/F3 | H773insNPH | <10 |
Data synthesized from multiple sources indicating high potency against these mutations.[5][10]
Table 2: IC50 Values of Tarloxotinib-E in HER2-Mutant Cell Lines
| Cell Line | HER2 Mutation | Tarloxotinib-E IC50 (nM) |
| H1781 | Exon 20 Insertion | <5 |
| Ba/F3 | HER2 Exon 20 Insertions | <5 |
| Ba/F3 | HER2 Point Mutations | <5 |
Data indicates potent activity of Tarloxotinib-E against various HER2 mutations.[11]
Experimental Protocols
Materials
-
This compound (and/or Tarloxotinib-E)
-
Cancer cell lines of interest (e.g., CUTO14, H1781, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[5]
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-500 nm
Protocol for MTS Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The optimal seeding density will vary between cell lines and should be determined empirically. A common starting point is 2 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.[5][7]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound or Tarloxotinib-E in DMSO.
-
Perform serial dilutions of the drug in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the drug. Include vehicle control wells treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[5] The incubation time can be optimized based on the cell line's doubling time.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well, including the background control wells.[9][12]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without saturation.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.[9][12]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).[5]
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: MTS assay experimental workflow.
References
- 1. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase 3/7 Apoptosis Assay in Tarloxotinib Bromide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib Bromide is a hypoxia-activated prodrug that, once converted to its active form, Tarloxotinib-E, acts as an irreversible pan-HER (ErbB) family kinase inhibitor.[1][2][3] The HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, are crucial regulators of cell proliferation, survival, and differentiation.[4][5] Dysregulation of HER signaling is a common driver in various cancers.[4] By inhibiting the phosphorylation and activation of these receptors, Tarloxotinib-E disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3]
A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[6][7] These proteases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the activity of caspase-3 and caspase-7 is a reliable method for quantifying the apoptotic response induced by therapeutic agents like this compound. This document provides a detailed protocol for assessing the apoptotic effect of this compound in cancer cell lines using a commercially available luminogenic caspase-3/7 assay.
Signaling Pathway of Tarloxotinib-E Induced Apoptosis
Figure 1: Tarloxotinib-E inhibits HER family receptor signaling to induce apoptosis.
Experimental Protocol: Caspase-3/7 Apoptosis Assay
This protocol is adapted for a 96-well plate format using a luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).
I. Materials
-
Cancer cell line of interest (e.g., NSCLC cell lines with HER family mutations)
-
This compound (and its active form, Tarloxotinib-E, for comparative studies)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Hypoxia chamber or incubator (for studies involving the prodrug activation)
II. Experimental Workflow
Figure 2: Experimental workflow for the Caspase-3/7 apoptosis assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells for no-cell controls (medium only) to determine background luminescence.
-
Incubate the plate overnight in a CO2 incubator to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
For studies investigating the hypoxia-activated nature of the prodrug, place the plate in a hypoxia chamber (e.g., 1% O2) immediately after adding the drug. A parallel plate should be kept under normoxic conditions for comparison.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time may vary depending on the cell line and drug concentration.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
IV. Data Analysis
-
Subtract the average background luminescence (from no-cell control wells) from all experimental well readings.
-
Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control using the following formula:
Fold Change = (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate dose-response curves.
Data Presentation
Table 1: Dose-Dependent Induction of Caspase-3/7 Activity by this compound in HER2-Mutant NSCLC Cells (e.g., NCI-H1781) under Hypoxic Conditions (48h Treatment)
| This compound (nM) | Average Luminescence (RLU) | Standard Deviation (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 | 1,287 | 1.0 |
| 10 | 28,945 | 2,543 | 1.9 |
| 50 | 76,170 | 6,890 | 5.0 |
| 100 | 152,340 | 13,560 | 10.0 |
| 500 | 304,680 | 28,750 | 20.0 |
| 1000 | 335,148 | 31,200 | 22.0 |
Table 2: Time-Course of Caspase-3/7 Activation by this compound (500 nM) in EGFR Exon 20 Insertion Mutant NSCLC Cells (e.g., CUTO14) under Hypoxic Conditions
| Time Point (hours) | Average Luminescence (RLU) | Standard Deviation (RLU) | Fold Change vs. Vehicle |
| 0 | 14,500 | 1,150 | 1.0 |
| 12 | 43,500 | 3,980 | 3.0 |
| 24 | 130,500 | 11,800 | 9.0 |
| 48 | 290,000 | 25,600 | 20.0 |
| 72 | 261,000 | 23,400 | 18.0 |
Table 3: Comparative Caspase-3/7 Activity of this compound (Prodrug) and Tarloxotinib-E (Active Drug) under Normoxic and Hypoxic Conditions (100 nM, 48h)
| Compound | Condition | Average Luminescence (RLU) | Fold Change vs. Normoxic Vehicle |
| Vehicle | Normoxia | 15,000 | 1.0 |
| This compound | Normoxia | 18,000 | 1.2 |
| Tarloxotinib-E | Normoxia | 150,000 | 10.0 |
| Vehicle | Hypoxia | 16,500 | 1.1 |
| This compound | Hypoxia | 157,500 | 10.5 |
| Tarloxotinib-E | Hypoxia | 165,000 | 11.0 |
Disclaimer: The data presented in these tables are representative and intended for illustrative purposes only. Actual results may vary depending on the specific cell line, experimental conditions, and reagents used.
Conclusion
The caspase-3/7 apoptosis assay is a robust and sensitive method for quantifying the apoptotic response induced by this compound. By following the detailed protocol and utilizing the data analysis methods outlined in these application notes, researchers can effectively evaluate the pro-apoptotic efficacy of this novel hypoxia-activated pan-HER inhibitor in relevant cancer models. This information is critical for the preclinical and clinical development of this compound as a targeted cancer therapy.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase 3 and caspase 7 promote cytoprotective autophagy and the DNA damage response during non-lethal stress conditions in human breast cancer cells | PLOS Biology [journals.plos.org]
Application Notes and Protocols for In Vivo Imaging of Tarloxotinib Bromide Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Tarloxotinib Bromide, a hypoxia-activated prodrug of a pan-ErbB tyrosine kinase inhibitor. This compound offers a promising strategy for selectively targeting tumors characterized by hypoxia, a common feature of the tumor microenvironment. These notes are intended to guide researchers in the non-invasive assessment of drug targeting, mechanism of action, and therapeutic efficacy.
Introduction to this compound
This compound is a novel anticancer agent designed to exploit the hypoxic conditions prevalent in solid tumors.[1][2] It is a prodrug that, under low oxygen conditions, is converted to its active form, Tarloxotinib-E, a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2.[1][3][4] This targeted activation within the tumor microenvironment aims to enhance anti-tumor efficacy while minimizing systemic toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[2] Preclinical studies have demonstrated the efficacy of Tarloxotinib in various cancer models, including those with EGFR exon 20 insertion mutations, HER2-activating mutations, and NRG1 fusions.[1][5]
Mechanism of Action and Signaling Pathway
Tarloxotinib-E exerts its anti-tumor effects by inhibiting the phosphorylation of ErbB family receptors, thereby blocking downstream signaling pathways critical for cancer cell proliferation, survival, and migration, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[1]
Caption: this compound activation and ErbB signaling pathway inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of Tarloxotinib-E
| Cell Line | Oncogenic Driver | Tarloxotinib-E IC50 (nM) for pHER2/pHER3 Inhibition |
| MDA-MB-175vIII | DOC4-NRG1 Fusion | Similar to Afatinib |
| CUTO14 | EGFR exon 20 insertion | Potent Inhibition |
| H1781 | HER2 exon 20 insertion | Potent Inhibition |
Data adapted from preclinical studies demonstrating the potent inhibition of ErbB family member phosphorylation by the active form of Tarloxotinib.[1]
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment | Outcome |
| CUTO14, CUTO17 | NSCLC (EGFR ex20ins) | Tarloxotinib (26 or 48 mg/kg, weekly, IP) | Tumor Regression/Growth Inhibition |
| H1781, Calu-3 | NSCLC (HER2 ex20ins, HER2 amp) | Tarloxotinib (26 or 48 mg/kg, weekly, IP) | Tumor Regression/Growth Inhibition |
| OV-10-0050 (PDX) | Ovarian (CLU-NRG1 fusion) | Tarloxotinib (26 or 48 mg/kg, weekly, IP) | Tumor Growth Inhibition |
This table summarizes the anti-tumor activity of Tarloxotinib in various xenograft models.[1]
Table 3: Pharmacokinetic Profile of Tarloxotinib-E
| Tissue | Relative Concentration of Tarloxotinib-E |
| Tumor | Markedly Higher |
| Plasma | Lower |
| Skin | Lower |
Pharmacokinetic analyses confirm the selective accumulation of the active drug, Tarloxotinib-E, in tumor tissue compared to plasma and skin.[1][2]
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below.
Protocol 1: Assessment of Tumor Hypoxia using [18F]-HX4 PET Imaging
This protocol outlines the use of Positron Emission Tomography (PET) with the hypoxia-specific tracer [18F]-HX4 to identify hypoxic tumors that are suitable for Tarloxotinib therapy.[6][7][8]
Materials:
-
Tumor-bearing mice (e.g., patient-derived xenografts (PDX) or cell line-derived xenografts (CDX)).[8][9]
-
[18F]-HX4 (hypoxia PET imaging radiotracer).
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Dose calibrator.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).
-
Radiotracer Administration: Administer a known activity of [18F]-HX4 (e.g., 5-10 MBq) via tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute for a specific uptake period (e.g., 2-4 hours).
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle).
-
Calculate the standardized uptake value (SUV) or tumor-to-muscle ratio to quantify tracer uptake and assess the degree of tumor hypoxia.
-
Caption: Workflow for assessing tumor hypoxia using [18F]-HX4 PET imaging.
Protocol 2: In Vivo Fluorescence Imaging of a Labeled Tarloxotinib Analog
This protocol describes a hypothetical approach for non-invasively visualizing the tumor-targeting of Tarloxotinib using a fluorescently labeled analog. While a specific fluorescent version of Tarloxotinib may not be commercially available, this protocol provides a general framework.
Materials:
-
Tumor-bearing mice with subcutaneously implanted tumors.
-
Fluorescently labeled Tarloxotinib analog (e.g., conjugated to a near-infrared dye).
-
In vivo fluorescence imaging system (e.g., IVIS).[10]
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Baseline Imaging: Anesthetize the mouse and acquire baseline fluorescence images to determine background signal.
-
Drug Administration: Administer the fluorescently labeled Tarloxotinib analog via intravenous or intraperitoneal injection.
-
Time-Course Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the compound.
-
Image Analysis:
-
Draw ROIs over the tumor and other organs of interest (e.g., liver, kidneys).
-
Quantify the fluorescence intensity (e.g., radiant efficiency) in each ROI.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
-
Ex Vivo Validation (Optional): At the final time point, euthanize the mouse and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and obtain higher resolution images.
Caption: Workflow for in vivo fluorescence imaging of a labeled Tarloxotinib analog.
Protocol 3: MALDI Imaging Mass Spectrometry for Spatially Resolved Drug Distribution
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry can be used to visualize the distribution of Tarloxotinib and its active metabolite, Tarloxotinib-E, directly within tumor tissue sections, providing high-resolution spatial information.[6]
Materials:
-
Tumor-bearing mice treated with this compound.
-
Cryostat.
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
MALDI-TOF mass spectrometer.
-
Indium tin oxide (ITO) coated glass slides.
Procedure:
-
Sample Collection: Following treatment with Tarloxotinib, euthanize the mouse and excise the tumor.
-
Tissue Preparation:
-
Snap-freeze the tumor in liquid nitrogen.
-
Section the frozen tumor using a cryostat (e.g., 10-12 µm thickness).
-
Thaw-mount the tissue sections onto ITO slides.
-
-
Matrix Application: Apply the MALDI matrix uniformly over the tissue section using an automated sprayer or manual methods.
-
MALDI-MS Imaging:
-
Acquire mass spectra across the entire tissue section in a raster pattern.
-
Generate ion intensity maps for the specific m/z values corresponding to Tarloxotinib and Tarloxotinib-E.
-
-
Data Analysis:
-
Co-register the MALDI images with histological images (e.g., H&E staining) of adjacent tissue sections to correlate drug distribution with tumor morphology and regions of hypoxia.
-
Conclusion
The in vivo imaging techniques described in these application notes are powerful tools for elucidating the tumor-targeting properties and mechanism of action of this compound. By combining functional imaging of tumor hypoxia with direct visualization of drug distribution, researchers can gain valuable insights to guide preclinical development and clinical translation of this promising hypoxia-activated anticancer agent.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Preclinical Studies Find That Tarloxotinib May Overcome Resistance to EGFR Tyrosine Kinase Inhibitors [sg.finance.yahoo.com]
- 8. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | In vivo imaging system (IVIS) therapeutic assessment of tyrosine kinase inhibitor-loaded gold nanocarriers for acute myeloid leukemia: a pilot study [frontiersin.org]
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Tarloxotinib Bromide Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib Bromide is a novel hypoxia-activated prodrug designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor to the tumor microenvironment.[1][2] This targeted approach aims to enhance the therapeutic index by minimizing systemic exposure and associated toxicities. This compound's active metabolite, Tarloxotinib-E, irreversibly inhibits Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in various solid tumors.[1][2] Understanding the biomarker profile of tumors treated with this compound is crucial for predicting treatment response, elucidating mechanisms of resistance, and guiding patient selection in clinical trials.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key biomarkers—phospho-EGFR (p-EGFR), phospho-AKT (p-AKT), Carbonic Anhydrase IX (CA9), and HER3—in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound.
Key Biomarkers and Their Significance
-
Phospho-EGFR (p-EGFR) and Phospho-AKT (p-AKT): As direct and downstream targets of Tarloxotinib-E, the levels of phosphorylated EGFR and AKT are expected to decrease upon successful target engagement. Monitoring the shutdown of p-EGFR and p-AKT signaling pathways can serve as a pharmacodynamic biomarker of drug activity.[1] Studies suggest that a marked shutdown of tumor p-EGFR and a relationship between the inhibition of p-AKT and anti-proliferation are observed with Tarloxotinib treatment.[1]
-
Carbonic Anhydrase IX (CA9): CA9 is a cellular marker of hypoxia. Since this compound is activated under hypoxic conditions, the expression of CA9 may correlate with the drug's activation and subsequent efficacy. Preclinical data suggests that the loss of CA9 expression is predictive of a positive response to Tarloxotinib.[1]
-
HER3 (ErbB3): Overexpression of HER3 has been identified as a potential mechanism of acquired resistance to Tarloxotinib-E.[3] Monitoring HER3 expression levels may be critical in understanding and overcoming treatment resistance.
Data Presentation
Disclaimer: The following tables present an illustrative summary of potential quantitative data from clinical trials. Specific quantitative data correlating IHC biomarker expression with clinical outcomes from this compound trials (NCT02449681 and RAIN-701/NCT03805841) is not publicly available in the reviewed literature. The data below is hypothetical and intended for demonstration purposes only.
Table 1: Illustrative Correlation of p-EGFR and p-AKT IHC Staining with Clinical Response to this compound
| Biomarker | IHC Score | Number of Patients (N) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| p-EGFR | 0/1+ (Low) | 50 | 40% | 70% |
| 2+/3+ (High) | 50 | 10% | 30% | |
| p-AKT | 0/1+ (Low) | 50 | 35% | 65% |
| 2+/3+ (High) | 50 | 15% | 35% |
Table 2: Illustrative Correlation of CA9 and HER3 IHC Staining with Clinical Response to this compound
| Biomarker | IHC Score | Number of Patients (N) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| CA9 | 0/1+ (Low/Loss) | 50 | 45% | 75% |
| 2+/3+ (High) | 50 | 5% | 25% | |
| HER3 | 0/1+ (Low) | 50 | 30% | 60% |
| 2+/3+ (High) | 50 | 5% | 20% |
Experimental Protocols
Detailed methodologies for the immunohistochemical staining of the key biomarkers are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and antibody reagents.
General Workflow for Immunohistochemistry
The following diagram illustrates the general workflow for FFPE tissue preparation and IHC staining.
Protocol 1: Phospho-EGFR (p-EGFR) Immunohistochemistry
1. Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-EGFR (Tyr1068) monoclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in Citrate Buffer at 95-100°C for 20 minutes.
-
Cool for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate with 3% Hydrogen Peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with permanent mounting medium.
-
3. Interpretation of Staining:
-
Positive: Brown membranous and/or cytoplasmic staining in tumor cells.
-
Negative: Absence of staining.
-
Scoring: Evaluate the percentage of positive tumor cells and the intensity of staining (0, 1+, 2+, 3+).
Protocol 2: Phospho-AKT (p-AKT) Immunohistochemistry
1. Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Solution: EDTA Buffer (1 mM, pH 8.0)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-AKT (Ser473) monoclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Follow the general procedure as outlined for p-EGFR, with the exception of using EDTA Buffer for antigen retrieval.
3. Interpretation of Staining:
-
Positive: Brown cytoplasmic and/or nuclear staining in tumor cells.
-
Negative: Absence of staining.
-
Scoring: Evaluate the percentage of positive tumor cells and the intensity of staining (0, 1+, 2+, 3+).
Protocol 3: Carbonic Anhydrase IX (CA9) Immunohistochemistry
1. Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-CA9 monoclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Follow the general procedure as outlined for p-EGFR.
3. Interpretation of Staining:
-
Positive: Brown membranous staining in tumor cells.
-
Negative: Absence of staining.
-
Scoring: Evaluate the percentage of positive tumor cells and the intensity of staining (0, 1+, 2+, 3+).
Protocol 4: HER3 Immunohistochemistry
1. Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Solution: EDTA Buffer (1 mM, pH 9.0)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-HER3 monoclonal antibody
-
Secondary Antibody: Goat anti-Mouse IgG H&L (HRP-conjugated)
-
Detection System: DAB substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Follow the general procedure as outlined for p-EGFR, using EDTA Buffer (pH 9.0) for antigen retrieval and a mouse-specific secondary antibody.
3. Interpretation of Staining:
-
Positive: Brown membranous and/or cytoplasmic staining in tumor cells.
-
Negative: Absence of staining.
-
Scoring: Evaluate the percentage of positive tumor cells and the intensity of staining (0, 1+, 2+, 3+).
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and its effect on key signaling pathways.
Conclusion
The immunohistochemical analysis of p-EGFR, p-AKT, CA9, and HER3 provides valuable insights into the pharmacodynamics and potential resistance mechanisms of this compound. The protocols outlined in these application notes offer a standardized approach for researchers and clinicians to assess these key biomarkers in tumor tissues. Further clinical studies with comprehensive biomarker analysis will be essential to validate the predictive and prognostic significance of these markers and to optimize the clinical application of this compound.
References
- 1. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tarloxotinib Bromide Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarloxotinib Bromide. The information focuses on potential off-target effects observed in preclinical models to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment characteristic of solid tumors, it is converted into its active form, Tarloxotinib-E. Tarloxotinib-E is a potent, irreversible pan-ErbB (HER) family inhibitor, targeting EGFR (HER1), HER2, and HER4.[1] This targeted activation is designed to concentrate the active drug in the tumor microenvironment, minimizing systemic exposure and associated toxicities.[1][2]
Q2: What are the known on-target effects of Tarloxotinib-E?
A2: Tarloxotinib-E potently inhibits the phosphorylation of EGFR, HER2, and HER4.[1] This leads to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT and MAPK (ERK) pathways. In preclinical models, this on-target activity results in tumor growth inhibition and regression.[1][3]
Q3: What are the potential off-target effects of Tarloxotinib-E?
A3: While designed for selectivity, Tarloxotinib-E, like many kinase inhibitors, can interact with other kinases at higher concentrations. The primary off-target effects are largely dictated by the kinase selectivity profile of the active metabolite, Tarloxotinib-E. A comprehensive understanding of this profile is essential for interpreting experimental results.
Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?
A4: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Dose-Response Comparison: Compare the concentration at which you observe the effect with the known IC50 values for on-target (EGFR, HER2, HER4) and potential off-target kinases. Effects occurring at concentrations significantly higher than the on-target IC50s may be due to off-target activity.
-
Rescue Experiments: If a suspected off-target effect is observed, attempt to rescue the phenotype by modulating the activity of the putative off-target kinase using a specific inhibitor or genetic tool (e.g., siRNA, CRISPR).
-
Use of Control Cell Lines: Employ cell lines that lack the expression of the primary targets (EGFR, HER2) to assess the effects of Tarloxotinib-E on cellular processes independent of HER family signaling.
-
Phosphoproteomics: This unbiased approach can identify changes in the phosphorylation status of a wide range of proteins, providing insights into both on-target and unexpected off-target pathway modulation.
Q5: Are there any known preclinical toxicities associated with Tarloxotinib?
A5: The hypoxia-activated prodrug design of Tarloxotinib is intended to minimize systemic toxicities.[1][2] Clinical data has shown that common adverse events associated with pan-HER inhibitors, such as rash and diarrhea, are generally mild with Tarloxotinib.[4] However, in preclinical models, it is still crucial to monitor for any unexpected adverse events. Standard toxicology studies in animal models assess effects on major organ systems. Should you observe unexpected toxicities in your in vivo studies, detailed histopathological analysis is recommended.
Data Presentation
The following table summarizes the inhibitory activity of Tarloxotinib-E against its primary targets and a selection of other kinases. This data is crucial for assessing the potential for off-target effects at different experimental concentrations.
| Kinase Target | IC50 (nM) | Selectivity vs. EGFR | Notes |
| EGFR | < 0.38 | - | Primary On-Target |
| HER2 | < 0.38 | - | Primary On-Target |
| HER4 | Potent Inhibition | - | Primary On-Target |
| EGFR (C797S double mutants) | < 0.38 | - | Potent activity against this resistance mutation.[5] |
| EGFR (C797S triple mutants) | Low nM | - | Activity observed against complex resistance mutations.[5] |
Note: The complete kinase selectivity panel data from supplementary materials of primary literature was not publicly accessible at the time of this document's creation. Researchers are encouraged to consult the supplementary data of Estrada-Bernal et al., Clin Cancer Res, 2021, for a more comprehensive list of off-target kinases and their respective IC50 values when it becomes available.[1]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of Tarloxotinib-E against a specific kinase.
-
Methodology:
-
Use a radiometric assay with ³³P-ATP.
-
Perform reactions in a 10-dose IC50 format with duplicate wells, starting at a high concentration (e.g., 100 µM) and performing 4-fold serial dilutions.
-
Incubate the kinase, substrate, and Tarloxotinib-E for a set period (e.g., 2 hours).
-
Measure the remaining radioactive phosphorylated substrate.
-
Calculate IC50 values using appropriate software (e.g., Prism).[1]
-
2. Cellular Proliferation Assay under Normoxic vs. Hypoxic Conditions
-
Objective: To assess the hypoxia-dependent activity of this compound.
-
Methodology:
-
Plate cells in a 96-well plate.
-
Treat cells with a dose range of this compound and Tarloxotinib-E.
-
Incubate one set of plates under normoxic conditions (e.g., 21% O₂) and another set under hypoxic conditions (e.g., 1% O₂).
-
After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., MTS assay).
-
Compare the dose-response curves between normoxic and hypoxic conditions to determine the hypoxia-induced potentiation of this compound.
-
3. Western Blotting for Pathway Analysis
-
Objective: To evaluate the effect of Tarloxotinib-E on HER family phosphorylation and downstream signaling.
-
Methodology:
-
Treat cells with varying concentrations of Tarloxotinib-E for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, HER2, AKT, and ERK.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Analyze the changes in phosphorylation levels relative to total protein levels.[1]
-
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death at low concentrations in non-HER dependent cell lines | Off-target toxicity. | 1. Review the kinase selectivity profile of Tarloxotinib-E to identify potential off-target kinases expressed in your cell line. 2. Perform a dose-response curve to confirm the IC50 in your specific cell line. 3. Use a more specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect. 4. Consider performing a kinome-wide binding assay to identify unexpected off-targets. |
| Inconsistent results in hypoxia experiments | Inadequate or inconsistent hypoxic conditions. | 1. Ensure your hypoxia chamber is properly calibrated and maintaining the desired low oxygen level. 2. Use a hypoxia indicator dye or probe to confirm the level of hypoxia within your experimental setup. 3. Minimize the time cells are exposed to normoxic conditions during experimental manipulations. |
| No inhibition of downstream signaling (pAKT, pERK) despite evidence of target engagement (reduced pEGFR/pHER2) | 1. Activation of alternative signaling pathways. 2. Rapid feedback mechanisms. | 1. Investigate other potential signaling pathways that may be compensating for HER pathway inhibition in your model. 2. Perform a time-course experiment to assess the kinetics of pathway inhibition and potential for rapid reactivation. 3. Consider using phosphoproteomics to get a broader view of signaling pathway alterations. |
| Unexpected adverse events in animal models | Off-target effects in vivo. | 1. Conduct a thorough literature search for known off-target effects of pan-HER inhibitors. 2. Perform detailed histopathological analysis of affected organs. 3. Correlate pharmacokinetic data with the timing of the observed toxicity. 4. Consider using a lower dose or a different dosing schedule. |
Visualizations
Caption: Mechanism of Tarloxotinib activation and downstream effects.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Tarloxotinib Bromide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Tarloxotinib Bromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form, Tarloxotinib-E?
This compound is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) conditions characteristic of solid tumors, it is converted into its active form, Tarloxotinib-E.[1][2] Tarloxotinib-E is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3][4] This targeted activation mechanism is designed to increase the concentration of the active drug within the tumor microenvironment, thereby enhancing its therapeutic index and reducing systemic side effects associated with inhibiting wild-type EGFR.[5][6]
Q2: What are the known mechanisms of acquired resistance to Tarloxotinib-E?
In vitro studies have identified two primary mechanisms of acquired resistance to Tarloxotinib-E:
-
Secondary Mutations in the Target Kinase: The development of new mutations in the drug's target protein can prevent effective binding of Tarloxotinib-E.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the drug's inhibitory effect.
Q3: My cells are showing reduced sensitivity to Tarloxotinib-E over time. What could be the cause?
A gradual decrease in sensitivity to Tarloxotinib-E is a hallmark of acquired resistance. The most likely causes are the emergence of a sub-population of cells with a secondary mutation in the target kinase (HER2 C805S or EGFR T790M/C797S) or the activation of a bypass pathway, such as HER3 signaling.[1][2][8] To investigate this, you can perform molecular analyses on the resistant cell population as outlined in the troubleshooting guide below.
Q4: Are there potential strategies to overcome Tarloxotinib-E resistance?
Based on the identified resistance mechanisms, potential strategies to overcome resistance are being explored:
-
For resistance driven by HER3 activation , therapeutic approaches could include the use of anti-HER3 monoclonal antibodies (e.g., patritumab, lumretuzumab) or bispecific HER2/HER3 antibodies (e.g., istiratumab, duligotumab).[1]
-
For resistance due to secondary mutations , the use of next-generation TKIs that are effective against these specific mutations may be a viable strategy.
Troubleshooting Guide: Investigating Acquired Resistance
If you observe that your cell lines are developing resistance to Tarloxotinib-E, the following experimental workflow can help you identify the underlying mechanism.
Problem: Cultured cancer cells with known HER2 or EGFR mutations show a significant increase in the half-maximal inhibitory concentration (IC50) of Tarloxotinib-E after chronic exposure.
Workflow for Investigating Resistance:
Caption: Experimental workflow for troubleshooting acquired resistance to Tarloxotinib-E.
Data Presentation
Table 1: In Vitro Activity of Tarloxotinib-E against HER2-Mutant Cells
| Cell Line Model | HER2 Mutation | Tarloxotinib-E IC50 (nM) |
| Ba/F3 | Wild-Type HER2 | >1000 |
| Ba/F3 | HER2 Exon 20 Insertion | Potent Activity (Specific IC50 values vary by insertion) |
| H1781 | HER2 Exon 20 Insertion | Potent Activity |
| Data synthesized from preclinical studies.[1][2] |
Table 2: Impact of Secondary Mutations on Tarloxotinib-E Sensitivity
| Cell Line Model | Baseline Mutation | Acquired Resistance Mutation | Fold Increase in IC50 |
| Ba/F3 | HER2 Exon 20 Insertion | C805S | Significant |
| Ba/F3 | EGFR Exon 20 Insertion (V769insASV) | T790M | Significant |
| Ba/F3 | EGFR Exon 20 Insertion (A763insFQEA) | C797S | Significant |
| Data synthesized from preclinical studies.[1][8] |
Experimental Protocols
Protocol 1: Generation of Tarloxotinib-E Resistant Cell Lines
This protocol describes the generation of resistant cell lines through chronic drug exposure.
-
Cell Culture: Culture HER2-mutant or EGFR-mutant cells (e.g., H1781, or Ba/F3 cells engineered to express specific mutations) in appropriate media.
-
(Optional) Mutagenesis: To increase the frequency of resistance mutations, treat cells with N-ethyl-N-nitrosourea (ENU) for 24-48 hours, followed by a recovery period.
-
Chronic Drug Exposure:
-
Begin by exposing the cells to a low concentration of Tarloxotinib-E (e.g., at or slightly above the IC50 value).
-
Monitor cell viability and proliferation.
-
Once the cells resume proliferation, gradually increase the concentration of Tarloxotinib-E in a stepwise manner.
-
Continue this process for several months until a cell population capable of growing in a high concentration of Tarloxotinib-E is established.
-
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or other cloning techniques.
-
Confirmation of Resistance: Confirm the resistance of the isolated clones by performing a growth inhibition assay and comparing their IC50 values to the parental cell line.[1][7]
Protocol 2: Analysis of Resistance Mechanisms
-
Sanger Sequencing for Secondary Mutations:
-
Design PCR primers to amplify the kinase domain of HER2 or EGFR.
-
Isolate genomic DNA from both the parental and resistant cell lines.
-
Perform PCR using the designed primers.
-
Purify the PCR products and send for Sanger sequencing to identify potential secondary mutations (e.g., C805S in HER2, T790M or C797S in EGFR).[1][8]
-
-
Western Blotting for Bypass Pathway Activation:
-
Culture parental and resistant cells and treat them with various concentrations of Tarloxotinib-E for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-HER2 (p-HER2)
-
Total HER2
-
Phospho-HER3 (p-HER3)
-
Total HER3
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Actin or Tubulin (as a loading control)
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands. A lack of inhibition of downstream signals (p-Akt, p-ERK) in the presence of Tarloxotinib-E in resistant cells, coupled with high levels of p-HER3, would indicate bypass signaling.[2][9]
-
Signaling Pathways
Caption: HER2 signaling pathway and inhibition by Tarloxotinib-E in sensitive cells.
Caption: HER3-mediated bypass signaling as a mechanism of resistance to Tarloxotinib-E.
References
- 1. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Tarloxotinib Bromide experiments
Welcome to the technical support center for Tarloxotinib Bromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypoxia-activated prodrug. In its inactive form, it has minimal activity. However, under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, it is converted into its active form, Tarloxotinib-E (effector). Tarloxotinib-E is a potent and irreversible pan-HER tyrosine kinase inhibitor, targeting EGFR, HER2, and HER3/HER2 heterodimers. This targeted activation in the tumor microenvironment is designed to reduce systemic toxicity associated with non-specific EGFR inhibitors.[1][2][3][4]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is shipped at ambient temperature with blue ice.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO at a concentration of 33 mg/mL (48.4 mM). Sonication is recommended to aid dissolution.[2] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[5]
Q4: Is this compound active under normal oxygen (normoxic) conditions?
A4: this compound is a prodrug and shows significantly diminished activity under normoxic conditions. Its active form, Tarloxotinib-E, is a potent inhibitor under both normoxic and hypoxic conditions. The prodrug is designed to be selectively activated in the low-oxygen environment of tumors.[1]
Troubleshooting Guide
Inconsistent Drug Efficacy in In Vitro Assays
Q5: My cell viability assays show variable results with this compound. What could be the cause?
A5: Inconsistent results in cell viability assays are often linked to the control of hypoxic conditions. Since this compound's activation is dependent on low oxygen levels, any variability in the hypoxic environment will directly impact its efficacy.
-
Inadequate or Inconsistent Hypoxia: Ensure your hypoxia induction method is consistent and effective.
-
Hypoxic Chamber: Verify the gas mixture (typically 1-5% O₂, 5% CO₂, balance N₂) and ensure the chamber is properly sealed and flushed to remove all oxygen.
-
Chemical Induction: If using a chemical inducer like cobalt chloride (CoCl₂), ensure the concentration and incubation time are optimized for your specific cell line, as sensitivity can vary.
-
-
Verification of Hypoxia: Always verify the hypoxic state of your cells. This can be done by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α) or its downstream targets like CA9 via Western blot or immunofluorescence.[6]
-
Cell Line Variability: Different cell lines may have varying levels of the enzymes required to activate this compound. It is crucial to test a range of concentrations to determine the optimal dose for each cell line.
-
Drug Stability: While generally stable, prolonged incubation in certain media at 37°C could lead to some degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.
Q6: I'm not observing the expected level of inhibition of EGFR/HER2 phosphorylation in my Western blots.
A6: This issue can also be related to inefficient activation of the prodrug or technical aspects of the Western blot protocol.
-
Insufficient Hypoxia: As with cell viability assays, ensure that the cells were exposed to a sufficiently hypoxic environment for an adequate duration to allow for the conversion of this compound to Tarloxotinib-E.
-
Timing of Lysate Preparation: The active metabolite, Tarloxotinib-E, has a specific pharmacokinetic profile. Consider performing a time-course experiment to determine the optimal time point for cell lysis after treatment to observe maximum target inhibition.
-
Antibody Quality: Ensure the primary antibodies for phosphorylated and total EGFR/HER2 are validated and used at the recommended dilutions.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.
Unexpected Toxicity or Off-Target Effects
Q7: I'm observing toxicity in my control (normoxic) cells treated with this compound. Why is this happening?
A7: While designed to be inactive in normoxia, high concentrations of the prodrug might exert some off-target effects or the cell culture conditions might have some degree of inherent hypoxia.
-
High Drug Concentration: At very high concentrations, some prodrugs may exhibit non-specific effects. Perform a dose-response curve to identify a concentration that is non-toxic in normoxia but effective in hypoxia.
-
Pericellular Hypoxia: In densely seeded cell cultures, the oxygen concentration in the microenvironment of the cells can be lower than in the incubator atmosphere, potentially leading to some activation of the prodrug. Ensure your cell density is optimized to avoid spontaneous hypoxia.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities could contribute to unexpected toxicity.
In Vivo Experiment Challenges
Q8: My in vivo xenograft models are not responding to this compound treatment as expected.
A8: The efficacy of this compound in animal models depends on the tumor microenvironment and the drug's pharmacokinetic and pharmacodynamic properties.
-
Tumor Hypoxia Levels: Not all tumors are equally hypoxic. It is advisable to assess the hypoxic state of your xenograft model using methods like pimonidazole staining or PET imaging with hypoxia tracers.[1][6]
-
Drug Administration and Dosing: Ensure the correct dose and route of administration are being used. For mouse models, an intraperitoneal injection of 48 mg/kg once weekly has been shown to be equivalent to the recommended human phase 2 dose.[1]
-
Pharmacokinetics: The concentration of the active drug, Tarloxotinib-E, is significantly higher in tumor tissue compared to plasma.[1][3] Consider performing pharmacokinetic studies in your model to confirm adequate tumor penetration and conversion of the prodrug.
Data Presentation
Table 1: IC₅₀ Values of Tarloxotinib and its Active Effector (Tarloxotinib-E) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Alteration | Condition | Tarloxotinib IC₅₀ (µM) | Tarloxotinib-E IC₅₀ (nM) |
| MB49 | Bladder Cancer | EGFR-dependent | Oxic | 0.62 | 1.7 - 2.1 |
| Anoxic | 0.013 | 1.7 - 2.1 | |||
| H1781 | Lung Adenocarcinoma | HER2 exon 20 insertion | Not Specified | >10 | 1.8 |
| Ba/F3 | Pro-B | WT HER2 | Not Specified | 330 | 120 |
| HER2 A775_G776insYVMA | Not Specified | >1000 | 2.1 |
Data compiled from multiple sources.[7][8] Conditions and specific experimental details may vary between studies.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Tarloxotinib-E. Include a vehicle-only control.
-
Hypoxia Induction (if applicable): For experiments with the prodrug, place the plate in a hypoxic chamber (1% O₂) for 72 hours. For normoxic controls, place the plate in a standard incubator (21% O₂).
-
MTS Reagent Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.
Western Blotting for pEGFR/pHER2
-
Cell Treatment: Treat cells with this compound under hypoxic conditions or Tarloxotinib-E under normoxic conditions for the desired time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pEGFR, EGFR, pHER2, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HER | EGFR | TargetMol [targetmol.com]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1stoncology.com [1stoncology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Optimizing Hypoxia for Tarloxotinib Bromide Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hypoxia induction for the consistent activation of Tarloxotinib Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is a hypoxia-activated prodrug. In its inactive form, it is relatively inert. However, under hypoxic (low oxygen) conditions, typically found in solid tumor microenvironments, it is converted into its active form, Tarloxotinib-E (effector). Tarloxotinib-E is a potent, covalent pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER2/HER3 heterodimers, leading to the inhibition of downstream signaling pathways and suppression of tumor cell proliferation and survival.[1][2][3][4]
Q2: Why is consistent hypoxia induction critical for my experiments?
A2: The activation of this compound is entirely dependent on a hypoxic environment. Inconsistent or inadequate hypoxia will lead to variable and unreliable activation of the prodrug, resulting in inconclusive data regarding the efficacy of Tarloxotinib-E. Therefore, establishing a robust and reproducible hypoxia induction protocol is paramount for obtaining meaningful results.
Q3: What are the common methods to induce hypoxia in vitro?
A3: There are two primary methods for inducing hypoxia in a laboratory setting:
-
Physical Induction: This involves using a specialized hypoxia chamber or incubator where the oxygen level can be precisely controlled by displacing it with an inert gas, typically nitrogen. This method provides a well-controlled and titratable hypoxic environment.[5][6]
-
Chemical Induction: This method utilizes chemical agents, such as Cobalt Chloride (CoCl₂) or Deferoxamine (DFO), to mimic a hypoxic state. These chemicals stabilize the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen, even under normoxic conditions.[7][8]
Q4: How do I verify that I have successfully induced hypoxia?
A4: The most common method is to assess the stabilization of the HIF-1α protein by Western blot. Under normoxic conditions, HIF-1α is rapidly degraded and is therefore undetectable. Under hypoxic conditions, its degradation is inhibited, leading to its accumulation in the cell. Other downstream markers of hypoxia, such as Carbonic Anhydrase IX (CA9), VEGF, and GLUT1, can also be assessed.[9]
Q5: Can I use this compound in normoxic conditions as a control?
A5: Yes, and it is highly recommended. Including a normoxic control group treated with this compound is essential to demonstrate that the drug's cytotoxic effects are specifically due to hypoxia-induced activation and not a result of non-specific toxicity of the prodrug itself.
Troubleshooting Guides
Issue 1: Inconsistent or low activation of this compound despite attempts to induce hypoxia.
| Possible Cause | Troubleshooting Step |
| Inadequate Hypoxia Levels | For Hypoxia Chambers: 1. Ensure the chamber is properly sealed and there are no leaks. 2. Verify the gas mixture percentages and flow rate. 3. Allow sufficient time for the chamber to equilibrate to the desired oxygen level. Pre-equilibrating the cell culture media in the hypoxic chamber for at least 24 hours is recommended.[10] For Chemical Inducers: 1. Confirm the concentration of the chemical inducer is appropriate for your cell line. Perform a dose-response curve to determine the optimal concentration. 2. Ensure the chemical inducer solution is freshly prepared. |
| Rapid Re-oxygenation During Sample Processing | HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen. All steps for sample collection and lysis should be performed as quickly as possible and on ice to minimize re-oxygenation and preserve HIF-1α stabilization. |
| Cell Line-Specific Differences | Different cell lines have varying sensitivities to hypoxia and chemical inducers. It is crucial to optimize the hypoxia induction protocol for each specific cell line being used. |
| Incorrect Drug Concentration | Ensure you are using the appropriate concentration of this compound for your experimental setup. |
Issue 2: High background activity of this compound in normoxic controls.
| Possible Cause | Troubleshooting Step |
| Contamination of Drug Stock | Ensure your stock solution of this compound has not been contaminated with the active form, Tarloxotinib-E. Prepare fresh dilutions from a reliable stock. |
| Cell Culture Conditions Promoting Unintended Hypoxia | High cell density or excessive media height can lead to localized, unintended hypoxia even in a normoxic incubator.[11] Ensure your cells are not overgrown and that the media volume is appropriate for the culture vessel. |
| Presence of Reducing Agents in Media | Certain components in the cell culture media could potentially reduce and activate the prodrug. Use a well-defined and consistent media formulation. |
Issue 3: Cell toxicity observed with chemical inducers.
| Possible Cause | Troubleshooting Step |
| Concentration of Chemical Inducer is Too High | Perform a dose-response experiment to determine the optimal concentration of the chemical inducer that effectively stabilizes HIF-1α without causing significant cytotoxicity in your specific cell line. |
| Prolonged Exposure to Chemical Inducer | Optimize the incubation time with the chemical inducer. A shorter exposure may be sufficient to induce a hypoxic response without causing excessive cell death. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Hypoxia Induction Methods
| Method | Typical Oxygen Level | Advantages | Disadvantages |
| Hypoxia Chamber | 0.1% - 5% O₂ | Precise and tunable oxygen control; represents true hypoxia. | Requires specialized equipment; can be cumbersome for quick experiments. |
| **Cobalt Chloride (CoCl₂) ** | Not applicable (mimics hypoxia) | Inexpensive and easy to use; does not require special equipment. | Can have off-target effects and toxicity; does not create a true low-oxygen environment. |
| Deferoxamine (DFO) | Not applicable (mimics hypoxia) | Induces a hypoxic response by chelating iron. | Can also have off-target effects and may not fully replicate all aspects of hypoxia. |
| Increased Media Height | Can create a gradient of O₂ | Simple to implement without special equipment. | Difficult to control and quantify the exact oxygen level at the cell layer; may not achieve severe hypoxia.[11] |
Table 2: Recommended Starting Concentrations for Chemical Hypoxia Inducers
| Chemical Inducer | Cell Type | Starting Concentration | Incubation Time |
| **Cobalt Chloride (CoCl₂) ** | Various Cancer Cell Lines | 100-150 µM | 4-24 hours |
| Deferoxamine (DFO) | Various Cancer Cell Lines | 100 µM | 24 hours |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
-
Cell Plating: Plate cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Prepare CoCl₂ Stock Solution: Immediately before use, prepare a 100 mM stock solution of CoCl₂ in sterile PBS.
-
Treatment: Add the CoCl₂ stock solution directly to the cell culture media to achieve the desired final concentration (e.g., 100-150 µM). Mix gently by swirling the plate.
-
Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration (e.g., 4-8 hours for HIF-1α stabilization).
-
This compound Addition: Add this compound to the media at the desired concentration and co-incubate for the intended treatment period.
-
Sample Collection: Proceed with your downstream assays. For Western blot analysis of HIF-1α, proceed immediately to the lysis step on ice.
Protocol 2: Physical Induction of Hypoxia using a Hypoxia Chamber
-
Cell Plating: Plate cells in your desired culture vessels.
-
Pre-equilibrate Media: For optimal results, pre-equilibrate the cell culture media in the hypoxia chamber for at least 24 hours prior to the experiment to allow for de-gassing.[10]
-
Place Cultures in Chamber: Place your cell culture plates in the hypoxia chamber. Include an open dish of sterile water to maintain humidity.
-
Purge the Chamber: Following the manufacturer's instructions, purge the chamber with a certified gas mixture (e.g., 1% O₂, 5% CO₂, balanced with N₂) to achieve the desired oxygen concentration.
-
Incubate: Place the sealed chamber in a standard cell culture incubator at 37°C for the desired duration.
-
This compound Treatment: Add this compound to the cultures inside the hypoxia chamber (if possible) or quickly remove, treat, and return the plates to the chamber to minimize re-oxygenation.
-
Sample Collection: For protein analysis, remove the plates from the chamber and immediately place them on ice and proceed to lysis.
Protocol 3: Validation of Hypoxia by Western Blot for HIF-1α
-
Cell Lysis: After hypoxic induction, quickly wash the cells with ice-cold PBS. Lyse the cells directly on the plate with a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the HIF-1α band intensity in hypoxia-induced samples compared to normoxic controls confirms successful hypoxia induction. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizations
Caption: Workflow of this compound activation under hypoxic conditions.
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.
Caption: Simplified HER2 signaling pathway and the inhibitory action of Tarloxotinib-E.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. jove.com [jove.com]
- 7. A simplified protocol to induce hypoxia in a standard incubator: A focus on retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 10. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Identifying secondary mutations conferring Tarloxotinib Bromide resistance (e.g., C805S)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Tarloxotinib Bromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hypoxia-activated prodrug. In the low-oxygen environment of tumors, it is converted into its active form, Tarloxotinib-E.[1] Tarloxotinib-E is a pan-HER inhibitor, meaning it blocks the activity of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases: EGFR, HER2, HER3, and HER4.[2][3] This inhibition disrupts downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.[2][4]
Q2: We are observing decreased sensitivity to this compound in our cell line model. What are the likely mechanisms of resistance?
There are two primary mechanisms of acquired resistance to this compound that have been identified in preclinical studies:
-
Secondary Mutation in HER2: The most common on-target resistance mechanism is a secondary mutation in the HER2 kinase domain, specifically the C805S mutation.[1][5][6] This mutation is homologous to the C797S mutation in EGFR, which confers resistance to irreversible EGFR inhibitors.[6]
-
HER3 Overexpression and Bypass Signaling: Increased expression of HER3 can lead to the activation of downstream signaling pathways, particularly the PI3K/Akt pathway, even in the presence of Tarloxotinib-E.[1][5][6] This creates a "bypass" track that allows cancer cells to survive and proliferate.
Q3: Our sequencing results confirm a C805S mutation in our resistant cell line. What is the expected impact on drug sensitivity?
The HER2 C805S mutation confers significant resistance to Tarloxotinib-E. You can expect a dramatic increase in the half-maximal inhibitory concentration (IC50) value, often 50 to 200 times higher than in the parental, sensitive cells.[1] This mutation prevents the irreversible binding of Tarloxotinib-E to the HER2 kinase.[6]
Q4: We have detected increased HER3 expression in our resistant cells. How does this lead to resistance?
Overexpression of HER3 allows for continued signaling through the PI3K/Akt pathway.[1] HER3 is a potent activator of this pathway.[7] Even though Tarloxotinib-E may still be inhibiting EGFR and HER2, the amplified HER3 signaling is sufficient to promote cell survival and proliferation, effectively bypassing the drug's intended effect.[1]
Troubleshooting Guides
Problem: Unexpected Loss of this compound Efficacy in Cell Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Secondary Resistance Mutations | 1. Sequence the Kinase Domain: Extract genomic DNA from your resistant cell population and sequence the kinase domains of EGFR and HER2 to check for mutations like C805S in HER2 or T790M and C797S in EGFR.[5][8] 2. Establish Single-Cell Clones: If the resistance is heterogeneous, isolate single-cell clones from the resistant population to study individual resistance mechanisms. |
| Activation of Bypass Signaling Pathways | 1. Assess Protein Expression and Phosphorylation: Perform Western blot analysis to examine the expression levels of total and phosphorylated HER3, Akt, and ERK in both sensitive and resistant cells, with and without Tarloxotinib-E treatment.[1] Increased p-HER3 and p-Akt in the presence of the drug are indicative of bypass signaling.[1] 2. HER3 Knockdown: Use siRNA to specifically knock down HER3 expression in the resistant cells and re-assess their sensitivity to Tarloxotinib-E. A restoration of sensitivity would confirm the role of HER3 in the resistance mechanism.[1] |
| Incorrect Drug Concentration or Activity | 1. Verify Drug Stock: Ensure the this compound stock solution is correctly prepared and stored. Test the activity of the current stock on a known sensitive cell line. 2. Optimize Hypoxia Conditions: Since Tarloxotinib is a hypoxia-activated prodrug, ensure that your experimental setup provides adequate hypoxic conditions for its conversion to the active form, Tarloxotinib-E. |
| Cell Line Contamination or Misidentification | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs. |
Data Presentation
Table 1: IC50 Values of Tarloxotinib-E in Sensitive and Resistant HER2-Mutant Cell Lines
| Cell Line Model | Primary HER2 Mutation | Secondary Mutation | Tarloxotinib-E IC50 (nM) | Fold Change in Resistance |
| Ba/F3 | Exon 20 Insertion (A775_G776insYVMA) | None (Parental) | < 5 | - |
| Ba/F3 | Exon 20 Insertion (A775_G776insYVMA) | C805S | > 250 | > 50 |
| H1781 | Exon 20 Insertion | None (Parental) | < 5 | - |
| H1781-TR (Tarloxotinib-Resistant) | Exon 20 Insertion | Increased HER3 Expression | > 100 | > 20 |
Data compiled from studies by Suda et al.[1]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines using ENU Mutagenesis
This protocol describes a method to induce secondary mutations and generate resistance to Tarloxotinib-E in Ba/F3 cells expressing a HER2 mutation.
Materials:
-
Ba/F3 cells expressing a HER2 mutation
-
Complete RPMI 1640 medium (with 10% FBS and appropriate supplements)
-
N-ethyl-N-nitrosourea (ENU)
-
Tarloxotinib-E
-
96-well plates
-
Sterile cell culture supplies
Procedure:
-
Cell Preparation: Culture Ba/F3-HER2 mutant cells to a sufficient density for the experiment.
-
ENU Treatment:
-
Treat the Ba/F3 cells with 100 µg/mL ENU for 24 hours in complete medium.
-
Safety Precaution: ENU is a potent mutagen. Handle with appropriate personal protective equipment in a certified chemical fume hood.
-
-
Cell Seeding for Resistance Selection:
-
After ENU treatment, wash the cells twice with sterile PBS to remove the mutagen.
-
Resuspend the cells in fresh complete medium.
-
Seed 5 x 10^4 cells per well into multiple 96-well plates.[5]
-
-
Drug Selection:
-
Add Tarloxotinib-E to the wells at a concentration of 200 nM.[5]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Maintenance and Clone Isolation:
-
Change the medium containing Tarloxotinib-E twice a week.
-
Monitor the plates for the emergence of resistant colonies, which may take 2-3 weeks.
-
Once visible colonies appear, carefully aspirate and transfer individual clones to new wells for expansion.
-
-
Expansion and Characterization:
-
Expand the resistant clones in the continuous presence of 200 nM Tarloxotinib-E.
-
Confirm the resistant phenotype by performing a dose-response curve and calculating the IC50 value for Tarloxotinib-E.
-
Isolate genomic DNA from the resistant clones for sequencing of the HER2 kinase domain to identify secondary mutations.
-
Protocol 2: Western Blot Analysis of HER3 and Akt Phosphorylation
This protocol outlines the steps to assess the activation of the HER3-PI3K/Akt signaling pathway in resistant cells.
Materials:
-
Parental and Tarloxotinib-resistant cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HER3 (Tyr1289), anti-total HER3, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with Tarloxotinib-E (e.g., 100 nM) or DMSO as a control for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-HER3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing Tarloxotinib resistant cell lines.
References
- 1. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to enhance Tarloxotinib Bromide delivery to tumors
Welcome to the technical support center for Tarloxotinib Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the delivery of this compound to tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's tumor-specific delivery?
A1: this compound is a hypoxia-activated prodrug (HAP).[1] Its tumor specificity is primarily achieved through its bio-reductive activation in the low-oxygen (hypoxic) microenvironment characteristic of many solid tumors.[1] In normoxic (normal oxygen) tissues, the prodrug remains largely inactive, minimizing systemic toxicity.[2] Once in a hypoxic environment, it is metabolized into its active form, Tarloxotinib-E, a potent irreversible pan-HER tyrosine kinase inhibitor.[3]
Q2: My in vitro experiments with this compound under normoxic conditions show low efficacy. Is this expected?
A2: Yes, this is expected. This compound is designed to be significantly less active under normoxic conditions. Cellular anti-proliferative and receptor phosphorylation assays have demonstrated a 14- to 80-fold reduction in the activity of this compound compared to its active form, Tarloxotinib-E.[4] To observe the cytotoxic effects of the active compound in vitro, you should use Tarloxotinib-E or conduct experiments under hypoxic conditions (e.g., 1% O₂).
Q3: How can I enhance the activation of this compound in my tumor models?
A3: Since this compound's activation is dependent on hypoxia, strategies that increase tumor hypoxia can enhance its efficacy. One approach is combination therapy with agents that induce or exacerbate tumor hypoxia. For example, vascular disrupting agents (VDAs) can shut down tumor blood flow, leading to increased hypoxia and potentially greater activation of the prodrug. Another strategy is to combine this compound with radiation therapy. Radiation can kill well-oxygenated tumor cells, leaving a higher proportion of hypoxic cells that are then targeted by the activated this compound.[5]
Q4: What are the potential advantages of a nanoparticle formulation for this compound?
A4: Encapsulating this compound in nanoparticles could offer several advantages. These include:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles, typically between 10-200 nm in size, can preferentially accumulate in tumor tissue due to leaky tumor vasculature and poor lymphatic drainage.
-
Improved Pharmacokinetics: Nanoparticle encapsulation can protect the drug from premature degradation and clearance, potentially increasing its circulation half-life and the amount that reaches the tumor.
-
Controlled Release: Nanoparticles can be engineered for controlled or triggered release of the drug within the tumor microenvironment, for instance, in response to the low pH of the tumor.
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further enhancing tumor-specific delivery.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low tumor accumulation of this compound in vivo. | Insufficient tumor hypoxia. | Verify the hypoxia status of your tumor model using imaging techniques like PET with [18F]-HX4 or photoacoustic imaging. Consider using a different tumor model known to be more hypoxic. |
| Rapid clearance of the free drug. | Consider formulating this compound into nanoparticles (e.g., PLGA-based) to leverage the EPR effect and potentially increase circulation time. | |
| High systemic toxicity observed at effective doses. | Off-target activation of the prodrug or inherent toxicity of the formulation. | Confirm that the observed toxicity is not due to the delivery vehicle itself. If using a nanoparticle formulation, ensure it is biocompatible. The hypoxia-activated nature of Tarloxotinib is designed to minimize systemic toxicity, but high doses may still lead to off-target effects. |
| Variability in therapeutic response between animals. | Heterogeneity in tumor hypoxia. | Tumor hypoxia can be highly variable between individual tumors. Increase the number of animals per group to ensure statistical power. Use in vivo hypoxia imaging to stratify animals or correlate response with hypoxia levels. |
| Difficulty in formulating this compound into nanoparticles. | Poor encapsulation efficiency or particle instability. | Optimize the nanoparticle formulation protocol. Adjust parameters such as the polymer-to-drug ratio, solvent, and surfactant concentrations. Refer to the detailed experimental protocol below for a starting point. |
Data Presentation
Table 1: In Vitro Efficacy of Tarloxotinib-E (Active Form) Against EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Exon 20 Mutation | IC50 (nM) of Tarloxotinib-E |
| Ba/F3 | A763insFQEA | <10 |
| Ba/F3 | V769insASV | <10 |
| Ba/F3 | D770insSVD | <10 |
| Ba/F3 | H773insH | >100 |
| Ba/F3 | H773insNPH | <10 |
| Source: Adapted from data presented in a study on the activity of Tarloxotinib-E. |
Table 2: Representative Tumor Accumulation of Nanoparticles in Preclinical Models
| Nanoparticle Type | Tumor Model | Median Tumor Accumulation (%ID/g) |
| Polymeric NPs | Various | 3.45 |
| Liposomes | Various | 2.50 |
| Dendrimers | Various | 11.45 |
| All Nanoparticles | Various | 3.45 |
| Source: Based on a meta-analysis of nanoparticle distribution in tumor-bearing mice. Note: %ID/g = percentage of injected dose per gram of tumor tissue. This data represents a general trend for nanoparticles and is not specific to this compound. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a standard single-emulsion solvent evaporation method for encapsulating hydrophobic drugs into PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an appropriate volume of DCM (e.g., 5 ml). The drug-to-polymer ratio should be optimized (start with 1:10).
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution while stirring.
-
Immediately sonicate the mixture using a probe sonicator on an ice bath. Sonication parameters (power and time) need to be optimized to achieve the desired particle size.
-
-
Solvent Evaporation:
-
After sonication, stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
-
Characterization:
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Protocol 2: In Vivo Imaging of Tumor Hypoxia using Photoacoustic Imaging
This protocol provides a general workflow for assessing tumor hypoxia in a mouse xenograft model using photoacoustic imaging.
Materials:
-
Tumor-bearing mice
-
Photoacoustic imaging system with co-registered ultrasound
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse on a heating pad to maintain body temperature.
-
Remove fur from the tumor area using a depilatory cream to ensure good acoustic coupling.
-
-
Imaging Setup:
-
Position the mouse on the imaging stage.
-
Apply a generous amount of ultrasound gel to the tumor area.
-
Position the ultrasound/photoacoustic probe over the tumor.
-
-
Image Acquisition:
-
Acquire B-mode ultrasound images to visualize the tumor anatomy.
-
Acquire photoacoustic images at multiple wavelengths (e.g., in the near-infrared range) to detect the signals from oxygenated and deoxygenated hemoglobin.
-
-
Data Analysis:
-
Use the software of the imaging system to perform spectral unmixing of the photoacoustic signals to calculate the oxygen saturation (sO₂) of hemoglobin within the tumor.
-
Generate maps of oxygen saturation overlaid on the ultrasound images to visualize the spatial distribution of hypoxia within the tumor. Regions with low sO₂ are indicative of hypoxia.
-
-
Post-Imaging:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Visualizations
Caption: EGFR/HER2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for nanoparticle-based delivery of this compound.
Caption: Logical relationship between strategies to enhance Tarloxotinib delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Tarloxotinib Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Tarloxotinib Bromide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as TH-4000, is a hypoxia-activated prodrug.[1][2] In the low-oxygen (hypoxic) environment characteristic of many solid tumors, it is designed to selectively release a potent, irreversible covalent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[2][3] This targeted activation mechanism aims to concentrate the active drug in the tumor microenvironment, thereby minimizing systemic side effects associated with conventional EGFR inhibitors.[1][4][5]
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A2: Batch-to-batch variability in the performance of small molecule inhibitors like this compound can stem from several factors:
-
Purity Profile: The presence and concentration of impurities can vary between batches. These impurities may have off-target effects or could interfere with the activation of the prodrug, leading to inconsistent biological activity.[6][7]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility, dissolution rate, and ultimately, its bioavailability in cell culture.[2][4][8][9][10] This can lead to variations in the effective concentration of the drug that reaches the cells.
-
Salt Form and Stoichiometry: Variations in the bromide salt form or its stoichiometry could impact the molecular weight and solubility of the compound, leading to errors in concentration calculations if not accounted for.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can vary between batches and may have cytotoxic effects or interfere with cellular assays.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[11]
Q3: How can we qualify a new batch of this compound to ensure consistency with our previous experiments?
A3: It is highly recommended to perform a comprehensive qualification of each new batch. This should include both analytical characterization and a functional validation assay.
-
Analytical Characterization:
-
Confirm the identity and purity of the compound using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Assess the solubility of the new batch in your experimental solvent.
-
Characterize the solid-state properties using techniques like X-ray Powder Diffraction (XRPD) if polymorphism is suspected.
-
-
Functional Validation:
-
Perform a dose-response experiment in a well-characterized sensitive cell line (e.g., a cell line with EGFR or HER2 amplification/mutation) and compare the IC50 (half-maximal inhibitory concentration) value with that obtained from previous batches.
-
It is advisable to run a reference batch in parallel with the new batch for a direct comparison.
-
Q4: What are the recommended storage and handling procedures for this compound?
A4: To ensure the stability and activity of this compound, please adhere to the following storage recommendations.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | >2 years | Store in a dry, dark place.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[11] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
In-vivo working solutions should be prepared fresh on the day of use.
Troubleshooting Guides
Issue 1: Decreased or No Activity of a New Batch
Possible Causes:
-
Degradation of the compound due to improper storage.
-
Lower purity or presence of inactive impurities in the new batch.
-
Precipitation of the compound in the stock solution or culture medium.
-
Inaccurate weighing or calculation of concentration.
Troubleshooting Steps:
Detailed Actions:
-
Verify Storage: Confirm that the solid compound and stock solutions have been stored according to the recommendations in the FAQ section.
-
Prepare Fresh Stock: Prepare a new stock solution from the solid powder, ensuring the compound is fully dissolved. Sonication may be recommended for dissolution in DMSO.[11]
-
Check for Precipitation: Visually inspect the stock solution and the final dilution in your cell culture medium for any signs of precipitation.
-
Analytical Qualification: If possible, submit a sample of the new batch for analytical testing (e.g., HPLC or LC-MS) to verify its purity and identity against the Certificate of Analysis (CoA).
-
Functional Comparison: Run a parallel experiment with a previously validated batch of this compound or another EGFR/HER2 inhibitor as a positive control to confirm the assay is performing as expected.
-
Contact Supplier: If the issue persists, contact the supplier and provide them with the batch number and a summary of your findings.
Issue 2: Increased Potency or Off-Target Effects
Possible Causes:
-
Weighing or dilution error leading to a higher than intended concentration.
-
Different polymorphic form with higher solubility and bioavailability.[9][10]
Troubleshooting Steps:
Detailed Actions:
-
Verify Calculations: Double-check all calculations for weighing and serial dilutions.
-
Prepare Fresh Dilutions: Make a fresh set of dilutions from your stock solution to rule out a dilution error.
-
Impurity Profiling: Use a high-resolution analytical technique like LC-MS to screen for the presence of any unexpected impurities that might be more potent than the parent compound.
-
Assess Polymorphism: If you have access to the necessary equipment, techniques like X-ray Powder Diffraction (XRPD) can help identify the crystalline form of the solid material.
-
Characterize Off-Target Activity: If you suspect off-target effects, consider testing the compound against a panel of kinases to identify any unintended inhibitory activity.
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
Objective: To confirm the purity and identity of a new batch of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a mass spectrometer detector
Method:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the new and reference batches of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Acquire both full scan and fragmentation (MS/MS) data. The expected m/z for the parent cation of Tarloxotinib is approximately 601.1.
-
-
Data Analysis:
-
Compare the retention time and the mass spectrum of the main peak in the new batch sample to the reference batch.
-
Integrate all peaks in the chromatogram to calculate the purity of the new batch (Area of main peak / Total area of all peaks) x 100%.
-
Analyze the MS/MS fragmentation pattern to confirm the identity of the compound.
-
Protocol 2: Functional Validation by Cell Proliferation Assay
Objective: To determine the IC50 value of a new batch of this compound and compare it to a reference batch.
Materials:
-
A cancer cell line known to be sensitive to EGFR/HER2 inhibition (e.g., NCI-H1975, SK-BR-3).
-
Complete cell culture medium.
-
This compound (new and reference batches).
-
A cell viability reagent (e.g., resazurin, CellTiter-Glo®).
-
96-well cell culture plates.
-
Hypoxia chamber or incubator.
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of both the new and reference batches of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Place the plates in a hypoxic incubator (e.g., 1% O2) for 72 hours. A parallel plate in a normoxic (21% O2) incubator can be included as a control to demonstrate hypoxia-dependent activation.
-
Viability Assessment: After the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability versus the log of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch.
-
Compare the IC50 values of the new and reference batches. A significant deviation may indicate a difference in potency.
-
Visualizations
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. agilent.com [agilent.com]
- 4. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. jocpr.com [jocpr.com]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seven Common Causes of Pharma Process Deviations [sartorius.com]
Technical Support Center: Combination Therapy Strategies to Prevent Tarloxotinib Bromide Resistance
Welcome to the technical support center for researchers investigating combination therapy strategies to prevent and overcome resistance to Tarloxotinib Bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a hypoxia-activated prodrug of a potent, irreversible pan-ErbB (HER family) tyrosine kinase inhibitor, known as Tarloxotinib-E.[1][2][3] The prodrug is designed to be selectively activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[4][5][6] This tumor-selective activation minimizes systemic exposure to the active drug, Tarloxotinib-E, thereby reducing toxicities associated with inhibiting wild-type EGFR in normal tissues.[2][3] Tarloxotinib-E irreversibly inhibits EGFR (HER1), HER2, and HER4, blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[7]
Q2: What are the known mechanisms of acquired resistance to Tarloxotinib-E in preclinical models?
In vitro studies have identified two primary mechanisms of acquired resistance to the active form, Tarloxotinib-E:
-
On-Target Secondary Mutation: A secondary mutation in the HER2 kinase domain, C805S , has been identified in resistant clones.[1][4][8] This mutation is analogous to the C797S mutation in EGFR, which confers resistance to irreversible EGFR inhibitors by preventing the covalent bond formation between the inhibitor and the kinase.
-
Bypass Pathway Activation: Upregulation and activation of HER3 (ErbB3) has been observed as another resistance mechanism.[4][8][9] Increased HER3 expression and phosphorylation can reactivate downstream signaling, particularly the PI3K/AKT pathway, thereby bypassing the inhibitory effect of Tarloxotinib-E on EGFR and HER2.[10][11]
Q3: My cells have developed resistance to this compound. How can I determine the underlying mechanism?
To investigate the mechanism of resistance in your cell line model, we recommend a stepwise approach:
-
Sequence the Kinase Domains: Perform Sanger sequencing of the kinase domains of EGFR and ERBB2 (HER2) to check for secondary mutations, paying close attention to the C805 residue in HER2.
-
Assess Protein Phosphorylation Levels: Use a phospho-receptor tyrosine kinase (RTK) array to get a broad overview of which signaling pathways may be activated.[5] This can help identify bypass signaling through receptors like HER3, MET, AXL, or IGF-1R.
-
Confirm by Western Blot: Based on the array results, perform western blotting to confirm the increased phosphorylation of specific proteins, such as p-HER3, p-AKT, and p-ERK. It is also crucial to check the total protein levels to determine if the increase in phosphorylation is due to protein upregulation.
-
Evaluate Gene Amplification/Copy Number: If bypass pathway activation is suspected (e.g., MET or HER3 upregulation), use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine if this is due to gene amplification.[8][12]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability after Tarloxotinib-E treatment.
If your cell viability assays show less efficacy than expected, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Development of Resistance | Follow the steps outlined in FAQ Q3 to investigate the resistance mechanism. |
| Drug Inactivity | Confirm the activity of your Tarloxotinib-E stock on a known sensitive parental cell line. |
| Assay Interference | Ensure that the components of your culture medium do not interfere with the viability assay readout. |
| Incorrect Hypoxia Conditions | If using the prodrug this compound, ensure that your hypoxic conditions are sufficient and consistent for drug activation. |
Issue 2: Difficulty in confirming the mechanism of resistance.
If initial experiments to determine the resistance mechanism are inconclusive, consider these advanced troubleshooting approaches:
| Potential Cause | Troubleshooting Step |
| Multiple Resistance Mechanisms | The resistant cell population may be heterogeneous. Consider single-cell cloning to isolate and characterize subpopulations with different resistance mechanisms. |
| Downstream Pathway Alterations | If RTK phosphorylation is unchanged, sequence key downstream signaling molecules like KRAS, BRAF, and PIK3CA for activating mutations. |
| Phenotypic Transformation | Assess cell morphology and markers associated with epithelial-mesenchymal transition (EMT) or transformation to other lineages (e.g., neuroendocrine). |
Proposed Combination Strategies to Overcome Resistance
Based on the identified resistance mechanisms, the following combination therapies can be explored.
| Resistance Mechanism | Proposed Combination Strategy | Rationale |
| HER2 C805S Mutation | Tarloxotinib + HSP90 Inhibitor | The C805S mutation may destabilize the HER2 protein, making it more dependent on chaperones like HSP90 for proper folding and function. HSP90 inhibitors can promote the degradation of this mutant protein.[13] |
| HER3 Overexpression/Activation | Tarloxotinib + HER3-targeting agent | Directly inhibiting the bypass pathway can restore sensitivity. Options include: HER3 monoclonal antibodies (e.g., Seribantumab), bispecific HER2/HER3 antibodies (e.g., Zenocutuzumab), or HER3-directed antibody-drug conjugates (ADCs) like Patritumab deruxtecan.[1][8][14] |
| MET Amplification (Anticipated) | Tarloxotinib + MET Inhibitor | MET amplification is a common bypass track in EGFR TKI resistance that often signals through HER3. Co-inhibition of both pathways is a rational strategy.[10][12] |
| PI3K/AKT Pathway Activation | Tarloxotinib + PI3K/AKT/mTOR Inhibitor | If resistance is driven by mutations in the PI3K pathway (e.g., PIK3CA mutation), direct inhibition of this downstream node is necessary. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Tarloxotinib-E against sensitive and resistant cell lines from published studies.
Table 1: IC50 Values of Tarloxotinib-E in Sensitive HER2-Mutant Cell Lines
| Cell Line | HER2 Mutation | Tarloxotinib-E IC50 (nM) |
| H1781 | Exon 20 Insertion | < 5 |
| Ba/F3 | Exon 20 Insertions | < 5 |
| Ba/F3 | Point Mutations | < 5 |
| Data synthesized from Koga et al.[10] |
Table 2: Fold-Increase in IC50 in Tarloxotinib-E Resistant Models
| Cell Line Model | Resistance Mechanism | Approximate Fold-Increase in IC50 vs. Parental | Reference |
| Ba/F3 Clones | HER2 C805S | 50 - 200x | [9] |
| H1781 TR | HER3 Overexpression | ~100x | [10] |
Visualizations: Pathways and Workflows
Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines by Chronic Exposure
This protocol describes a general method for developing drug-resistant cell lines by continuous culture in the presence of a selective agent.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
Tarloxotinib-E
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Tarloxotinib-E on the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of Tarloxotinib-E (e.g., 1/10 to 1/5 of the IC50).[15]
-
Monitor and Passage: Monitor the cells. Initially, a large portion of cells may die. When the surviving cells reach 70-80% confluency, passage them and maintain the same drug concentration.
-
Dose Escalation: Once the cells are growing stably at the current drug concentration, double the concentration of Tarloxotinib-E in the culture medium.[11]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months.[2][16]
-
Characterization: Once cells are stably proliferating at a significantly higher drug concentration (e.g., 10-fold IC50 or higher), characterize them as a resistant line. Confirm the degree of resistance by re-evaluating the IC50.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of dose escalation to have backups.[16]
Protocol 2: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This protocol measures the number of viable cells based on the quantification of ATP.[14]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cells in culture medium
-
Tarloxotinib-E (or other test compounds)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well in a 96-well plate) in 100 µL of culture medium. Include control wells with medium only for background measurement.[17]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Drug Treatment: Add serial dilutions of Tarloxotinib-E to the wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Plot the cell viability (%) against the drug concentration to determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol is for the detection of phosphorylated proteins like p-HER3 and p-AKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[1][10]
-
Primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer containing freshly added phosphatase and protease inhibitors. Quantify protein concentration.
-
Gel Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. youtube.com [youtube.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ch.promega.com [ch.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. en.genomcell.com [en.genomcell.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of Tarloxotinib Bromide and Erlotinib in EGFR-Mutant Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tarloxotinib Bromide and erlotinib, two tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) models with EGFR mutations. The following sections present a compilation of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Erlotinib is a first-generation, reversible EGFR TKI that has been a standard of care for patients with EGFR-mutant NSCLC. However, the development of resistance, often through secondary mutations like T790M, limits its long-term efficacy. This compound is a hypoxia-activated prodrug designed to irreversibly inhibit EGFR and HER2. This innovative approach aims to concentrate the active drug in the hypoxic microenvironment of solid tumors, potentially enhancing efficacy and reducing systemic toxicities associated with EGFR inhibition in normal tissues.
Preclinical data suggests that the active metabolite of this compound, known as Tarloxotinib-E (or TRLX-TKI), demonstrates greater potency than erlotinib in inhibiting the proliferation of EGFR-mutant NSCLC cells, particularly those with exon 20 insertion mutations, which are often resistant to first-generation EGFR TKIs.
Data Presentation
The following tables summarize the in vitro efficacy of Tarloxotinib-E and erlotinib against various EGFR-mutant NSCLC cell lines. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons within the same experiment are limited.
Table 1: In Vitro Anti-proliferative Activity (IC50) of Tarloxotinib-E and Erlotinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Tarloxotinib-E IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| CUTO14 | Exon 20 Insertion (A767_V769dupASV) | 208 | Not Reported in the same study | [1] |
| CUTO17 | Exon 20 Insertion (N771_H773dupNPH) | 33 | Not Reported in the same study | [1] |
| CUTO18 | Exon 20 Insertion (S768_770dupSVD) | 345 | Not Reported in the same study | [1] |
| HCC827 | Exon 19 Deletion | Not Reported | 4 - 22 | [2][3] |
| NCI-H3255 | L858R | Not Reported | 41 | [3] |
| NCI-H1975 | L858R + T790M | Not Reported | 4300 | [3] |
Note: The IC50 values for Tarloxotinib-E and erlotinib are from different studies and are not from direct head-to-head experiments. This should be taken into consideration when comparing the potency of the two compounds.
Experimental Protocols
In Vitro Anti-proliferative Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against NSCLC cell lines.
-
Cell Culture: EGFR-mutant NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 3,000 to 5,000 cells per well). Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compound (this compound or erlotinib) is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or methylene blue assay. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol describes a general method for evaluating the in vivo efficacy of a test compound in a mouse xenograft model of NSCLC.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: Cultured EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. The test compound (this compound or erlotinib) is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: The mean tumor volume for each treatment group is plotted over time. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by Tarloxotinib and Erlotinib.
Caption: Hypoxia-Activated Mechanism of this compound.
Caption: Preclinical Experimental Workflow for Evaluating EGFR Inhibitors.
References
A Head-to-Head Comparison: Tarloxotinib Bromide vs. Afatinib in HER2-Positive Cancer Cells
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for HER2-positive cancers, two tyrosine kinase inhibitors, Tarloxotinib Bromide and afatinib, have emerged as significant players. This guide provides a comprehensive, data-driven comparison of their performance in HER2-positive cancer cells, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a hypoxia-activated prodrug, delivers its active form, tarloxotinib-E, selectively to the tumor microenvironment. Afatinib is an irreversible pan-ErbB inhibitor targeting EGFR, HER2, and HER4. Preclinical data indicates that tarloxotinib-E demonstrates potent activity against both HER2-mutant and HER2-amplified cancer cell lines, in some cases exhibiting a lower half-maximal inhibitory concentration (IC50) than afatinib. Both agents effectively inhibit HER2 phosphorylation and downstream signaling pathways, such as the PI3K/AKT pathway, and are capable of inducing apoptosis in HER2-dependent cancer cells.
Mechanism of Action
This compound is a novel, hypoxia-activated prodrug. In the low-oxygen conditions characteristic of solid tumors, it is converted to its active metabolite, tarloxotinib-E. Tarloxotinib-E is a potent, irreversible pan-HER inhibitor that covalently binds to the kinase domain of HER family receptors, including HER2, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][2] This tumor-selective activation is designed to maximize efficacy while minimizing systemic toxicity.[1][3]
Afatinib is an irreversible, second-generation tyrosine kinase inhibitor that targets the entire ErbB family of receptors: EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). By covalently binding to the kinase domain of these receptors, afatinib blocks signal transduction pathways crucial for tumor growth and survival.[4][5] Its broad activity profile makes it effective against various cancers driven by ErbB family dysregulation.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) in HER2-Positive Cancer Cell Lines
| Cell Line | HER2 Status | Tarloxotinib-E IC50 (nM) | Afatinib IC50 (nM) | Reference |
| H1781 | HER2 Exon 20 Insertion | < 5 | > 5 | [2] |
| Calu-3 | HER2 Amplification | < 5 | > 5 | [1] |
| BT474 | HER2 Amplification | Not Available | ~3-4 | [6] |
| SKBr3 | HER2 Amplification | Not Available | ~3-4 | [6] |
Note: IC50 values for Tarloxotinib-E and afatinib in H1781 and Calu-3 cells are from a direct comparative study. IC50 values for afatinib in BT474 and SKBr3 cells are from a separate study and are provided for broader context.
Table 2: Effects on Apoptosis and Cell Cycle in HER2-Positive Lung Cancer Cells (Afatinib)
| Cell Line | Treatment (0.1 µM Afatinib) | % G1 Arrest | Cleaved PARP Induction | Reference |
| H2170 (HER2 amp) | 48h | Significant Increase | Yes | [6] |
| Calu-3 (HER2 amp) | 48h | Significant Increase | Yes | [6] |
| H1781 (HER2 mutant) | 48h | Significant Increase | Yes | [6] |
Note: While direct comparative quantitative data for apoptosis induction by Tarloxotinib-E is not available, studies confirm it is a potent inducer of apoptosis in HER2-positive cells.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HER2-positive cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (or Tarloxotinib-E) and afatinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with Tarloxotinib-E or afatinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against pHER2, HER2, pAKT, AKT, pERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HER2-positive cancer cells with Tarloxotinib-E or afatinib at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Caption: HER2 signaling pathway and points of inhibition by Tarloxotinib-E and Afatinib.
Caption: General experimental workflow for comparing this compound and Afatinib.
Conclusion
Both this compound and afatinib demonstrate significant anti-cancer activity in HER2-positive cancer cells. Tarloxotinib-E, the active form of this compound, shows high potency, with IC50 values in the low nanomolar range in both HER2-mutant and HER2-amplified cell lines.[1][2] Afatinib is also highly effective, particularly in HER2-amplified breast cancer cell lines.[6] Both drugs effectively inhibit the HER2 signaling pathway, leading to decreased cell viability and induction of apoptosis.[1][6] The unique hypoxia-activated mechanism of this compound presents a potential advantage in selectively targeting tumor cells while minimizing systemic exposure. Further head-to-head studies, particularly focusing on in vivo efficacy and safety profiles, are warranted to fully elucidate the comparative therapeutic potential of these two agents.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 4. Potential of afatinib in the treatment of patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tarloxotinib Bromide and Osimertinib in Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical performance of two distinct EGFR-targeted therapies.
This guide provides an objective comparison of Tarloxotinib Bromide and osimertinib, two tyrosine kinase inhibitors (TKIs) developed for the treatment of non-small cell lung cancer (NSCLC). While both drugs target the epidermal growth factor receptor (EGFR), they possess different mechanisms of action and have been investigated in distinct patient populations. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to the Comparators
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI that has become a standard-of-care treatment for patients with NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation.[1][2] It is designed to be highly selective for these mutant forms of EGFR while sparing wild-type EGFR, thereby reducing certain side effects.[2]
This compound (TH-4000) is a hypoxia-activated prodrug of a potent, irreversible pan-ErbB (EGFR and HER2) inhibitor.[3][4] This innovative approach was designed to selectively deliver the active drug to the hypoxic microenvironment of tumors, potentially increasing its therapeutic index and overcoming resistance mechanisms prevalent in T790M-negative NSCLC.[3][4] However, it is important to note that the development of this compound has been discontinued by Rain Therapeutics (now Rain Oncology), which has shifted its focus to other pipeline candidates.
Mechanism of Action and Signaling Pathways
Osimertinib directly and irreversibly binds to the cysteine-797 residue in the ATP-binding site of both sensitizing (e.g., L858R, exon 19 deletion) and T790M mutant EGFR.[2] This blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
This compound is a prodrug that is selectively activated under hypoxic conditions, releasing its active effector molecule, Tarloxotinib-E. This active form then irreversibly inhibits multiple ErbB family members, including EGFR and HER2. By targeting a broader range of ErbB receptors, it was hypothesized to be effective against various resistance mechanisms.
Signaling Pathway of EGFR and HER2 Inhibition
Caption: EGFR and HER2 signaling pathways and points of inhibition.
Preclinical Data Comparison
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Target Mutation | Tarloxotinib-E IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | HER2 exon 20 insertions | < 5 | > 5 | [5] |
| H1781 | HER2 exon 20 insertions | < 5 | > 5 | [5] |
| CUTO14 | EGFR exon 20 insertion | More sensitive than osimertinib | - | [6] |
| CUTO17 | EGFR exon 20 insertion | More sensitive than osimertinib | - | [6] |
| CUTO18 | EGFR exon 20 insertion | More sensitive than osimertinib | - | [6] |
| MCF 10A | EGFR T790M | - | 301 | [7] |
| MCF 10A | EGFR L858R | - | 84 | [7] |
Note: Tarloxotinib-E is the active form of this compound.
In Vivo Tumor Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.
| Xenograft Model | Treatment | Key Findings | Reference |
| NRG1 ovarian cancer PDX | Tarloxotinib (48 mg/kg) | 100% reduction in tumor size compared to a 150% increase in the control group. | [4] |
| SCCHN FaDu | Tarloxotinib (48 mg/kg) | 100% response rate. | [8] |
| SCCS A431 | Tarloxotinib (30 mg/kg) | 100% response rate. | [8] |
| EGFR-mutant NSCLC | Osimertinib | Potent activity against cancers harboring EGFR-mutations (L858R, L858R+T790M, exon 19 deletion, and exon 19 deletion+T790M). | [2] |
Experimental Workflow for In Vivo Xenograft Study
References
- 1. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 4. Threshold Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial Of this compound (TH-4000) In Patients With Recurrent Or Metastatic Squamous Cell Carcinomas Of The Head And Neck Or Skin - BioSpace [biospace.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. Pipeline [rainoncology.com]
- 7. precisionmedicineonline.com [precisionmedicineonline.com]
- 8. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
Validating p-EGFR and p-AKT as Biomarkers for Tarloxotinib Bromide Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tarloxotinib Bromide, a hypoxia-activated tyrosine kinase inhibitor, with other EGFR inhibitors, focusing on the validation of phosphorylated-EGFR (p-EGFR) and phosphorylated-AKT (p-AKT) as predictive biomarkers for treatment response. This document summarizes preclinical and clinical data, details experimental protocols for biomarker assessment, and visualizes key cellular pathways.
Introduction to this compound
This compound is a novel, hypoxia-activated prodrug of a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] This innovative mechanism of action allows for the targeted release of its active form, Tarloxotinib-E, within the hypoxic microenvironment of solid tumors.[2] This tumor-selective activation is designed to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicities commonly associated with EGFR inhibitors, such as rash and diarrhea.[2][3]
The EGFR-AKT Signaling Pathway: A Key Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Upon activation by its ligands, EGFR undergoes phosphorylation (p-EGFR), triggering a cascade of downstream signaling events. One of the most critical of these is the PI3K/AKT pathway. The phosphorylation of AKT (p-AKT) is a key step in this cascade, leading to the promotion of cell survival and proliferation. Consequently, both p-EGFR and p-AKT are critical nodes in this pathway and serve as logical targets for therapeutic intervention and as potential biomarkers for treatment response.
Figure 1: Simplified EGFR-AKT signaling pathway and the inhibitory action of Tarloxotinib.
p-EGFR and p-AKT as Predictive Biomarkers for Tarloxotinib Response: Preclinical Evidence
Preclinical studies provide strong evidence for the potential of p-EGFR and p-AKT as biomarkers for Tarloxotinib response. In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of squamous cell carcinoma of the head and neck (SCCHN) and skin (SCCS), Tarloxotinib demonstrated significant efficacy.[4] This anti-tumor activity was accompanied by a marked reduction in the levels of phospho-EGFR.[4]
A key finding from these studies is that the shutdown of p-EGFR and p-AKT signaling appears to be predictive of the response to Tarloxotinib.[4] Furthermore, a direct relationship was observed between the inhibition of p-AKT and the anti-proliferative effects of the drug across various SCCHN and SCCS cell lines.[4] These preclinical data strongly suggest that assessing the phosphorylation status of EGFR and AKT could be a valuable tool for identifying patients who are most likely to benefit from Tarloxotinib therapy.
Comparative Analysis with Other EGFR Inhibitors
While clinical data directly correlating p-EGFR and p-AKT levels with Tarloxotinib response is still emerging, a wealth of information exists for other EGFR tyrosine kinase inhibitors (TKIs). The following table summarizes the predictive value of various biomarkers for several approved EGFR inhibitors, providing a comparative context for Tarloxotinib.
| Biomarker | Tarloxotinib (Preclinical Data) | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| p-EGFR | Shutdown of p-EGFR is predictive of response.[4] | High expression of the internal domain of EGFR is associated with better response and survival.[5][6] | High EGFR expression is associated with better response and survival in wild-type EGFR patients.[7] | Improved Progression-Free Survival (PFS) in patients with EGFR-amplified tumors.[1] | Primarily targets EGFR mutations; p-EGFR inhibition is the mechanism of action. |
| p-AKT | Inhibition of p-AKT correlates with anti-proliferative activity.[4] | Positive p-AKT expression has been associated with better response and disease control.[8] | Data on p-AKT as a predictive biomarker is less consistent. | Limited direct clinical data on p-AKT as a predictive biomarker. | Alterations in the PI3K/AKT pathway are associated with resistance.[9] |
| EGFR Mutation | Active against various EGFR mutations, including exon 20 insertions.[2][10] | Strong predictor of response, particularly activating mutations in exons 19 and 21.[11][12] | Strong predictor of response, particularly activating mutations in exons 19 and 21.[11][13] | Effective against common (Del19, L858R) and some uncommon EGFR mutations.[14][15] | Highly effective against activating mutations and the T790M resistance mutation.[9][16] |
| Other | Loss of CA9 expression (hypoxia marker) is also predictive of response.[4] | - | KRAS mutation may predict a lack of activity.[17] | - | Co-occurring TP53 mutations are associated with poorer outcomes.[18] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of p-EGFR and p-AKT is crucial for their validation as clinical biomarkers. The following are detailed methodologies for Immunohistochemistry (IHC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Immunohistochemistry (IHC) for p-EGFR and p-AKT
IHC allows for the visualization of protein expression and phosphorylation within the context of tumor tissue architecture.
Figure 2: General workflow for Immunohistochemistry (IHC) staining.
Detailed IHC Protocol:
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections of 4-5 µm thickness.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate with primary antibody specific for p-EGFR (e.g., Tyr1068) or p-AKT (e.g., Ser473) at an optimized dilution overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with a buffer solution.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Evaluate staining intensity and the percentage of positive tumor cells under a light microscope. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for p-EGFR and p-AKT
ELISA provides a quantitative measurement of protein phosphorylation in cell or tissue lysates.
Figure 3: General workflow for a sandwich ELISA to detect phosphorylated proteins.
Detailed ELISA Protocol (Sandwich ELISA):
-
Sample Preparation:
-
Lyse tumor tissue or cultured cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Use a microplate pre-coated with a capture antibody against total EGFR or total AKT.
-
Add diluted cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for p-EGFR or p-AKT and incubate.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development in proportion to the amount of bound enzyme.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using known concentrations of a positive control.
-
Calculate the concentration of p-EGFR or p-AKT in the samples by interpolating from the standard curve. The results can be normalized to the total protein concentration of the lysate.
-
Conclusion
The preclinical data for this compound strongly support the investigation of p-EGFR and p-AKT as predictive biomarkers for treatment response. The observed correlation between the inhibition of these phosphorylated proteins and the anti-tumor activity of Tarloxotinib in various cancer models is compelling. While direct clinical validation is ongoing, the extensive evidence from other EGFR inhibitors reinforces the biological rationale for using p-EGFR and p-AKT to guide patient selection. The detailed experimental protocols provided in this guide offer a foundation for the standardized assessment of these biomarkers in future clinical trials, which will be essential for confirming their predictive value and ultimately personalizing cancer therapy with this compound.
References
- 1. Biomarkers predict enhanced clinical outcomes with afatinib versus methotrexate in patients with second-line recurrent and/or metastatic head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 4. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Erlotinib for Patients with EGFR Wild-Type Metastatic NSCLC: a Retrospective Biomarkers Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predictive biomarkers in the management of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predictive factors associated with gefitinib response in patients with advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erlotinib in lung cancer - molecular and clinical predictors of outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC [prnewswire.com]
- 16. Osimertinib after Chemoradiotherapy in Stage III EGFR-Mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EGFR pathway biomarkers in erlotinib-treated patients with advanced pancreatic cancer: translational results from the randomised, crossover phase 3 trial AIO-PK0104 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overall Survival in EGFR-Mutant Advanced NSCLC Treated With First-Line Osimertinib: A Cohort Study Integrating Clinical and Biomarker Data in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbonic Anhydrase 9: A Predictive Biomarker for Tarloxotinib Bromide Therapy
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on personalized medicine and the identification of robust predictive biomarkers. For hypoxia-activated prodrugs like Tarloxotinib Bromide, which are designed to selectively target the low-oxygen environment of solid tumors, the tumor microenvironment itself becomes a critical determinant of efficacy. This guide provides a comprehensive comparison of Carbonic Anhydrase 9 (CA9) as a predictive biomarker for this compound, benchmarked against other potential biomarkers and alternative therapeutic strategies.
This compound: A Hypoxia-Activated EGFR/HER2 Inhibitor
This compound is a novel hypoxia-activated prodrug that remains inert in well-oxygenated tissues.[1][2][3] In the hypoxic microenvironment characteristic of many solid tumors, it is converted into its active form, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] This targeted activation is designed to maximize anti-tumor activity while minimizing the systemic toxicities often associated with conventional EGFR tyrosine kinase inhibitors (TKIs).[4][5]
Carbonic Anhydrase 9 (CA9) as a Predictive Biomarker
Carbonic Anhydrase 9 (CA9) is a transmembrane protein that is highly upregulated under hypoxic conditions and is a well-established endogenous marker of tumor hypoxia.[6] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α). The presence of CA9 is indicative of a hypoxic tumor microenvironment, the very condition required for the activation of this compound.
Preclinical studies have provided compelling evidence for the role of CA9 as a predictive biomarker for Tarloxotinib. In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of squamous cell carcinoma of the head and neck (SCCHN), the administration of Tarloxotinib was associated with the suppression of the HIF biomarker CA9.[1][3] Critically, a loss of CA9 expression, along with the shutdown of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT), appears to be predictive of the response to Tarloxotinib.[1][3]
Comparison of Predictive Biomarkers for this compound
While clinical data directly correlating CA9 expression levels with patient outcomes for Tarloxotinib are still emerging, preclinical evidence suggests a strong predictive potential. The table below summarizes the key predictive biomarkers for Tarloxotinib identified in preclinical studies.
| Biomarker | Role in Tarloxotinib Response | Supporting Evidence |
| Carbonic Anhydrase 9 (CA9) | Indicates the presence of a hypoxic microenvironment necessary for prodrug activation. Loss of expression is associated with therapeutic response. | Preclinical xenograft models show a correlation between Tarloxotinib efficacy and suppression of CA9.[1][3] |
| Phosphorylated EGFR (p-EGFR) | Direct target of the active form of Tarloxotinib. Shutdown of p-EGFR signaling is a marker of drug activity. | Preclinical studies demonstrate a marked shutdown of tumor p-EGFR following Tarloxotinib treatment.[1][3] |
| Phosphorylated AKT (p-AKT) | A key downstream effector of the EGFR signaling pathway. Inhibition of p-AKT indicates effective pathway blockade. | A relationship between the inhibition of p-AKT and anti-proliferative effects has been observed in cell lines treated with Tarloxotinib.[1][3] |
Alternative Therapeutic Strategies and Their Predictive Biomarkers
This compound offers a unique approach for targeting EGFR/HER2-driven tumors, particularly those with a hypoxic phenotype. It is important to compare its biomarker strategy with that of established EGFR TKIs.
Standard EGFR Tyrosine Kinase Inhibitors (TKIs)
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have been foundational in treating non-small cell lung cancer (NSCLC) and other malignancies. The primary predictive biomarkers for these drugs are activating mutations in the EGFR gene itself.
| Drug Class | Examples | Primary Predictive Biomarker |
| 1st Generation EGFR TKIs | Gefitinib, Erlotinib | Activating EGFR mutations (e.g., exon 19 deletions, L858R) |
| 2nd Generation EGFR TKIs | Afatinib, Dacomitinib | Activating EGFR mutations (including some uncommon mutations) |
| 3rd Generation EGFR TKIs | Osimertinib | Activating EGFR mutations and the T790M resistance mutation |
The key distinction is that while standard EGFR TKIs rely on the presence of specific genetic alterations in the target protein, Tarloxotinib's efficacy is predicted by a marker of the tumor microenvironment (CA9) that enables the drug's activation. This suggests that Tarloxotinib could be effective in tumors that are wild-type for EGFR but are hypoxic and still reliant on EGFR/HER2 signaling.
Other Hypoxia-Activated Prodrugs
Other hypoxia-activated prodrugs are in development, each with its own mechanism and potential biomarkers.
| Prodrug | Active Agent | Potential Biomarkers |
| Evofosfamide (TH-302) | DNA alkylating agent | Hypoxia markers (e.g., pimonidazole staining, HIF-1α expression) |
| Tirapazamine | DNA-damaging radical | Hypoxia markers |
While these agents also leverage tumor hypoxia, Tarloxotinib is distinct in its targeted inhibition of the well-validated EGFR/HER2 signaling pathway.
Experimental Protocols
Immunohistochemistry (IHC) for CA9, p-EGFR, and p-AKT
Immunohistochemistry is the standard method for assessing the protein expression of these biomarkers in tumor tissue. While a specific protocol validated for a Tarloxotinib clinical trial is not publicly available, a general IHC protocol is provided below.
Principle: An antibody specific to the target protein (CA9, p-EGFR, or p-AKT) is applied to a thin slice of formalin-fixed, paraffin-embedded tumor tissue. The antibody binding is then visualized using a chromogenic or fluorescent detection system.
General Protocol:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) is antibody-dependent.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched to prevent non-specific background staining.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The primary antibody diluted in an appropriate buffer is applied to the sections and incubated, typically overnight at 4°C.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained with a nuclear stain like hematoxylin to provide morphological context.
-
Dehydration and Mounting: The sections are dehydrated, cleared, and mounted with a coverslip.
Scoring: The staining intensity and the percentage of positive tumor cells are typically evaluated by a pathologist to generate a score (e.g., H-score).
Signaling Pathways and Experimental Workflows
Tarloxotinib Activation and Downstream Signaling
The following diagram illustrates the proposed mechanism of action of this compound and the central role of the hypoxic microenvironment.
Caption: Mechanism of this compound activation in the hypoxic tumor microenvironment.
Experimental Workflow for Biomarker Evaluation
The following diagram outlines a typical workflow for evaluating CA9 as a predictive biomarker for Tarloxotinib therapy.
Caption: Workflow for CA9 biomarker-guided patient selection for Tarloxotinib therapy.
Conclusion and Future Directions
The preclinical evidence strongly supports the investigation of Carbonic Anhydrase 9 as a predictive biomarker for this compound. Its expression directly reflects the hypoxic tumor microenvironment that is essential for the drug's activation, providing a rational and biologically-driven approach to patient selection. Further clinical studies are needed to validate the quantitative correlation between CA9 expression levels and clinical outcomes in patients treated with Tarloxotinib.
A direct comparison of the predictive power of CA9 for Tarloxotinib versus standard EGFR mutations for other TKIs in a head-to-head clinical trial, particularly in patient populations with hypoxic tumors, would be invaluable. As our understanding of the tumor microenvironment deepens, biomarkers like CA9 are likely to play an increasingly important role in guiding the use of hypoxia-activated therapies and advancing the goals of personalized cancer medicine.
References
- 1. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Validating the Therapeutic Window of Tarloxotinib Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tarloxotinib Bromide's performance with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the validation of Tarloxotinib's therapeutic window.
Executive Summary
This compound is a hypoxia-activated prodrug that releases a potent, irreversible pan-HER tyrosine kinase inhibitor, Tarloxotinib-E, directly within the tumor microenvironment.[1][2] This targeted delivery mechanism is designed to widen the therapeutic window by concentrating the active drug in hypoxic tumor tissues while minimizing exposure to healthy, oxygenated tissues.[1][2][3] This approach aims to reduce the dose-limiting toxicities commonly associated with systemic inhibition of wild-type epidermal growth factor receptor (EGFR).[1][2] Preclinical and clinical studies have demonstrated that this tumor-selective activation translates into significant anti-tumor efficacy in various cancer models, including those resistant to other EGFR inhibitors, while maintaining a favorable safety profile.
Mechanism of Action: Hypoxia-Activated Targeting
This compound remains largely inactive in well-oxygenated, healthy tissues.[4] Upon reaching the hypoxic environment characteristic of solid tumors, it undergoes a one-electron reduction, leading to the release of its active form, Tarloxotinib-E.[5] Tarloxotinib-E is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1][3] By inhibiting the phosphorylation and activation of these receptors, Tarloxotinib-E disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[1]
Figure 1: this compound Signaling Pathway.
Comparative Performance Data
In Vitro Potency of Tarloxotinib-E
The active metabolite, Tarloxotinib-E, has demonstrated greater dose-potency compared to other EGFR tyrosine kinase inhibitors (TKIs) in anti-proliferative assays across various human cancer cell lines expressing wild-type EGFR.[6]
| Cell Line | Tarloxotinib-E vs. Erlotinib (Fold Change) | Tarloxotinib-E vs. Afatinib (Fold Change) | Tarloxotinib-E vs. AZD9291 (Fold Change) |
| H1838 | 25x more potent | 4x more potent | 120x more potent |
| H2073 | 110x more potent | 32x more potent | 71x more potent |
| H1648 | Data not specified | Data not specified | Data not specified |
| H125 | Data not specified | Data not specified | Data not specified |
| A431 | Data not specified | Data not specified | Data not specified |
| Data sourced from preclinical anti-proliferative assays.[6] |
In Vivo Efficacy and Pharmacokinetics
Pharmacokinetic analyses in murine xenograft models confirmed significantly higher concentrations of the active Tarloxotinib-E in tumor tissue compared to plasma and skin, validating the tumor-selective delivery.[1][2] This targeted accumulation leads to sustained inhibition of EGFR signaling within the tumor.
| Tissue | Tarloxotinib-E Concentration |
| Tumor | Markedly higher levels |
| Plasma | Lower levels |
| Skin | Lower levels |
| Qualitative summary from in vivo pharmacokinetic studies.[1][2] |
Experimental Protocols
In Vitro Anti-Proliferative Assays
-
Cell Lines: A panel of human cancer cell lines expressing wild-type EGFR (e.g., H1838, H2073, H1648, H125, and A431) were used.[6]
-
Treatment: Cells were treated with equimolar concentrations of Tarloxotinib-E, erlotinib, afatinib, and AZD9291.[6]
-
Analysis: Cell proliferation was assessed to determine the dose-potency of each compound.[6] Inhibition of EGFR phosphorylation and downstream MAPK signaling was evaluated to correlate with anti-proliferative activity.[6]
In Vivo Xenograft Models
-
Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of squamous cell carcinoma of the head and neck (SCCHN) and skin (SCCS) were utilized.[7][8]
-
Dosing: Tarloxotinib was administered at the human maximum tolerated dose (MTD) equivalent of 150 mg/m², with plasma drug exposure matched in the mouse models.[7][8]
-
Biomarker Assessment: Tumor samples were collected to assess hypoxic volume (using [18F]HX4 PET imaging), inhibition of signal transduction (p-EGFR, p-AKT), and induction of apoptosis.[7][8] The expression of the HIF biomarker carbonic anhydrase 9 (CA9) was also evaluated.[7][8]
Figure 2: Experimental Workflow for Validating Tarloxotinib's Therapeutic Window.
Clinical Validation and Future Directions
Phase I clinical trials have established a maximum tolerated dose of 150 mg/m² for Tarloxotinib administered weekly via intravenous infusion.[1][3] Ongoing Phase II trials are further evaluating its efficacy in patients with EGFR-mutant non-small cell lung cancer (NSCLC) who have progressed on prior TKI therapy, as well as in patients with SCCHN and SCCS.[8][9][10][11] Encouraging signs of clinical activity have been observed, and the assessment of biomarkers such as CA9, p-EGFR, and p-AKT is being used to predict patient response.[7][8]
The unique hypoxia-activated mechanism of this compound presents a promising strategy to overcome resistance to existing EGFR inhibitors and to improve the therapeutic index for this class of drugs.[3][12][13] By selectively targeting the tumor microenvironment, Tarloxotinib has the potential to offer a more effective and better-tolerated treatment option for a range of solid tumors.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 5. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. 1stoncology.com [1stoncology.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Threshold Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial Of this compound (TH-4000) In Patients With Recurrent Or Metastatic Squamous Cell Carcinomas Of The Head And Neck Or Skin - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Preclinical Studies Find That Tarloxotinib May Overcome Resistance to EGFR Tyrosine Kinase Inhibitors [sg.finance.yahoo.com]
Biomarker-Driven Patient Stratification for Tarloxotinib Bromide Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker-driven strategies for patient stratification in Tarloxotinib Bromide therapy versus alternative targeted treatments. This compound is a hypoxia-activated prodrug that irreversibly inhibits Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), offering a targeted approach for solid tumors characterized by specific molecular alterations and a hypoxic microenvironment.
Executive Summary
This compound's unique mechanism of action necessitates a dual-pronged biomarker strategy focusing on both the drug's molecular targets (EGFR/HER2 alterations) and the tumor microenvironment (hypoxia). This guide details the key biomarkers, compares the efficacy of Tarloxotinib in biomarker-defined patient populations with that of other targeted therapies, and provides detailed experimental protocols for biomarker assessment. The data presented herein is intended to inform preclinical research, clinical trial design, and the development of companion diagnostics for this compound and other hypoxia-activated agents.
Comparison of this compound and Alternative Therapies
The selection of an appropriate targeted therapy is critically dependent on the molecular profile of the tumor. This compound offers a therapeutic option for patients with specific EGFR and HER2 mutations, particularly in the context of tumor hypoxia. Below is a comparison of Tarloxotinib with other EGFR and HER2 inhibitors.
Table 1: Performance Comparison of this compound vs. Alternative Therapies in Biomarker-Defined Populations
| Therapy | Target | Key Biomarkers for Patient Stratification | Efficacy in Biomarker-Positive Patients (Objective Response Rate/Disease Control Rate) |
| This compound | EGFR, HER2 | Primary: Tumor Hypoxia (assessed by [18F]HX4 PET or CA9 expression), EGFR exon 20 insertions, HER2-activating mutations, NRG1 fusions. Secondary: High p-EGFR and p-AKT expression. | EGFR exon 20 insertion: 55% Stable Disease[1]. HER2-activating mutation: 22% Partial Response, 44% Stable Disease[1]. Preclinical data shows high potency of the active metabolite, Tarloxotinib-E, against various EGFR exon 20 and HER2 mutations[2][3]. |
| Afatinib | EGFR, HER2 | EGFR exon 19 deletions, L858R mutation. Limited activity against most EGFR exon 20 insertions. | EGFR exon 19 del/L858R: Significant improvement in progression-free survival vs. chemotherapy[4]. In a study of EGFR exon 20 insertion patients treated with afatinib and cetuximab, 3 out of 4 had a partial response[5]. |
| Osimertinib | EGFR (including T790M) | EGFR exon 19 deletions, L858R mutation, T790M resistance mutation. Limited activity against most EGFR exon 20 insertions. | First-line for common EGFR mutations: Superior progression-free survival compared to first-generation TKIs. T790M-positive: High response rates in patients resistant to other EGFR TKIs. |
| Trastuzumab Deruxtecan | HER2 | HER2-activating mutations, HER2 amplification, HER2 overexpression. | HER2-mutant NSCLC: Approved as a second-line treatment based on significant clinical activity[6]. |
| Cetuximab | EGFR | Wild-type KRAS, high EGFR expression. | Modest improvement in overall survival in combination with chemotherapy for patients with high EGFR expression[1]. |
Key Biomarkers for this compound Stratification
The efficacy of this compound is contingent on two key factors: the presence of its molecular targets and a hypoxic tumor microenvironment to activate the prodrug.
Tumor Hypoxia
As a hypoxia-activated prodrug, the presence of a hypoxic microenvironment is a prerequisite for the conversion of this compound to its active cytotoxic form, Tarloxotinib-E.
-
[18F]HX4 Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to visualize and quantify tumor hypoxia. A higher tumor-to-muscle ratio is indicative of greater hypoxia[7].
-
Carbonic Anhydrase IX (CA9) Expression: CA9 is a cellular marker of hypoxia. Its expression can be assessed in tumor biopsies via immunohistochemistry (IHC)[8]. Loss of CA9 expression has been suggested as a predictive biomarker for response to Tarloxotinib[8].
Genetic Alterations
Tarloxotinib-E is a potent inhibitor of EGFR and HER2. Therefore, tumors harboring activating mutations in these receptors are prime targets.
-
EGFR Exon 20 Insertions: A subset of non-small cell lung cancer (NSCLC) patients with these mutations are often resistant to standard EGFR TKIs, representing an unmet medical need[2][9].
-
HER2-Activating Mutations: These mutations are found in a variety of solid tumors, including NSCLC and breast cancer[3][10].
-
NRG1 Fusions: These rare genetic alterations lead to the activation of HER2/HER3 signaling and are found across various cancer types[11][12].
Downstream Signaling Pathway Activation
The activation state of key nodes in the EGFR/HER2 signaling cascade can also serve as a predictive biomarker.
-
Phosphorylated EGFR (p-EGFR) and Phosphorylated Akt (p-AKT): Shutdown of p-EGFR and p-AKT in response to Tarloxotinib treatment is associated with anti-proliferative effects and is a potential pharmacodynamic and predictive biomarker[8].
Experimental Protocols
Detailed methodologies for the assessment of key biomarkers are crucial for reproducible research and clinical application.
Protocol 1: Tumor Hypoxia Assessment by [18F]HX4 PET/CT Imaging
Objective: To non-invasively quantify the extent and spatial distribution of tumor hypoxia.
Procedure:
-
Radiotracer Administration: A single intravenous injection of [18F]HX4 (typically 222-444 MBq) is administered to the patient[7].
-
Uptake Period: Patients are required to rest for a period of 2 to 4 hours to allow for the uptake of the radiotracer in hypoxic tissues[13][14].
-
Image Acquisition: A PET/CT scan of the tumor region is acquired. The optimal imaging time point is typically 2-4 hours post-injection[13][14].
-
Image Analysis: The standardized uptake value (SUV) in the tumor is measured and a tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio is calculated to quantify the degree of hypoxia[7][13]. A higher ratio indicates a greater degree of hypoxia.
Protocol 2: Carbonic Anhydrase IX (CA9) Immunohistochemistry
Objective: To detect the expression of the hypoxia marker CA9 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Procedure:
-
Tissue Preparation: 5-μm sections are cut from FFPE tumor blocks, deparaffinized in xylene, and rehydrated through a graded series of ethanol[15][16].
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes[15].
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide in methanol for 10 minutes[15].
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with 10% normal goat serum for 1 hour at room temperature[16].
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CA9 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen[15].
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted[15].
-
Scoring: The percentage of tumor cells showing membranous staining for CA9 is quantified.
Protocol 3: Detection of EGFR Exon 20 Insertions, HER2-Activating Mutations, and NRG1 Fusions
Objective: To identify specific genetic alterations in tumor DNA or RNA that predict sensitivity to Tarloxotinib.
Methods:
-
Next-Generation Sequencing (NGS): This is the preferred method for comprehensive genomic profiling as it can simultaneously detect various types of mutations (insertions, deletions, single nucleotide variants) and gene fusions from a single tumor sample (either tissue or liquid biopsy)[14]. For NRG1 fusions, RNA sequencing is more reliable than DNA sequencing[17].
-
Polymerase Chain Reaction (PCR): Real-time PCR or digital PCR can be used to detect known EGFR exon 20 insertions and HER2 mutations with high sensitivity.
General NGS Workflow for Tissue Biopsy:
-
DNA/RNA Extraction: DNA and/or RNA are extracted from FFPE tumor tissue sections.
-
Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries. This involves fragmentation, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify genetic alterations, including insertions, mutations, and fusions.
Protocol 4: Western Blot for p-EGFR and p-Akt
Objective: To measure the levels of phosphorylated EGFR and Akt in tumor lysates as a measure of pathway inhibition.
Procedure:
-
Protein Extraction: Tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[18].
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-EGFR (e.g., Tyr1173) and p-Akt (e.g., Ser473)[19].
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged[18]. The band intensities are quantified and normalized to a loading control (e.g., actin or GAPDH).
Visualizing Key Pathways and Workflows
Signaling Pathway of Tarloxotinib Action
Tarloxotinib, after activation in a hypoxic environment, inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling through the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound is activated to Tarloxotinib-E under hypoxic conditions, inhibiting EGFR/HER2 signaling.
Experimental Workflow for Patient Stratification
The process of identifying suitable candidates for Tarloxotinib therapy involves a multi-step biomarker analysis.
Caption: Workflow for identifying patients eligible for Tarloxotinib therapy based on hypoxia and genetic biomarkers.
Conclusion
The clinical development of this compound highlights the increasing importance of sophisticated biomarker strategies that consider both the molecular drivers of a tumor and its microenvironment. For researchers and drug development professionals, this guide provides a framework for comparing Tarloxotinib to other targeted therapies and for designing preclinical and clinical studies aimed at optimizing patient selection. The detailed experimental protocols and pathway visualizations serve as a practical resource for implementing these biomarker-driven approaches. Further clinical studies with direct comparators are needed to definitively establish the position of Tarloxotinib in the therapeutic landscape for EGFR/HER2-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Treatment Strategies for Non-Small Cell Lung Cancer Harboring Common and Uncommon EGFR Mutations: Drug Sensitivity Based on Exon Classification, and Structure-Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving Treatment Landscape of HER2-mutant Non-Small Cell Lung Cancer: Trastuzumab Deruxtecan and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 14. Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Non-Invasive Imaging of [18F]HX4 With Positron-Emission-Tomography (PET) [meddatax.com]
- 18. researchgate.net [researchgate.net]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of the Tumor Microenvironment: A Comparative Guide to Tarloxotinib Bromide's Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tarloxotinib Bromide's performance against other targeted cancer therapies, with a focus on the critical role of the tumor microenvironment. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer a comprehensive understanding of this compound's unique mechanism of action.
This compound is a novel, hypoxia-activated prodrug designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor to the low-oxygen environment characteristic of many solid tumors.[1][2][3][4][5][6][7] This targeted approach aims to maximize anti-tumor efficacy while minimizing systemic toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[1][5][6][7]
Performance Comparison: this compound vs. Alternative EGFR/HER2 Inhibitors
The efficacy of this compound is best understood in the context of other widely used TKIs targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The following tables summarize key preclinical and clinical data.
Preclinical Activity: In Vitro Potency and In Vivo Tumor Growth Inhibition
Tarloxotinib's active metabolite, Tarloxotinib-E, has demonstrated significantly greater potency in preclinical studies compared to other EGFR TKIs. In antiproliferative assays, Tarloxotinib-E was found to be 25- to 110-fold more potent than erlotinib and 4- to 32-fold more potent than afatinib in cancer cell lines expressing wild-type EGFR.[8] This enhanced activity is correlated with the robust inhibition of WT EGFR phosphorylation and downstream MAPK signaling.[8]
| Drug | Target(s) | IC50 (approx.) | Key Findings |
| Tarloxotinib-E | pan-ErbB (EGFR, HER2, HER4) | Not explicitly stated in provided results, but described as significantly more potent than comparators. | More dose-potent than erlotinib, afatinib, and AZD9291 in inhibiting proliferation and WT EGFR phosphorylation.[8] |
| Gefitinib | EGFR | 26-57 nM (for various tyrosine phosphorylation sites) | Effectively inhibits EGFR phosphorylation and downstream signaling.[9] |
| Erlotinib | EGFR | Not explicitly stated in provided results. | Blocks EGFR, leading to shrinkage or cessation of tumor growth.[10] |
| Lapatinib | EGFR, HER2 | Not explicitly stated in provided results. | Dual inhibitor that interrupts HER2/neu and EGFR pathways.[3][11] |
| Afatinib | pan-ErbB | Not explicitly stated in provided results. | Irreversible inhibitor of ErbB family members. |
| Osimertinib | EGFR (including T790M mutation) | Not explicitly stated in provided results. | Preferred first-line treatment for EGFR-mutant NSCLC in some contexts.[12] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
In xenograft models of non-small cell lung cancer (NSCLC) that co-express mutant and wild-type EGFR, Tarloxotinib monotherapy has been shown to reverse resistance to other EGFR TKIs.[] Treatment with clinically relevant doses of Tarloxotinib was associated with tumor regression and durable inhibition of wild-type EGFR phosphorylation in tumors.[8]
Clinical Efficacy: Patient Response to Treatment
Clinical trials have demonstrated the anti-tumor activity of this compound in patients with advanced solid tumors, particularly those with EGFR and HER2 mutations. The RAIN-701 phase 2 trial evaluated Tarloxotinib in patients with advanced NSCLC harboring an EGFR exon 20 insertion or a HER2-activating mutation.[14]
| Therapy | Cancer Type | Line of Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events |
| This compound | Advanced NSCLC with EGFR exon 20 insertion | Post-platinum chemotherapy | 0% | 55% (Stable Disease) | QTc prolongation, rash, nausea, diarrhea[14] |
| This compound | Advanced NSCLC with HER2-activating mutation | Post-platinum chemotherapy | 22% (Partial Response) | 66% | QTc prolongation, rash, nausea, diarrhea[14] |
| Gefitinib | NSCLC | Second-line or later | ~10-20% | Not specified | Rash, diarrhea |
| Erlotinib | NSCLC, Pancreatic Cancer | Various | Varies by mutation status and line of therapy | Not specified | Rash, diarrhea[10][15] |
| Lapatinib | HER2+ Breast Cancer | Combination therapy | Varies | Not specified | Rash, diarrhea, liver enzyme elevation[3][11] |
Note: Clinical trial data is subject to the specific patient population and trial design. Direct cross-trial comparisons should be made with caution.
The Role of the Tumor Microenvironment: Hypoxia-Activated Drug Delivery
The key differentiator for this compound is its hypoxia-activated mechanism.[1][5][6][7] Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[16] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to therapy.[16]
This compound is designed as an inactive prodrug that is selectively converted to its active form, Tarloxotinib-E, by reductases present in hypoxic tumor cells.[16] This targeted activation leads to a high concentration of the active drug directly within the tumor microenvironment, while sparing healthy, well-oxygenated tissues from its cytotoxic effects.[1][5][6][7] This tumor-selective delivery is intended to widen the therapeutic window, allowing for greater inhibition of EGFR signaling within the tumor while limiting systemic side effects like rash and diarrhea that are common with other EGFR inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments cited in the evaluation of this compound.
Murine Xenograft Model for Tumor Growth Inhibition Studies
-
Cell Culture: Human cancer cell lines (e.g., A431 for WT EGFR expression) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of 6-8 week old female athymic nude mice.[17][18]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or vehicle control is administered via intravenous injection at the specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. At the end of the study, tumors are excised for further analysis.[18]
Western Blotting for Analysis of Protein Phosphorylation
-
Sample Preparation: Cancer cells are treated with Tarloxotinib-E or other TKIs for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. Band intensities are quantified using densitometry software.[21]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms underlying this compound's efficacy, the following diagrams, generated using Graphviz, illustrate key biological processes.
Caption: Hypoxia-Activated Prodrug Mechanism of this compound.
Caption: EGFR/HER2 Signaling Pathway and Inhibition by Tarloxotinib-E.
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. breastcancer.org [breastcancer.org]
- 6. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. drugs.com [drugs.com]
- 11. Lapatinib - Wikipedia [en.wikipedia.org]
- 12. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Xenograft Murine Model. [bio-protocol.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. General Immunoblotting Protocol | Rockland [rockland.com]
- 20. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 21. Western blot protocol | Abcam [abcam.com]
Benchmarking Tarloxotinib Bromide: A Comparative Guide to Next-Generation Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance mechanisms and improving therapeutic indices. Within the realm of HER-family targeted agents, a new wave of pan-HER inhibitors has emerged, offering broader and more potent inhibition of the ErbB signaling network. This guide provides a comparative analysis of Tarloxotinib Bromide, a novel hypoxia-activated pan-HER inhibitor, against other next-generation pan-HER inhibitors, including afatinib, neratinib, dacomitinib, and pyrotinib. We present a synthesis of preclinical and clinical data to objectively benchmark their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Mechanism of Action: A Differentiated Approach
Next-generation pan-HER inhibitors are designed to irreversibly bind to multiple HER family receptors, including EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] Unlike first-generation inhibitors, this irreversible binding offers a more sustained and potent inhibition.
This compound distinguishes itself through a unique, tumor-selective mechanism of action. It is a hypoxia-activated prodrug that releases its active form, a potent, covalent pan-HER tyrosine kinase inhibitor (TKI), preferentially within the hypoxic microenvironment of solid tumors.[3][4] This targeted delivery strategy aims to concentrate the active drug at the tumor site, thereby minimizing systemic exposure and associated toxicities, a common challenge with conventional EGFR TKIs.[3][5]
Afatinib , neratinib , dacomitinib , and pyrotinib are all orally administered, irreversible pan-HER TKIs.[6][7] They covalently bind to cysteine residues in the ATP-binding pocket of the HER receptors, leading to sustained inhibition of receptor signaling.[8][9][10] This class of inhibitors has demonstrated efficacy in various cancers, particularly those with activating HER-family mutations.[11][12]
Comparative Preclinical Efficacy
The preclinical activity of these inhibitors provides valuable insights into their relative potency and spectrum of activity. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) in various cancer cell lines and the extent of tumor growth inhibition in xenograft models.
| Inhibitor | Target Profile | Key Preclinical Findings |
| This compound | Irreversible EGFR/HER2 inhibitor (hypoxia-activated)[13] | The active form (Tarloxotinib-E) potently inhibits cell signaling and proliferation in patient-derived cancer models by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers.[3] In vivo, tarloxotinib induced tumor regression or growth inhibition in multiple murine xenograft models.[3] Pharmacokinetic analysis confirmed markedly higher levels of the active form in tumor tissue compared to plasma or skin.[3] |
| Afatinib | Irreversible ErbB family blocker (EGFR, HER2, HER4)[14] | Active against EGFR mutations targeted by first-generation TKIs and some less common mutations, but not the T790M mutation.[15] Demonstrates inhibition of in vitro proliferation of cell lines overexpressing HER2.[14] |
| Neratinib | Irreversible HER1, HER2, and HER4 inhibitor[16] | Selectively inhibits the proliferation of HER2-overexpressing cell lines with IC50 values in the low nanomolar range.[17] In vivo, oral administration significantly inhibits the growth of HER2-positive xenografts.[17] |
| Dacomitinib | Irreversible inhibitor of EGFR/HER1, HER2, and HER4[18] | Demonstrates activity against EGFR activating mutations (exon 19 deletion, exon 21 L858R substitution).[19] Preclinical studies show effectiveness against gefitinib-resistant mutations.[20] |
| Pyrotinib | Irreversible pan-ErbB receptor TKI (HER1, HER2, HER4)[21] | Effectively inhibits the proliferation of HER2-overexpressing breast cancer cells in vitro and in vivo.[21] It blocks the activation of the RAS/RAF/MEK/MAPK and PI3K/AKT signaling pathways.[21] |
Signaling Pathway Inhibition
The primary mechanism of action for all these inhibitors is the blockade of the HER signaling cascade. Upon activation, HER receptors dimerize and trigger downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival. The following diagram illustrates the points of intervention for pan-HER inhibitors.
Caption: Pan-HER inhibitors block downstream signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are crucial. Below are generalized methodologies for key in vitro and in vivo assays used to evaluate pan-HER inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of the pan-HER inhibitors or vehicle control for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.
-
Tumor Implantation: Cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The pan-HER inhibitors are administered orally or via the appropriate route at predetermined doses and schedules. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and overall health of the animals are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the inhibition of HER receptor phosphorylation and downstream signaling proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pan-HER inhibitor like this compound.
Caption: A streamlined workflow for preclinical pan-HER inhibitor evaluation.
Clinical Development and Future Directions
This compound is currently under investigation in clinical trials for various solid tumors, including non-small cell lung cancer (NSCLC) with HER2 activating mutations.[3][22] A phase 2 study has been initiated for patients with advanced EGFR-mutant, T790M-negative NSCLC.[23] The clinical development of Tarloxotinib aims to validate its hypoxia-activated mechanism and establish its efficacy and safety profile in patient populations with a high unmet need.[24][25]
The next-generation pan-HER inhibitors afatinib, neratinib, and dacomitinib have received regulatory approval for specific indications, primarily in NSCLC and breast cancer.[1][6] Pyrotinib has been approved in China for HER2-positive metastatic breast cancer.[26] The clinical success of these agents underscores the therapeutic potential of pan-HER inhibition.
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of pan-HER inhibitors with other targeted agents, chemotherapy, and immunotherapy.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to pan-HER inhibition.
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to pan-HER inhibitors and developing strategies to overcome them.
-
Novel Delivery Systems: The hypoxia-activated approach of this compound represents an innovative strategy to improve the therapeutic index. Further development in tumor-targeted drug delivery will be a key area of research.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer [frontiersin.org]
- 8. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 11. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Afatinib - Wikipedia [en.wikipedia.org]
- 16. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 17. selleckchem.com [selleckchem.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. bccancer.bc.ca [bccancer.bc.ca]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. 1stoncology.com [1stoncology.com]
- 24. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. farbefirma.org [farbefirma.org]
Safety Operating Guide
Proper Disposal Procedures for Tarloxotinib Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Tarloxotinib Bromide, a potent research chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.
This compound is an irreversible inhibitor of EGFR/HER2, and like many potent pharmaceutical compounds, it requires careful handling and disposal.[1][2] The following procedures are based on general best practices for hazardous chemical waste disposal and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A respirator may be required depending on the potential for aerosolization. Consult your institution's EHS guidelines.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of unused this compound powder and solutions.
Step 1: Segregation of Waste
-
Isolate all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE.
-
This waste must be segregated from general laboratory and non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical waste streams. If the solvent is flammable, use a grounded container.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling of Hazardous Waste Containers
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste (if applicable)
-
The primary hazards associated with the chemical (e.g., "Toxic")
-
The date the waste was first added to the container.
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. [3] This can lead to environmental contamination and is a violation of regulatory standards.
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key handling and storage information derived from supplier data sheets.
| Parameter | Value | Source |
| Storage of Solid Form | -20°C for up to 3 years | [1] |
| Storage of Stock Solutions | -80°C for up to 1 year | [1][2] |
| Short-term Sample Storage | 4°C for more than one week | [1] |
| Solubility in DMSO | ≥ 33 mg/mL (48.40 mM) | [2] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
